Isolimonexic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,17-19,29H,5-6,8-10H2,1-4H3/t12-,13-,15-,17?,18-,19+,23-,24-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNFETMOXYZICP-OKRPZFHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(OC7=O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=CC(OC5=O)O)(C(=O)C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Isolimonexic Acid from Citrus Seeds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of isolimonexic acid, a promising bioactive limonoid found in citrus seeds. This document details the scientific background, experimental protocols, and potential therapeutic pathways of this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a naturally occurring limonoid discovered in the seeds of Citrus lemon L. Burm.[1][2] It belongs to the triterpenoid class of compounds, which are abundant in citrus fruits and known for their diverse biological activities.[3] Structurally, this compound has the chemical formula C26H30O10 and a molecular weight of 502.51.[2] Preliminary studies have highlighted its potential as an anti-cancer agent, specifically demonstrating anti-aromatase activity with an IC50 of 25.60 μM.[1][2] Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy in the treatment of hormone-dependent cancers.
Extraction and Isolation Methodologies
The extraction and isolation of limonoids from citrus seeds can be achieved through various methods, each with its own advantages in terms of yield, purity, and environmental impact. While a specific, standardized protocol for this compound is not extensively documented, the following sections outline established techniques for limonoid extraction that can be adapted for its purification.
Solvent-Based Extraction
Conventional solvent extraction remains a common method for obtaining limonoids from citrus seeds. The choice of solvent is critical and influences the extraction efficiency of specific compounds.
Experimental Protocol: Soxhlet Extraction
-
Sample Preparation: Citrus seeds are washed, dried at a controlled temperature (e.g., 45°C) until a constant weight is achieved, and then ground into a fine powder to increase the surface area for extraction.[4]
-
Extraction: The powdered seed material is placed in a thimble and extracted using a Soxhlet apparatus. Dichloromethane has been effectively used for the extraction of limonoid aglycones.[5] Other solvents like ethanol have also been employed.
-
Solvent Removal: After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification: The crude extract, rich in various limonoids and other phytochemicals, then requires further purification steps, such as column chromatography, to isolate this compound.
Advanced Extraction Techniques
Modern extraction methods offer improvements over conventional techniques, often providing higher yields in shorter times with reduced solvent consumption.
Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: As with Soxhlet extraction, the citrus seeds are dried and ground.
-
Extraction: The seed powder is suspended in a suitable solvent (e.g., ethanol) in a vessel placed in an ultrasonic bath. The ultrasonic waves create cavitation bubbles, which collapse and disrupt the plant cell walls, enhancing solvent penetration and mass transfer.[4]
-
Optimization: Key parameters such as temperature, extraction time, and ultrasonic power should be optimized to maximize the yield of this compound.
-
Downstream Processing: The resulting extract is filtered, and the solvent is evaporated. The crude extract is then subjected to chromatographic purification.
Experimental Protocol: Flash Extraction
-
Principle: This method utilizes a high-speed shearing and mixing process to rapidly extract bioactive compounds.
-
Procedure: The ground seed material is mixed with a solvent (e.g., 72% ethanol) at a specific solvent-to-solid ratio (e.g., 29:1 mL/g).[6] The mixture is subjected to high-speed rotation (e.g., 4000 r/min) for a short duration (e.g., 2 minutes).[6]
-
Purification: The extract is filtered, and the target compound can be crystallized from a suitable solvent mixture (e.g., dichloromethane and isopropanol) at low temperatures.[6]
Quantitative Analysis
The quantification of this compound in citrus seed extracts is crucial for standardization and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.
Table 1: Quantitative Data on Related Compounds in Citrus Seeds
| Citrus Variety | Compound/Extract | Extraction Method | Yield/Concentration | Reference |
| Oneco Tangerine | Total Glycosidic Free Limonoids | Dichloromethane Extract | 0.75% of total dry weight | [5] |
| Tangerine-Lemon | Total Glycosidic Free Limonoids | Dichloromethane Extract | 0.53% of total dry weight | [5] |
| Acid Lime | Seed Oil | Soxhlet Extraction (SE) | 31.90% | [4] |
| Sweet Orange | Seed Oil | Soxhlet Extraction (SE) | 33.32% | [4] |
| Citrus reticulata Blanco | Limonin | Aqueous Alkaline Extraction | 7.5 mg/g | [7] |
| Citrus reticulata Blanco | Limonin | Flash Extraction | 6.8 mg/g | [6] |
| Lemon | Total Phenols in Seed Oil | Supercritical Fluid Extraction (SF) | 165.90 µg GAE/mL | [8] |
| Lemon | Total Flavonoids in Seed Oil | Supercritical Fluid Extraction (SF) | 21.69 µg QE/mL | [8] |
Note: Data specific to the concentration of this compound in citrus seeds is not widely available in the reviewed literature. The table presents data for related limonoids and other compounds to provide context on extraction yields from citrus seeds.
Characterization of this compound
Once isolated, the chemical structure and purity of this compound must be confirmed using various spectroscopic techniques.
Experimental Protocols for Characterization
-
High-Performance Liquid Chromatography (HPLC): Used for both purification and purity assessment. A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water. Detection is commonly performed using a Diode Array Detector (DAD).
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition, confirming the molecular formula C26H30O10.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed chemical structure, including the connectivity of atoms and stereochemistry.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as carbonyls and hydroxyls.
Biological Activity and Potential Signaling Pathways
This compound has been identified as an anti-aromatase agent, suggesting its potential in cancer therapy.[1][2] While the specific signaling pathways modulated by this compound are still under investigation, its mechanism of action can be hypothesized based on its known inhibitory effect on aromatase.
Hypothesized Anti-Aromatase Signaling Pathway
Aromatase is the rate-limiting enzyme in the conversion of androgens to estrogens. By inhibiting aromatase, this compound can reduce the levels of circulating estrogens, thereby slowing the growth of estrogen-receptor-positive cancer cells.
Caption: Hypothesized mechanism of anti-cancer action for this compound via aromatase inhibition.
Experimental Workflow Visualization
The overall process from raw citrus seeds to purified this compound and its subsequent analysis can be visualized as a streamlined workflow.
Caption: General workflow for the isolation and characterization of this compound from citrus seeds.
Conclusion and Future Perspectives
This compound represents a valuable bioactive compound from citrus waste streams with demonstrated anti-aromatase activity. This guide provides a foundational understanding of the methodologies required for its extraction, isolation, and characterization. Future research should focus on optimizing isolation protocols to improve yields, conducting comprehensive in vitro and in vivo studies to fully elucidate its pharmacological mechanisms, and exploring its potential in combination therapies for cancer treatment. The development of scalable and sustainable extraction techniques will be critical for the commercial viability of this compound as a therapeutic agent.
References
- 1. This compound|CAS 73904-93-5|DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. jppres.com [jppres.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
An In-Depth Technical Guide to the Physicochemical Properties of Isolimonexic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of isolimonexic acid, a bioactive limonoid with significant potential in pharmacological research. The information presented herein is intended to support research and development efforts by providing essential data on its chemical and physical characteristics, alongside detailed experimental protocols and relevant biological pathway visualizations.
Core Physicochemical Properties
This compound is a naturally occurring tetranortriterpenoid found in citrus species, notably in lemon seeds (Citrus lemon L. Burm)[1][2][3][4]. Its chemical structure and properties are fundamental to understanding its bioavailability, mechanism of action, and potential as a therapeutic agent.
Quantitative Data Summary
The key physicochemical parameters of this compound are summarized in the table below. This data is crucial for designing experimental studies, developing analytical methods, and formulating potential drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₀O₁₀ | [1][2][3][4] |
| Molecular Weight | 502.51 g/mol | [1][2][3][4] |
| CAS Number | 73904-93-5 | [1][2][3] |
| Appearance | Solid | [5] |
| Water Solubility | Data not available | [5] |
| Melting Point | Data not available | [5] |
| Boiling Point | Data not available | [5] |
| pKa | Data not available | |
| logP | Data not available |
Experimental Protocols
Accurate determination of physicochemical properties is paramount. The following section outlines standardized, yet adaptable, experimental protocols for key parameters, based on established methodologies for natural products.
Extraction and Isolation of this compound from Citrus Seeds
This protocol describes a general workflow for the extraction and isolation of limonoids, which can be adapted for this compound.
Caption: A generalized workflow for the extraction and purification of this compound.
Methodology:
-
Sample Preparation: Collect fresh citrus seeds. The seeds should be thoroughly washed, air-dried, and then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered seed material is subjected to extraction with an appropriate organic solvent, such as methanol or acetone, often using a Soxhlet apparatus or maceration. This step aims to dissolve the limonoids and other phytochemicals.
-
Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Purification: The crude extract is then subjected to a series of purification steps. This typically involves liquid-liquid partitioning to separate compounds based on their polarity, followed by column chromatography over silica gel. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC to isolate pure this compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[6].
Determination of Octanol-Water Partition Coefficient (logP)
The logP value is a critical measure of a compound's lipophilicity and is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the standard protocol[7].
Methodology:
-
Preparation: Prepare a solution of this compound in either n-octanol or water. The solvent should be pre-saturated with the other phase.
-
Partitioning: A known volume of the this compound solution is mixed with a known volume of the second solvent (either water or n-octanol) in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases until equilibrium is reached[7].
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to ensure complete separation.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in solution and is crucial for understanding a compound's ionization state at different physiological pHs, which affects its solubility and permeability across biological membranes.
Methodology:
-
Potentiometric Titration: A solution of this compound of known concentration is prepared in water or a co-solvent system if solubility is low.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Biological Activity and Signaling Pathways
This compound has demonstrated notable biological activities, particularly in the context of cancer research. It is recognized for its anti-cancer and anti-aromatase properties[1][2][3][4].
Anti-Aromatase Activity
Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. This compound has been identified as an aromatase inhibitor with an IC₅₀ value of 25.60 μM[1][3][4][8].
Caption: Inhibition of the aromatase pathway by this compound.
Cytotoxic and Anti-Proliferative Effects
This compound exhibits cytotoxic effects against certain cancer cell lines. Studies have shown its efficacy against MCF-7 (human breast adenocarcinoma) and Panc-28 (human pancreatic carcinoma) cells[1][4]. The anti-proliferative activity of related limonoids has been linked to the induction of apoptosis and cell cycle arrest, often involving pathways such as MAPK and NF-κB[9][10][11]. For instance, in breast cancer cells, some limonoids have been shown to inhibit the p38 MAPK signaling pathway, leading to apoptosis[9].
Caption: Postulated involvement of limonoids in the p38 MAPK signaling pathway.
This guide serves as a foundational resource for professionals engaged in the study and development of this compound. The provided data and protocols are intended to facilitate further research into the promising therapeutic applications of this natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS 73904-93-5|DC Chemicals [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound|73904-93-5|MSDS [dcchemicals.com]
- 6. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. CheMondis Marketplace [chemondis.com]
- 9. revues.cirad.fr [revues.cirad.fr]
- 10. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sudachinoid- and Ichangensin-Type Limonoids from Citrus junos Downregulate Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthetic Pathway of Isolimonexic Acid in Citrus limon
This document provides a comprehensive overview of the biosynthetic pathway of isolimonexic acid, a significant tetranortriterpenoid found in Citrus limon. It details the enzymatic steps, regulatory mechanisms, quantitative data, and the experimental protocols used for its study.
The Core Biosynthetic Pathway of Limonoids
Limonoids are highly oxygenated triterpenes derived from the isoprenoid biosynthetic pathway. The synthesis originates from the mevalonate (MVA) pathway in the cytoplasm, which provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
The pathway to this compound can be segmented into three major stages:
-
Formation of the Triterpene Precursor: Synthesis begins with the condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP), followed by the head-to-head condensation of two FPP molecules to create the 30-carbon backbone, squalene.
-
Cyclization and Formation of the Limonoid Skeleton: Squalene is oxidized to 2,3-oxidosqualene, which is then cyclized by oxidosqualene cyclases (OSCs) into a triterpenoid scaffold.[1][2] This scaffold undergoes a series of oxidative modifications, rearrangements, and cleavage of four carbon atoms, ultimately forming the first key limonoid, nomilin .[3]
-
Maturation and Diversification: Nomilin serves as the central precursor for a wide array of limonoids.[3] Through a sequence of enzymatic reactions involving hydrolases, deacetylases, and oxidases (primarily Cytochrome P450s), nomilin is converted to other limonoids such as obacunone and eventually to limonin , the most well-known bitter limonoid in citrus.[3][4]
The final step to produce this compound involves the oxidative cleavage of the furan ring attached to the D-ring of limonin. While once considered a potential photooxidation artifact, this compound is now recognized as a genuine secondary metabolite.[5] This oxidation is likely catalyzed by a cytochrome P450 monooxygenase, resulting in a γ-hydroxybutenolide moiety.[5]
References
- 1. Identification of Putative Genes Involved in Limonoids Biosynthesis in Citrus by Comparative Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limonin: A Review of Its Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of Putative Genes Involved in Limonoids Biosynthesis in Citrus by Comparative Transcriptomic Analysis [frontiersin.org]
- 5. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]
Isolimonexic Acid: A Deep Dive into its Natural Occurrence, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolimonexic acid, a member of the highly oxygenated triterpenoid limonoid family, is a phytochemical found predominantly in citrus species. This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for this compound, a compound of increasing interest due to its potential pharmacological activities, including anti-cancer and anti-aromatase properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Abundance of this compound
This compound is primarily found in plants of the Rutaceae family, with citrus fruits being the most significant source. Its distribution within the fruit is not uniform, with the highest concentrations typically found in the seeds.
Distribution in Citrus Species
While present in various citrus fruits, this compound is particularly abundant in the seeds of lemon (Citrus limon) and lime (Citrus aurantifolia). The peel and pulp contain lower concentrations of this compound. Limonoids, as a class, are known to contribute to the bitter taste of some citrus products.
Quantitative Abundance
The concentration of this compound can vary significantly depending on the citrus species, cultivar, maturity of the fruit, and the specific part of the fruit being analyzed. The following tables summarize the available quantitative data on the abundance of this compound and related limonoids in various citrus sources.
Table 1: Abundance of this compound and Related Limonoids in Citrus Seeds
| Citrus Species | Plant Part | Compound | Concentration | Reference |
| Citrus aurantifolia (Lime) | Seeds | This compound | Constitutes up to 45% of major limonoids | [1] |
| Citrus aurantifolia (Lime) | Seeds | Total Limonoids (Methanol Extract) | 1.65 mg/g | [1] |
Table 2: General Limonoid Content in Various Citrus Parts
| Citrus Species | Plant Part | Compound Class | Concentration | Reference |
| General Citrus | Seeds | Limonoid Aglycones | High | [2] |
| General Citrus | Peel | Limonoid Aglycones | Moderate | [3] |
| General Citrus | Pulp & Juice | Limonoid Glucosides | Low | [4] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of this compound from citrus sources, based on established scientific literature.
Extraction of this compound from Lemon Seeds
This protocol describes a common method for the extraction of limonoids, including this compound, from citrus seeds.
Objective: To extract a crude mixture of limonoids from lemon seeds.
Materials:
-
Dried lemon seeds
-
Hexane
-
Methanol
-
Grinder or mill
-
Soxhlet apparatus or shaker
-
Rotary evaporator
-
Filter paper
Procedure:
-
Sample Preparation: Grind the dried lemon seeds into a fine powder to increase the surface area for extraction.
-
Defatting: Extract the seed powder with hexane using a Soxhlet apparatus or by shaking at room temperature for several hours. This step removes lipids and other nonpolar compounds. Discard the hexane extract.
-
Limonoid Extraction: Air-dry the defatted seed powder to remove residual hexane. Extract the powder with methanol using a clean Soxhlet apparatus or by shaking at room temperature for several hours.
-
Concentration: Filter the methanolic extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude limonoid extract.
-
Storage: Store the dried extract at -20°C until further analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This section outlines a general HPLC-UV method that can be adapted and validated for the quantification of this compound.
Objective: To separate and quantify this compound in a citrus extract.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
This compound analytical standard
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid). A typical gradient might start with a lower concentration of acetonitrile (e.g., 20-30%) and increase to a higher concentration (e.g., 70-80%) over 20-30 minutes to elute compounds of increasing polarity.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 210 nm (based on the UV absorbance of the furan ring common to many limonoids).
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol or acetonitrile. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Objective: To achieve highly sensitive and specific quantification of this compound.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
LC Conditions: Similar to the HPLC method described above, but may utilize ultra-high-performance liquid chromatography (UHPLC) for better resolution and faster analysis times.
MS/MS Parameters (Example - to be optimized for this compound):
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: The [M+H]⁺ or [M-H]⁻ ion of this compound.
-
Product Ions: Specific fragment ions of this compound, determined by infusion of a standard solution.
-
Collision Energy: Optimized for the fragmentation of the precursor ion.
-
Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Procedure: The procedure is similar to the HPLC method, but quantification is based on the peak area of the specific MRM transitions for this compound, providing greater specificity and reducing matrix interference.
Signaling Pathways and Biological Activity
This compound has demonstrated promising anti-cancer properties. One of the proposed mechanisms for its cytotoxic effect is the induction of apoptosis, a form of programmed cell death. The caspase family of proteases plays a crucial role in this process.
Caspase-7 Mediated Apoptosis
The anti-cancer activity of some limonoids has been linked to the activation of caspase-7, an executioner caspase in the apoptotic pathway. The activation of caspase-7 leads to the cleavage of specific cellular substrates, ultimately resulting in the dismantling of the cell.
References
An In-depth Technical Guide to Isolimonexic Acid (CAS Number: 73904-93-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolimonexic acid, a naturally occurring limonoid found in citrus seeds, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the existing research on this compound (CAS: 73904-93-5), detailing its chemical properties, biological activities, and known mechanisms of action. This document synthesizes quantitative data into structured tables, outlines detailed experimental protocols for key assays, and presents visual diagrams of the implicated signaling pathways to facilitate a deeper understanding of its therapeutic potential.
Introduction
This compound is a highly oxygenated triterpenoid derivative belonging to the limonoid class of phytochemicals.[1] Primarily isolated from lemon (Citrus lemon L. Burm) seeds, it has garnered attention for its cytotoxic and anti-proliferative effects against various cancer cell lines.[1][2] This guide serves as a technical resource for researchers exploring the therapeutic applications of this compound, with a focus on its anticancer properties.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 73904-93-5 | [2] |
| Molecular Formula | C₂₆H₃₀O₁₀ | [2] |
| Molecular Weight | 502.51 g/mol | [2] |
| Appearance | Powder | No specific citation |
| Source | Lemon (Citrus lemon L. Burm) seeds | [1] |
Biological Activities and Quantitative Data
This compound has demonstrated notable biological activity, particularly in the context of cancer research. Its effects are multifaceted, encompassing cytotoxicity, inhibition of cancer cell growth, and enzymatic inhibition.
Cytotoxicity and Anti-proliferative Activity
This compound exhibits selective cytotoxicity against different cancer cell lines.
| Cell Line | Cancer Type | Concentration | Incubation Time | Effect | Reference |
| MCF-7 | Breast Adenocarcinoma | 200 µM | 72 hours | Cytotoxic | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 200 µM | 72 hours | No cytotoxicity | [1] |
| Panc-28 | Pancreatic Cancer | 50 µg/mL | 48 hours | 21% growth inhibition | [1] |
| Panc-28 | Pancreatic Cancer | 50 µg/mL | 96 hours | 68% growth inhibition | [1] |
| Panc-28 | Pancreatic Cancer | 50 µg/mL | 144 hours | 90.58% growth inhibition | [1] |
Anti-Aromatase Activity
This compound has been identified as an inhibitor of aromatase, a key enzyme in estrogen biosynthesis.[1][3]
| Parameter | Value | Reference |
| IC₅₀ | 25.60 µM | [1][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the research of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard procedure for assessing the cytotoxic effects of a compound on cultured mammalian cells.
Materials:
-
MCF-7 and Panc-28 human cancer cell lines
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture MCF-7 or Panc-28 cells in their respective growth medium supplemented with 10% FBS and 1% penicillin-streptomycin. Harvest the cells using trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72, 96, 144 hours) in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value can be determined by plotting the percentage of cell viability against the concentration of this compound.
Aromatase Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for assessing the inhibitory activity of a compound on the aromatase enzyme.
Materials:
-
Human recombinant aromatase (microsomes)
-
This compound
-
Aromatase substrate (e.g., a fluorogenic substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Aromatase inhibitor (e.g., letrozole) as a positive control
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates (for fluorescence reading)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the following components in order:
-
Assay buffer
-
Human recombinant aromatase microsomes
-
This compound at various concentrations or the positive control inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system and the fluorogenic aromatase substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Mechanisms of Action
Research on this compound and related limonoids has begun to elucidate the molecular mechanisms underlying their anticancer effects. The primary pathways implicated are the induction of apoptosis and the modulation of inflammatory responses.
Induction of Apoptosis in Pancreatic Cancer Cells
This compound has been shown to induce apoptosis in Panc-28 pancreatic cancer cells. This process involves the activation of the intrinsic apoptotic pathway.
References
- 1. Unified Total Synthesis of the Limonoid Alkaloids: Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the synthesis of limonoids and limonoid-like natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
Isolimonexic Acid: A Technical Overview of its Preliminary Anti-proliferative Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary anti-proliferative activities of isolimonexic acid, a naturally occurring limonoid. The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the potential molecular pathways involved in its mechanism of action. This information is intended to serve as a foundational resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development.
Quantitative Data Summary
The anti-proliferative and bio-inhibitory activities of this compound have been evaluated against several human cancer cell lines and a key enzyme in estrogen synthesis. The following tables summarize the available quantitative data from preliminary studies.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Concentration | Incubation Time | Effect | Citation |
| MCF-7 | Breast Adenocarcinoma | 200 µM | 72 hours | Cytotoxic | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | Not Specified | No Cytotoxicity Observed | [1] |
| Panc-28 | Pancreatic Cancer | 50 µg/mL | 48 hours | 21% Growth Inhibition | [1] |
| 50 µg/mL | 72 hours | 68% Growth Inhibition | [1] | ||
| 50 µg/mL | 144 hours | 90.58% Growth Inhibition | [1] |
Table 2: Enzyme Inhibition Activity of this compound
| Enzyme | Biological Relevance | IC50 Value | Citation |
| Aromatase | Estrogen Synthesis | 25.60 µM | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide. These protocols are based on descriptions found in the primary literature and general laboratory practices for these assays.
Isolation and Purification of this compound
This compound is a limonoid that can be isolated from citrus seeds, such as those from lemons (Citrus lemon L. Burm). A general procedure for its extraction and purification involves the following steps:
-
Defatting of Seeds: Lemon seeds are powdered and defatted using a non-polar solvent like hexane.
-
Extraction: The defatted seed powder is then subjected to sequential extraction with solvents of increasing polarity, typically starting with ethyl acetate followed by methanol.[1]
-
Chromatographic Separation: The crude extracts are fractionated using column chromatography. A multi-step process may be employed:
-
Silica Gel Chromatography (1D): The initial separation of the crude extract.
-
Ion Exchange and SP-70 Column Chromatography (2D): Further purification of the fractions obtained from the silica gel column to yield pure limonoids.[1]
-
-
Compound Identification: The purified compounds are identified and characterized using a combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Cell Culture
-
Cell Lines: Human cancer cell lines such as MCF-7 (estrogen receptor-positive breast cancer), MDA-MB-231 (estrogen receptor-negative breast cancer), and Panc-28 (pancreatic cancer) are used.[1]
-
Culture Conditions: Cells are typically maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin). They are incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity and Cell Proliferation Assays
The anti-proliferative effects of this compound are commonly assessed using cell viability or proliferation assays.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for specified time periods (e.g., 48, 72, 144 hours).
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
-
Cell Counting Assay:
-
Cells are seeded and treated with this compound as described for the MTT assay.
-
At the end of the treatment period, cells are detached from the plate using trypsin.
-
The number of viable cells is determined using a hemocytometer or an automated cell counter, often employing a viability stain like trypan blue to exclude non-viable cells.
-
Aromatase Inhibition Assay
The ability of this compound to inhibit the aromatase enzyme can be determined using a fluorometric assay.
-
Reaction Setup: A reaction mixture is prepared containing a fluorogenic aromatase substrate, human recombinant aromatase (CYP19), and a NADPH-generating system.
-
Inhibitor Addition: Different concentrations of this compound (or a known inhibitor like letrozole as a positive control) are added to the reaction mixture.
-
Incubation: The mixture is incubated at 37°C.
-
Fluorescence Measurement: The aromatase enzyme converts the substrate into a highly fluorescent product. The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).
-
IC50 Calculation: The concentration of this compound that causes 50% inhibition of the aromatase activity (IC50) is calculated from the dose-response curve.
Apoptosis-Related Protein Expression Analysis (Western Blotting)
To investigate the mechanism of cell death, the expression levels of key apoptosis-regulating proteins can be analyzed by Western blotting.
-
Cell Lysis: After treatment with this compound, cells are harvested and lysed in a suitable buffer to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, Caspase-7, p53).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualization of Potential Signaling Pathways
While the precise signaling pathways activated by this compound are still under investigation, based on the activity of structurally similar limonoids, the following pathways are proposed to be involved in its anti-proliferative effects.
Caption: Experimental workflow for investigating the anti-proliferative activity of this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound in cancer cells.
Caption: Potential mechanism of this compound-induced cell cycle arrest via the p53/p21 pathway.
Concluding Remarks
This compound demonstrates notable preliminary anti-proliferative activity against specific breast and pancreatic cancer cell lines. Its inhibitory effect on aromatase suggests a potential role in modulating estrogen-dependent cancer progression. The current evidence, primarily from studies on related limonoids, points towards the induction of apoptosis via the intrinsic mitochondrial pathway and possible cell cycle arrest as key mechanisms of action.
Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected by this compound. In vivo studies are also necessary to validate these preliminary in vitro findings and to assess the therapeutic potential of this natural compound. This technical guide serves as a comprehensive starting point for such future investigations.
References
Early Mechanistic Insights into the Bioactivity of Isolimonexic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isolimonexic acid, a naturally occurring limonoid found in citrus species, has emerged as a compound of interest in oncological research. Early investigations into its mechanism of action have revealed promising anti-proliferative and pro-apoptotic activities in specific cancer cell lines. This technical guide provides a comprehensive overview of the foundational studies on this compound, detailing its effects on key signaling pathways, summarizing available quantitative data, and outlining the experimental methodologies employed. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents for cancer treatment.
Core Mechanisms of Action
Initial research indicates that this compound exerts its anti-cancer effects primarily through the induction of apoptosis and inhibition of enzymes involved in hormone synthesis. The two principal mechanisms identified in early studies are:
-
Caspase-Dependent Apoptosis: In breast cancer cells, particularly the estrogen receptor-positive MCF-7 line, the anti-proliferative effects of this compound are significantly correlated with the activation of caspase-7, a key executioner caspase in the apoptotic cascade.
-
Modulation of Apoptotic Regulators in Pancreatic Cancer: In human pancreatic cancer cells (Panc-28), extracts containing this compound have been shown to induce apoptosis. This is evidenced by the modulation of key proteins involved in the apoptotic pathway, including the pro-apoptotic protein Bax, the anti-apoptotic protein Bcl-2, the tumor suppressor p53, and the executioner caspase-3.[1]
-
Anti-Aromatase Activity: this compound has demonstrated the ability to inhibit aromatase, the enzyme responsible for converting androgens to estrogens. This suggests a potential therapeutic application in hormone-dependent cancers.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early studies on this compound. It is important to note that detailed dose-response data for cytotoxicity and protein expression levels are best obtained from the full-text publications.
Table 1: Anti-Aromatase Activity of this compound
| Compound | IC50 (µM) | Enzyme Source | Assay Method | Reference |
| This compound | 25.60 | Recombinant Human Aromatase | In vitro fluorometric assay | Kim, J., et al. (2013) |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| MCF-7 | Breast (ER+) | Data not available in abstract | 72 | MTT Assay | Kim, J., et al. (2013) |
| MDA-MB-231 | Breast (ER-) | Data not available in abstract | 72 | MTT Assay | Kim, J., et al. (2013) |
| Panc-28 | Pancreatic | Data for mixed extract | 72 | Not specified | Patil, J. R., et al. (2009) |
Note: The study by Patil et al. (2009) used a methanol extract of lime juice which contained this compound among other compounds; the reported IC50 value of 81.20 µg/mL is for the total extract.[1]
Experimental Protocols
The following sections detail representative methodologies for the key experiments cited in the early studies of this compound.
Cell Culture and Maintenance
-
Cell Lines:
-
MCF-7 (ATCC® HTB-22™), human breast adenocarcinoma, estrogen receptor-positive.
-
MDA-MB-231 (ATCC® HTB-26™), human breast adenocarcinoma, estrogen receptor-negative.
-
Panc-28, human pancreatic carcinoma.
-
-
Culture Medium:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
MDA-MB-231 and Panc-28: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or control vehicle, typically DMSO) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using non-linear regression analysis.
In Vitro Aromatase Inhibition Assay (Fluorometric)
-
Reagents: Human recombinant aromatase (CYP19A1), aromatase substrate (e.g., dibenzylfluorescein), NADPH-generating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase), and test compound (this compound).
-
Reaction Setup: The reaction is typically performed in a 96-well plate. Each well contains potassium phosphate buffer (pH 7.4), the NADPH-generating system, and the aromatase enzyme.
-
Inhibitor Incubation: this compound at various concentrations is added to the wells and pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Monitoring: The increase in fluorescence, resulting from the metabolism of the substrate by aromatase, is monitored kinetically over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 535 nm).
-
Data Analysis: The rate of reaction is determined, and the percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caspase-7 Activity Assay (Fluorometric)
-
Cell Lysis: MCF-7 cells are treated with this compound or a vehicle control for a specified time. After treatment, cells are harvested and lysed using a specific cell lysis buffer to release cellular proteins.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard method (e.g., BCA protein assay).
-
Caspase-7 Reaction: An equal amount of protein from each sample is incubated with a specific caspase-7 substrate (e.g., Ac-DEVD-AFC) in a reaction buffer.
-
Fluorescence Measurement: The cleavage of the substrate by active caspase-7 releases a fluorescent molecule (AFC), and the fluorescence is measured over time using a fluorometer (e.g., excitation at 400 nm and emission at 505 nm).
-
Data Analysis: Caspase-7 activity is expressed as the rate of fluorescence increase per microgram of protein.
Western Blot Analysis for Apoptotic Proteins
-
Protein Extraction and Quantification: Panc-28 cells are treated with this compound. Total protein is extracted, and the concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bax, Bcl-2, p53, cleaved caspase-3, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.
Visualized Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental workflows based on the early findings.
Caption: Proposed mechanism of this compound in MCF-7 breast cancer cells.
Caption: Apoptotic pathway induced by this compound in pancreatic cancer.
Caption: General workflow for Western blot analysis of apoptotic proteins.
References
Isolimonexic Acid: A Secondary Metabolite with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isolimonexic acid, a naturally occurring tetranortriterpenoid, is a secondary metabolite found in the seeds of citrus fruits, such as lemons (Citrus limon). As a member of the limonoid class of compounds, it has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its role as a secondary metabolite, its biosynthesis, and its established and putative mechanisms of action. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction: The Role of this compound as a Secondary Metabolite
Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, these molecules often play a crucial role in the plant's interaction with its environment, serving as defense compounds against herbivores, pathogens, and environmental stresses.
This compound belongs to the limonoid group of secondary metabolites, which are predominantly found in plants of the Rutaceae and Meliaceae families. In citrus plants, these compounds contribute to the bitter taste of the fruit and seeds, acting as a natural deterrent to pests. The biosynthesis of limonoids is a complex process that originates from the terpenoid pathway, highlighting the intricate biochemical machinery plants have evolved for their survival. The study of such secondary metabolites is of paramount importance as they represent a vast reservoir of bioactive compounds with potential applications in medicine and agriculture.
Chemical Properties
| Property | Value |
| Chemical Formula | C₂₆H₃₀O₁₀ |
| Molecular Weight | 502.51 g/mol |
| CAS Number | 73904-93-5 |
| Class | Limonoid (Tetranortriterpenoid) |
| Source | Citrus limon (Lemon) seeds and other citrus species |
Biosynthesis of this compound
The biosynthesis of this compound is part of the broader limonoid biosynthetic pathway in citrus plants. This pathway is a branch of the terpenoid synthesis route and begins with acetyl-CoA. While the precise enzymatic steps leading to this compound are not fully elucidated, the general pathway is understood to proceed as follows:
-
Formation of the Triterpene Precursor: The pathway initiates in the phloem region of the stem with the synthesis of a triterpene precursor from acetate via the mevalonate pathway.
-
Synthesis of Nomilin: The triterpene scaffold undergoes a series of oxidative modifications, cyclizations, and rearrangements to form nomilin, which is considered the precursor to most other limonoids in citrus.
-
Metabolic Conversion: Nomilin is then transported to other parts of the plant, such as the fruit and seeds, where it is further metabolized into a variety of limonoid aglycones, including this compound, through the action of various enzymes like hydrolases, lactonases, and dehydrogenases.
-
Glucosidation: In maturing fruit tissues and seeds, limonoid aglycones can be glucosidated by the enzyme limonoid UDP-glucosyltransferase (LGT). This process converts the bitter aglycones into non-bitter glucoside derivatives.
General Biosynthesis Pathway of Limonoids in Citrus.
Reported Biological Activities and Quantitative Data
This compound has been reported to exhibit promising biological activities, particularly in the areas of oncology and endocrinology. The primary activities investigated are its anti-cancer and anti-aromatase effects.
| Biological Activity | Cell Line/Target | Quantitative Data | Reference |
| Anti-Aromatase Activity | Human Recombinant Aromatase | IC₅₀ = 25.60 µM | [1][2] |
| Cytotoxicity | MCF-7 (Human Breast Adenocarcinoma) | 200 µM exhibits cytotoxicity at 72 hours | [1] |
| Cytotoxicity | Panc-28 (Human Pancreatic Carcinoma) | 50 µg/ml shows time-dependent cell growth inhibition (21% at 48h, 68% at 72h, 90.58% at 144h) | [1] |
Putative Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related triterpenoids, such as oleanolic acid and isoliquiritigenin, provides valuable insights into its potential mechanisms of action. The NF-κB and PI3K/Akt pathways are key regulators of cellular processes like inflammation, proliferation, and apoptosis, and are common targets for natural bioactive compounds.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Many natural compounds exert their anti-inflammatory and anti-cancer effects by inhibiting this pathway. It is plausible that this compound could interfere with one or more steps in this cascade.
Simplified NF-κB Signaling Pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Activation of this pathway is initiated by the binding of growth factors to receptor tyrosine kinases, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anti-cancer drug development. The inhibitory effects of related triterpenoids on this pathway suggest that this compound may exert its cytotoxic effects through similar mechanisms.
Simplified PI3K/Akt Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound.
Extraction and Isolation of this compound
This protocol is a generalized method based on techniques for isolating limonoids from citrus seeds.
-
Defatting of Seeds:
-
Dry citrus seeds at room temperature and grind them into a fine powder.
-
Extract the seed powder with n-hexane in a Soxhlet apparatus for 24 hours to remove fatty materials.
-
Air-dry the defatted seed powder.
-
-
Methanol Extraction:
-
Extract the defatted powder with methanol at 60-70°C for 8 hours in a Soxhlet apparatus.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Subject the dissolved extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, such as a hexane-ethyl acetate mixture, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest and concentrate.
-
Further purify the compound using preparative high-performance liquid chromatography (HPLC) if necessary.
-
Workflow for Extraction and Isolation.
In Vitro Aromatase Inhibition Assay
This protocol is based on a fluorometric assay for measuring aromatase activity.
-
Preparation of Reagents:
-
Prepare a solution of human recombinant aromatase.
-
Prepare a solution of the fluorogenic substrate.
-
Prepare a solution of NADPH, the cofactor for the aromatase reaction.
-
Prepare a range of concentrations of this compound and a positive control inhibitor (e.g., letrozole).
-
-
Assay Procedure:
-
In a 96-well plate, add the aromatase enzyme, NADPH, and the test compound (this compound) or control.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 or Panc-28) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72, 144 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the concentration of this compound to determine the IC₅₀ value.
-
Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
This compound, a secondary metabolite from citrus seeds, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and endocrinology. Its documented anti-aromatase and cytotoxic activities warrant further investigation. While its precise molecular mechanisms are still being unraveled, the known effects of structurally similar triterpenoids on key signaling pathways such as NF-κB and PI3K/Akt provide a solid foundation for future research.
To fully realize the therapeutic potential of this compound, future studies should focus on:
-
Elucidating the complete biosynthetic pathway to enable potential biotechnological production.
-
Conducting comprehensive in vivo studies to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.
-
Performing detailed mechanistic studies to definitively identify the signaling pathways modulated by this compound and its direct molecular targets.
-
Investigating potential synergistic effects with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.
This technical guide serves as a foundational resource for researchers dedicated to exploring the promising therapeutic applications of this compound. The provided data, protocols, and pathway diagrams are intended to facilitate the design of future experiments and accelerate the translation of this natural compound into novel therapeutic strategies.
References
Spectroscopic and Mechanistic Insights into Isolimonexic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data of isolimonexic acid, a bioactive limonoid with demonstrated anti-cancer properties. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and explores the compound's mechanism of action in breast cancer cells through a signaling pathway diagram.
Spectroscopic Data of this compound
The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. While a complete, publicly available dataset of assigned chemical shifts and fragmentation patterns is not readily found in the immediate literature, the following tables summarize the expected and reported spectroscopic information based on related compounds and findings from key research.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound
Note: The specific chemical shift values (δ) in ppm for this compound are not available in the provided search results. The following is a representative table structure that would be populated with experimental data.
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |
| 1 | Data not available | Data not available |
| 2 | Data not available | Data not available |
| 3 | Data not available | Data not available |
| ... | ... | ... |
Table 2: Mass Spectrometry Data of this compound
| Parameter | Value |
| Molecular Formula | C₂₆H₃₀O₁₀ |
| Molecular Weight | 502.51 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Data not available (e.g., Quadrupole Time-of-Flight) |
| Precursor Ion [M-H]⁻ (m/z) | Data not available |
| Major Fragment Ions (m/z) | Data not available |
Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation and spectroscopic analysis of this compound, based on standard practices for natural product chemistry and information derived from relevant studies.
Isolation and Purification of this compound
This compound is a naturally occurring limonoid found in citrus, particularly in lemon seeds. The isolation process typically involves the following steps:
NMR Spectroscopy
NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation : A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Experiments :
-
¹H NMR : Provides information about the number, environment, and connectivity of protons.
-
¹³C NMR : Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing the connectivity between protons and carbons, and for the complete structural assignment.
-
Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and elemental composition, and to gain structural information through fragmentation analysis.
-
Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source is typically used.
-
Ionization Mode : ESI is a soft ionization technique suitable for analyzing polar molecules like this compound, often in negative ion mode ([M-H]⁻) due to the presence of carboxylic acid groups.
-
MS/MS Analysis : Tandem mass spectrometry (MS/MS) is performed on the precursor ion to induce fragmentation. The resulting fragmentation pattern provides valuable information about the different structural motifs within the molecule.
Biological Activity and Signaling Pathway
Research has demonstrated that this compound exhibits anti-proliferative and anti-aromatase properties in human breast cancer cells, particularly in estrogen receptor-positive (ER+) MCF-7 cells. The anti-proliferative effect has been linked to the activation of caspase-7, a key executioner caspase in the apoptotic pathway.
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in MCF-7 breast cancer cells.
This simplified pathway illustrates that this compound is proposed to initiate a cascade of events leading to the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates pro-caspase-7, the executioner caspase. The subsequent activity of caspase-7 orchestrates the biochemical and morphological changes characteristic of apoptosis, ultimately leading to programmed cell death. Additionally, this compound has been shown to inhibit the aromatase enzyme, which is involved in estrogen synthesis, a key driver of growth in ER+ breast cancer.
This technical guide serves as a foundational resource for researchers interested in the spectroscopic properties and biological activities of this compound. Further investigation is warranted to fully elucidate its therapeutic potential.
Isolimonexic Acid: A Technical Guide to its Potential as an Anti-Aromatase Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aromatase, a cytochrome P450 enzyme, is a critical enzyme in the biosynthesis of estrogens and a key target in the treatment of hormone-dependent breast cancer. The inhibition of aromatase activity is a well-established therapeutic strategy. This technical guide explores the potential of isolimonexic acid, a limonoid found in citrus seeds, as a natural anti-aromatase agent. This document provides a comprehensive overview of the available quantitative data on its inhibitory effects, detailed experimental protocols for relevant assays, and a visual representation of the key signaling pathways that regulate aromatase expression and activity.
Introduction to Aromatase and this compound
Aromatase (CYP19A1) is the terminal enzyme in the estrogen biosynthesis pathway, responsible for the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively). In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens in tissues such as adipose tissue, muscle, and breast tissue itself.[1] Local estrogen production within the breast tumor microenvironment is a significant driver of the growth of estrogen receptor-positive (ER+) breast cancers. Therefore, the development of aromatase inhibitors (AIs) has been a cornerstone in the endocrine therapy of ER+ breast cancer.
This compound is a naturally occurring limonoid, a class of highly oxygenated triterpenoid compounds, found in the seeds of citrus fruits like lemons (Citrus limon L. Burm).[2][3] Limonoids have been investigated for a variety of biological activities, including anticancer properties. Recent studies have highlighted the potential of this compound as an inhibitor of aromatase, suggesting its possible role as a chemopreventive or therapeutic agent.
Quantitative Data on the Bioactivity of this compound
The following tables summarize the available quantitative data on the anti-aromatase and cytotoxic effects of this compound.
Table 1: Anti-Aromatase Activity of this compound
| Compound | IC50 (μM) | Source |
| This compound | 25.60 | [2][4] |
Table 2: In Vitro Aromatase Inhibition by this compound and Other Limonoids
| Compound | Concentration (μM) | Aromatase Inhibition (%) | Source |
| This compound | 200 | 48.2 ± 3.5 | [3] |
| Limonexic Acid | 200 | 55.1 ± 2.1 | [3] |
| Limonin | 200 | 35.4 ± 1.8 | [3] |
| Nomilin | 200 | 41.7 ± 2.9 | [3] |
| Obacunone | 200 | 28.9 ± 4.2 | [3] |
Data are presented as mean ± standard deviation.
Table 3: Cytotoxicity of this compound on Human Breast Cancer Cell Lines
| Cell Line | Treatment | Concentration (μM) | Incubation Time (h) | Cell Viability (%) | Source |
| MCF-7 (ER+) | This compound | 200 | 72 | 45.3 ± 5.8 | [2] |
| MDA-MB-231 (ER-) | This compound | 200 | 72 | No significant cytotoxicity | [2] |
Data are presented as mean ± standard deviation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on the research by Kim et al. (2012) published in Food & Function.[3]
In Vitro Aromatase Inhibition Assay
This protocol describes a non-cellular in vitro assay to determine the inhibitory effect of a compound on human recombinant aromatase.
Materials:
-
Human recombinant aromatase (CYP19) + reductase microsomes
-
NADPH generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
[1β-³H(N)]-Androst-4-ene-3,17-dione (substrate)
-
Test compound (this compound)
-
Letrozole (positive control)
-
Potassium phosphate buffer (pH 7.4)
-
Dextran-coated charcoal
-
Scintillation cocktail
-
Microcentrifuge
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the NADPH generating system in potassium phosphate buffer.
-
Add the test compound (dissolved in a suitable solvent, e.g., DMSO) at the desired concentration to the reaction mixture. A vehicle control (solvent only) and a positive control (Letrozole) should be run in parallel.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the human recombinant aromatase microsomes and the radiolabeled substrate, [1β-³H(N)]-androst-4-ene-3,17-dione.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an appropriate quenching agent (e.g., ice-cold acetonitrile).
-
To separate the unmetabolized substrate from the released ³H₂O (a product of the aromatase reaction), add a suspension of dextran-coated charcoal and incubate on ice.
-
Centrifuge the samples to pellet the charcoal-bound substrate.
-
Transfer the supernatant containing the ³H₂O to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
The percentage of aromatase inhibition is calculated by comparing the radioactivity in the samples with the test compound to the vehicle control.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound) and a vehicle control.
-
Incubate the cells for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated by comparing the absorbance of the treated cells to the vehicle control cells.
Signaling Pathways Regulating Aromatase
The expression and activity of aromatase are regulated by a complex network of signaling pathways. Understanding these pathways is crucial for identifying novel targets for therapeutic intervention. The following diagrams, created using the DOT language, illustrate some of the key regulatory mechanisms.
Prostaglandin E2 (PGE2) and cAMP Signaling Pathway
Prostaglandin E2, often elevated in breast tumor microenvironments, is a potent inducer of aromatase expression.
References
The Cytotoxic Effects of Isolimonexic Acid on MCF-7 Cells: A Review of Current Research
This technical guide, therefore, aims to provide a foundational understanding of the common methodologies and signaling pathways investigated when assessing the cytotoxic effects of novel compounds on MCF-7 cells, drawing parallels from research on other natural and synthetic agents. This information is intended to serve as a resource for researchers and drug development professionals interested in exploring the potential of isolimonexic acid as an anti-cancer agent.
Standard Experimental Protocols for Assessing Cytotoxicity in MCF-7 Cells
When investigating a compound's cytotoxic effects on a cancer cell line like MCF-7, a series of standardized in vitro assays are typically employed. These protocols are designed to quantify cell viability, proliferation, and the mechanisms of cell death.
Cell Culture and Maintenance
MCF-7, an estrogen receptor-positive human breast adenocarcinoma cell line, is a cornerstone model in breast cancer research.
-
Culture Medium: MCF-7 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and often, insulin.
-
Incubation Conditions: The cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Cells are passaged upon reaching 70-80% confluency using trypsin-EDTA to detach the cells.
Cytotoxicity and Cell Viability Assays
These assays are the first step in determining the dose-dependent effect of a compound on cell viability.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically 570 nm).
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells. It is a reliable method for assessing cell density.
-
Trypan Blue Exclusion Assay: This is a direct method of counting viable cells. Trypan blue is a vital stain that is unable to penetrate the intact cell membrane of live cells. Dead cells, with compromised membranes, take up the dye and appear blue under a microscope.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer agents induce cytotoxicity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).
-
DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized as a "ladder" on an agarose gel.
Cell Cycle Analysis
Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation.
-
Flow Cytometry with Propidium Iodide (PI) Staining: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. This enables the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways that regulate cell survival, proliferation, and apoptosis. Antibodies specific to proteins of interest (e.g., Bcl-2 family proteins, caspases, cell cycle regulators, and members of key signaling pathways) are used to probe protein lysates from treated and untreated cells.
Key Signaling Pathways Implicated in MCF-7 Cell Cytotoxicity
The cytotoxic effects of various compounds on MCF-7 cells are often mediated through the modulation of critical signaling pathways. While the specific pathways affected by this compound are yet to be determined, the following are frequently investigated in the context of breast cancer therapeutics.
The Apoptotic Pathway
Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak promote the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspases. Anti-apoptotic proteins like Bcl-2 and Bcl-xL inhibit this process.
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.
Caption: Generalized apoptotic signaling pathways.
Cell Cycle Regulation
The cell cycle is tightly controlled by cyclins and cyclin-dependent kinases (CDKs). Anti-cancer agents can induce cell cycle arrest by modulating the levels and activity of these regulatory proteins. For instance, upregulation of CDK inhibitors like p21 and p27 can lead to G1 arrest.
Caption: Simplified overview of cell cycle regulation.
PI3K/Akt/mTOR Pathway
This is a crucial signaling pathway that promotes cell survival, growth, and proliferation. Inhibition of this pathway is a common mechanism of action for many anti-cancer drugs. Akt, a key protein in this pathway, phosphorylates and inactivates several pro-apoptotic proteins, thereby promoting cell survival.
Caption: The PI3K/Akt/mTOR signaling pathway.
Data Presentation
Should research on this compound and MCF-7 cells become available, the quantitative data would be best presented in clear, structured tables for easy comparison.
Table 1: Hypothetical IC50 Values of this compound on MCF-7 Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | Data Unavailable |
| 48 hours | Data Unavailable |
| 72 hours | Data Unavailable |
Table 2: Hypothetical Effects of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Data Unavailable | Data Unavailable | Data Unavailable |
| This compound (X µM) | Data Unavailable | Data Unavailable | Data Unavailable |
Table 3: Hypothetical Effects of this compound on Apoptosis in MCF-7 Cells
| Treatment | Viable (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Control | Data Unavailable | Data Unavailable | Data Unavailable |
| This compound (X µM) | Data Unavailable | Data Unavailable | Data Unavailable |
Future Directions
The field of cancer research is continually seeking novel compounds with potent and selective anti-cancer activity. Given the promising biological activities of other limonoids, a thorough investigation into the cytotoxic effects of this compound on MCF-7 and other breast cancer cell lines is warranted. Future studies should focus on:
-
Determining the dose- and time-dependent cytotoxicity of this compound.
-
Elucidating the primary mechanism of cell death (apoptosis, necrosis, or autophagy).
-
Identifying the specific molecular targets and signaling pathways modulated by this compound.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of breast cancer.
The generation of such data will be crucial in assessing the therapeutic potential of this compound and guiding its further development as a potential anti-cancer agent.
Isolimonexic Acid and Panc-28 Pancreatic Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct studies on the effects of isolimonexic acid on Panc-28 pancreatic cancer cells have been published to date. This document provides a comprehensive overview of the Panc-28 cell line and explores the potential effects of this compound based on its known anticancer activities in other cancer types and the established characteristics of Panc-28 cells. The information presented herein is intended for research and informational purposes only.
Introduction to Panc-28 Pancreatic Cancer Cells
The Panc-28 cell line is a human pancreatic adenocarcinoma cell line established from a tumor in a 69-year-old female.[1] It is a valuable in vitro model for studying pancreatic cancer biology and for the preclinical evaluation of potential therapeutic agents. Panc-28 cells exhibit features of both acinar and ductal cells, expressing markers for both cell types, such as trypsin and ribonuclease (acinar) and carbonic anhydrase II (ductal).[2]
Genetically, Panc-28 cells are characterized by a heterozygous p.Gly12Asp (c.35G>A) mutation in the KRAS gene, a common driver mutation in pancreatic cancer.[1] The doubling time of Panc-28 cells is approximately 48 hours.[1]
Key Characteristics of Panc-28 Cells
| Characteristic | Description | Reference |
| Origin | Human Pancreatic Adenocarcinoma | [2] |
| Age of Patient | 69 years | [1] |
| Sex of Patient | Female | [1] |
| Morphology | Epithelial | |
| Doubling Time | ~48 hours | [1] |
| Key Mutation | KRAS (p.Gly12Asp) | [1] |
| Cellular Markers | Trypsin, Ribonuclease, Carbonic Anhydrase II | [2] |
This compound: A Potential Anticancer Agent
This compound is a limonoid, a class of tetracyclic triterpenoids found in citrus fruits. While direct studies on Panc-28 cells are unavailable, research on other limonoids and related compounds like isoliquiritigenin and oleanolic acid has demonstrated significant anticancer effects in various cancer cell lines, including those of pancreatic origin. These effects are often mediated through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Potential Effects of this compound on Panc-28 Cells: A Hypothetical Framework
Based on the known characteristics of Panc-28 cells and the documented anticancer mechanisms of similar compounds, we can hypothesize the potential effects of this compound on this cell line.
Inhibition of Cell Proliferation
The KRAS mutation in Panc-28 cells leads to constitutive activation of downstream signaling pathways that drive cell proliferation. Compounds with structures similar to this compound have been shown to inhibit the proliferation of various cancer cells.
Hypothesized Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed Panc-28 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Induction of Apoptosis
A common mechanism of anticancer agents is the induction of programmed cell death, or apoptosis. Related compounds have been shown to induce apoptosis in pancreatic and other cancer cells.
Hypothesized Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat Panc-28 cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Modulation of Signaling Pathways
The KRAS mutation in Panc-28 cells activates downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell survival and proliferation. Isoliquiritigenin and oleanolic acid have been reported to inhibit these pathways.
Hypothesized Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Treat Panc-28 cells with this compound, and then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify band intensities to determine changes in protein expression and phosphorylation.
Visualizing the Hypothesized Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways affected by this compound in Panc-28 cells and a typical experimental workflow.
Caption: Hypothesized signaling pathways targeted by this compound in Panc-28 cells.
Caption: A typical experimental workflow for studying the effects of a compound on cancer cells.
Conclusion and Future Directions
While direct evidence is currently lacking, the analysis of the Panc-28 cell line's characteristics and the known anticancer properties of related compounds strongly suggests that this compound holds potential as a therapeutic agent against pancreatic cancer. Future research should focus on directly investigating the effects of this compound on Panc-28 and other pancreatic cancer cell lines. Such studies would be invaluable in elucidating its precise mechanisms of action and evaluating its potential for further preclinical and clinical development. The experimental protocols and hypothesized pathways outlined in this document provide a foundational framework for initiating such research endeavors.
References
Methodological & Application
Application Note: Isolimonexic Acid Extraction from Lemon Seeds
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction, purification, and quantification of isolimonexic acid from lemon (Citrus limon) seeds. It includes methodologies for sample preparation, solvent extraction, and chromatographic purification, along with data on expected yields for related compounds and a visualization of a relevant biological signaling pathway.
Introduction
This compound is a bioactive limonoid, a class of highly oxygenated triterpenoid compounds found abundantly in plants of the Rutaceae family, particularly in the seeds.[1][2] As a byproduct of the citrus processing industry, lemon seeds represent a valuable and sustainable source for this compound.[3][4] Research has indicated that this compound possesses promising pharmacological properties, including anti-cancer and anti-aromatase activities.[1][5][6][7] Specifically, it has demonstrated cytotoxicity against MCF-7 breast cancer cells and growth inhibition of Panc-28 pancreatic cancer cells, with an IC50 value of 25.60 μM for aromatase inhibition.[1][7]
The extraction and purification of specific limonoids like this compound from the complex seed matrix can be challenging. The protocol detailed below outlines a robust multi-step process involving initial defatting followed by solvent extraction and chromatographic purification to isolate the target compound.
Experimental Workflow
The overall process for isolating this compound from lemon seeds is a sequential procedure involving preparation, extraction, and multi-stage purification. The workflow is designed to first remove the large lipid fraction from the seeds and then selectively extract and isolate the limonoid compounds.
Caption: Experimental workflow for this compound isolation.
Materials and Equipment
-
Reagents: n-Hexane, Acetone, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade). Silica gel (60-120 mesh) for column chromatography. This compound standard (for HPLC).
-
Equipment: Grinder or mill, Soxhlet apparatus, rotary evaporator, heating mantle, magnetic stirrer, column chromatography setup, preparative and analytical High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector.
Experimental Protocols
Protocol 1: Sample Preparation
-
Seed Collection: Obtain lemon seeds from processed fruits and wash them with distilled water to remove any remaining pulp.
-
Drying: Dry the seeds in a hot air oven at 40-50°C for 48 hours or until a constant weight is achieved.
-
Grinding: Grind the dried seeds into a fine powder (approximately 40-60 mesh size) using a laboratory mill. Store the powder in an airtight container at 4°C.
Protocol 2: Defatting of Lemon Seed Powder
Lemon seeds contain a high percentage of oil (up to 35-45%), which must be removed prior to limonoid extraction.[3][8]
-
Soxhlet Setup: Place 100 g of the dried seed powder into a cellulose thimble and insert it into a Soxhlet extractor.
-
Extraction: Add 500 mL of n-hexane to the boiling flask. Heat the flask to 60-70°C and perform continuous extraction for 8-10 hours.
-
Drying: After extraction, remove the thimble containing the defatted seed powder. Allow the residual n-hexane to evaporate completely in a fume hood. The resulting defatted powder is now ready for limonoid extraction.
Protocol 3: Solvent Extraction of Limonoids
This protocol uses acetone, a solvent shown to be effective for extracting limonoids from citrus seeds.[9]
-
Reflux Setup: Add 100 g of defatted seed powder and 800 mL of acetone to a 2 L round-bottom flask equipped with a reflux condenser.
-
Extraction: Heat the mixture to reflux (approx. 56°C) with continuous stirring for 4-5 hours.
-
Filtration: Allow the mixture to cool to room temperature and then filter it under vacuum.
-
Re-extraction: Transfer the solid residue back to the flask and repeat the extraction process two more times with fresh acetone to ensure maximum recovery.
-
Concentration: Combine all the acetone filtrates and concentrate the solution using a rotary evaporator under reduced pressure at 45°C. This will yield a viscous, dark crude extract rich in limonoids.
Protocol 4: Purification and Isolation
The crude extract contains a mixture of limonoids (e.g., limonin, nomilin, this compound) and other phytochemicals. A multi-step purification process is required.[10][11][12]
-
Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., dichloromethane) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the proportion of a more polar solvent like ethyl acetate or methanol.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing limonoids. Combine the fractions that show the presence of the target compounds.
-
-
Preparative HPLC:
-
Further purify the combined limonoid-rich fraction using a preparative HPLC system with a C18 column.
-
Develop a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid) to separate the individual limonoids.
-
Collect the peak corresponding to the retention time of the this compound standard.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.
-
Quantitative Data
Specific yield data for this compound from lemon seeds is not widely reported in the literature. However, data for total limonoids and the major limonoid, limonin, from various citrus seeds can provide a benchmark for expected yields of this compound class. The final yield of pure this compound will be a fraction of these values and is highly dependent on the efficiency of the purification steps.
| Citrus Source | Extraction Method | Compound(s) Quantified | Yield | Reference |
| Pummelo Seeds | Optimized Solvent Extraction (Acetone) | Limonoids | 11.52 mg/g | [9] |
| Lemon Seeds | Ultrasonic-Assisted Extraction | Limonoids | 6.02% (of extract) | [5] |
| Pomelo Seeds | Reflux (Ethyl Acetate) | Limonoid Aglycones | 44.04 µg/g | [13] |
| Sour Orange Seeds | Hydrotrope Extraction | Limonin | 6.41 mg/g | [5] |
Associated Signaling Pathway: Nrf2/Keap1-ARE
Limonoids and other triterpenoids are known to exert some of their biological effects, such as antioxidant and anti-inflammatory activities, by modulating cellular signaling pathways. One key pathway influenced by related compounds is the Nrf2/Keap1-ARE pathway, which is a master regulator of the cellular antioxidant response.[9][14]
Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[13][14] Upon exposure to oxidative stress or certain bioactive molecules, Keap1 is inactivated. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, triggering the transcription of a suite of cytoprotective and detoxifying enzymes.[13][15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolimonic acid | C26H34O10 | CID 131752314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cold pressed versus solvent extracted lemon (Citrus limon L.) seed oils: yield and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the biochemical composition of Citrus L. seeds for industrial applications | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound|CAS 73904-93-5|DC Chemicals [dcchemicals.com]
- 7. CheMondis Marketplace [chemondis.com]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Purification of Limonin, Nomilin and Isoobacunoic Acid from Pomelo Fruit (Citrus grandis) Segment Membrane [agris.fao.org]
- 12. Isolation and purification of closely related citrus limonoid glucosides by flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: Purification of Isolimonexic Acid Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of isolimonexic acid from a crude plant extract using preparative High-Performance Liquid Chromatography (HPLC). It includes instrument setup, sample preparation, and a purification workflow.
Introduction
This compound is a bioactive limonoid compound found in citrus species, such as lemon (Citrus lemon L. Burm) seeds.[1] This natural product has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-cancer and anti-aromatase activities.[1] As with many natural products, obtaining high-purity this compound is crucial for accurate biological and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of such compounds from complex mixtures.[2][3][4] This application note details a reversed-phase HPLC method for the efficient purification of this compound.
Experimental Workflow
The overall workflow for the purification of this compound involves initial extraction from the plant material, followed by a multi-step chromatographic purification, culminating in a final preparative HPLC step to achieve high purity.
Caption: Workflow for the extraction and purification of this compound.
Materials and Reagents
-
Crude extract containing this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Formic acid (or Acetic acid, HPLC grade)
-
Reference standard of this compound (if available)
Instrumentation and Columns
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector.[2][5]
-
UV-Vis or Photodiode Array (PDA) detector.
-
Analytical HPLC system for purity assessment.
-
Reversed-phase C18 column (Preparative and Analytical).
Experimental Protocols
5.1. Sample Preparation
-
Dissolve the semi-purified, this compound-containing fraction in a minimal amount of methanol or the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
5.2. Analytical HPLC Method Development
Before proceeding to preparative HPLC, it is essential to develop an analytical method to determine the retention time of this compound and to assess the purity of the collected fractions.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
5.3. Preparative HPLC Purification Protocol
This protocol is designed for the purification of this compound from a semi-purified fraction. The conditions are scalable based on the amount of material to be purified.
| Parameter | Condition |
| Column | C18, 21.2 x 150 mm, 10 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic at 60% B (or a shallow gradient based on analytical data) |
| Flow Rate | 15 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
| Fraction Collection | Triggered by UV signal corresponding to the retention time of this compound |
5.4. Post-Purification Processing
-
Combine the fractions containing the purified this compound.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.
-
Confirm the purity of the final product using the analytical HPLC method described in section 5.2.
Data Presentation
The following table summarizes the expected data from a successful purification run.
| Parameter | Value |
| Analytical Retention Time | ~12.5 min (example) |
| Preparative Retention Time | ~10.8 min (example, will vary with flow rate) |
| Purity before Preparative HPLC | 65% |
| Purity after Preparative HPLC | >98% |
| Recovery | 85% |
Biological Context: Potential Signaling Pathways
This compound, as a bioactive compound, is expected to modulate cellular signaling pathways. While the specific pathways for this compound are still under investigation, related triterpenoids are known to influence pathways such as MAPK and PI3K/Akt, which are critical in cancer cell proliferation and survival.[6][7][8]
Caption: Putative signaling pathways modulated by this compound.
Conclusion
The described preparative HPLC method provides a robust and efficient means for the purification of this compound from complex plant extracts. The use of a C18 reversed-phase column with a water/acetonitrile gradient containing a small amount of acid is a common and effective strategy for the separation of acidic natural products.[9] This protocol can be adapted and scaled to meet the specific needs of the researcher, providing high-purity material for further biological and pharmacological evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Oleanolic Acid Derivatives HIMOXOL and Br-HIMOLID in Breast Cancer Cells Is Mediated by ER and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Controlling Selectivity in HPLC with pH | Phenomenex [phenomenex.com]
Application Notes and Protocols for the Quantification of Isolimonexic Acid in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolimonexic acid is a naturally occurring triterpenoid belonging to the limonoid class of compounds. Limonoids are predominantly found in plants of the Rutaceae (citrus) and Meliaceae families and have garnered significant interest due to their wide range of biological activities, including anticancer, anti-inflammatory, and insecticidal properties. Accurate quantification of this compound in plant extracts is crucial for quality control of herbal medicines, pharmacological studies, and the development of new therapeutic agents.
This document provides detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As dedicated, validated methods for this compound are not widely published, the following protocols have been adapted from established and validated methods for structurally similar limonoids, such as limonin and nomilin.
Data Presentation: Quantitative Data of Limonoids in Plant Extracts
Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following table presents exemplary data for other major limonoids found in various citrus species. This table serves as a template for presenting quantitative results for this compound once analytical methods are applied.
| Plant Material | Limonoid | Concentration (mg/100g fresh weight) | Analytical Method | Reference |
| Lemon (Citrus limon) | Limonin | 103.39 | HPLC-UV | [1] |
| Lemon (Citrus limon) | Nomilin | 1.46 | HPLC-UV | [1] |
| Tarocco No. 4 Orange | Limonin | 1.46 | HPLC-UV | [1] |
| Orah Mandarin | Limonin | 42.17 | HPLC-UV | [1] |
| Orah Mandarin | Nomilin | 20.31 | HPLC-UV | [1] |
| Ehime No. 38 | Limonin | 74.38 | HPLC-UV | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is adapted from established methods for the analysis of limonoids like limonin in citrus fruits.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract and clean up the plant material to isolate limonoids and remove interfering substances.
-
Materials:
-
Dried and powdered plant material (e.g., seeds, peel)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
C18 SPE cartridges
-
Vacuum manifold for SPE
-
-
Procedure:
-
Accurately weigh approximately 1 g of the dried, powdered plant material.
-
Extract the sample with 20 mL of methanol in a sonicator for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Re-dissolve the residue in 10 mL of water:acetonitrile (90:10, v/v).
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the re-dissolved sample onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the limonoids with 10 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
-
2. HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-10 min: 30% A
-
10-25 min: 30-70% A
-
25-30 min: 70% A
-
30-35 min: 70-30% A
-
35-40 min: 30% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm[2]
-
-
Quantification:
-
Prepare a stock solution of a certified reference standard of this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared plant extract sample.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides higher sensitivity and selectivity, which is advantageous for complex matrices or low concentrations of the analyte.
1. Sample Preparation
-
Follow the same Solid-Phase Extraction (SPE) procedure as described in Protocol 1.
2. LC-MS/MS Analysis
-
Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
-
LC Conditions:
-
Mobile Phase: A gradient of Acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-1 min: 20% A
-
1-5 min: 20-80% A
-
5-7 min: 80% A
-
7-7.1 min: 80-20% A
-
7.1-10 min: 20% A
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution of the compound. As a starting point for method development, one could predict potential transitions based on the structure of this compound.
-
Example MRM Transitions (Hypothetical - must be optimized):
-
Precursor Ion (Q1): [M-H]⁻ of this compound
-
Product Ions (Q3): Two to three characteristic fragment ions.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Use an internal standard (a structurally similar compound not present in the sample) to improve accuracy and precision.
-
Quantify this compound in the plant extract based on the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualization of Experimental Workflows
Caption: HPLC-UV workflow for this compound quantification.
Caption: LC-MS/MS workflow for this compound quantification.
References
Application Notes and Protocols for In Vitro Cell Culture Assays of Isolimonexic Acid
Disclaimer: As of late 2025, specific published data on the in vitro biological activities of isolimonexic acid is limited. The following application notes and protocols are based on established methodologies for characterizing the anti-inflammatory and cytotoxic effects of related natural compounds. The presented data is illustrative and should be considered hypothetical until validated by experimental results for this compound.
Introduction
This compound is a natural compound with a structure that suggests potential therapeutic properties, including anti-inflammatory and anti-cancer activities. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro efficacy and mechanism of action of this compound using common cell culture-based assays. The protocols detailed below cover the assessment of cytotoxicity, anti-inflammatory potential, and impact on key cellular signaling pathways.
I. Cytotoxicity Assessment of this compound
A fundamental first step in the evaluation of a novel compound is to determine its effect on cell viability. This allows for the identification of a therapeutic window and appropriate concentrations for subsequent mechanistic studies. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.
Table 1: Hypothetical Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) after 48h |
| RAW 264.7 | Murine Macrophage | > 100 |
| HT-29 | Human Colon Adenocarcinoma | 45.8 |
| U-87 | Human Glioblastoma | 62.3 |
| Normal Human Dermal Fibroblasts (NHDF) | Non-cancerous control | > 200 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancerous and non-cancerous cell lines.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Selected cell lines (e.g., HT-29, U-87, RAW 264.7, NHDF)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
II. Anti-Inflammatory Activity of this compound
Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer. The ability of a compound to modulate inflammatory responses is a key indicator of its therapeutic potential. A common in vitro model for inflammation involves the stimulation of macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Table 2: Hypothetical Anti-Inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Nitric Oxide (NO) Production (% of LPS control) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| Control (no LPS) | 5.2 ± 1.1 | 15.7 ± 3.2 | 25.4 ± 4.1 |
| LPS (1 µg/mL) | 100 | 2150.3 ± 150.7 | 3540.8 ± 210.5 |
| LPS + this compound (10 µM) | 65.4 ± 5.8 | 1430.1 ± 110.2 | 2310.6 ± 180.9 |
| LPS + this compound (25 µM) | 32.1 ± 4.2 | 875.6 ± 95.4 | 1450.2 ± 130.7 |
| LPS + this compound (50 µM) | 15.8 ± 3.1 | 450.9 ± 60.1 | 780.3 ± 88.6 |
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Objective: To quantify the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
Protocol 3: Quantification of Pro-Inflammatory Cytokines (ELISA)
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines, such as IL-6 and TNF-α, from LPS-stimulated macrophages.
Materials:
-
Supernatants from Protocol 2
-
ELISA kits for mouse IL-6 and TNF-α
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells.
-
Incubate with the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
III. Investigation of Cellular Signaling Pathways
To understand the molecular mechanisms underlying the biological effects of this compound, it is crucial to investigate its impact on key cellular signaling pathways. The NF-κB and MAPK pathways are central regulators of inflammation and cell survival.
Experimental Workflow for Signaling Pathway Analysis
Caption: Workflow for Western Blot analysis of signaling proteins.
Hypothetical Modulation of the NF-κB Signaling Pathway by this compound
The NF-κB pathway is a critical mediator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
Objective: To determine if this compound inhibits the activation of key proteins in the NF-κB (e.g., p-IκBα, p-p65) and MAPK (e.g., p-p38, p-ERK, p-JNK) signaling pathways.
Materials:
-
Cell lysates from treated cells
-
Protein quantification assay (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and/or LPS as described previously for shorter time points (e.g., 15, 30, 60 minutes) optimal for detecting phosphorylation events.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a digital imaging system.
-
Densitometry analysis can be performed to quantify the protein band intensities, normalizing phosphorylated proteins to their total protein counterparts.
IV. Apoptosis Induction in Cancer Cells
Compounds that can selectively induce apoptosis (programmed cell death) in cancer cells are promising therapeutic candidates. The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Table 3: Hypothetical Apoptosis Induction by this compound in HT-29 Cells (48h)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (25 µM) | 70.3 ± 4.1 | 15.8 ± 2.5 | 13.9 ± 2.1 |
| This compound (50 µM) | 45.2 ± 3.8 | 30.5 ± 3.1 | 24.3 ± 2.9 |
| This compound (100 µM) | 15.7 ± 2.9 | 48.9 ± 4.5 | 35.4 ± 3.7 |
Logical Flow of Apoptosis Detection
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol 5: Annexin V/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis in cancer cells by this compound.
Materials:
-
Cancer cell line (e.g., HT-29)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cancer cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells immediately by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
These application notes and protocols provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory properties, and effects on key signaling pathways and apoptosis, researchers can gain valuable insights into its therapeutic potential and mechanism of action. It is imperative to validate these hypothetical findings with rigorous experimentation to establish the specific biological profile of this compound.
Application Notes and Protocols for In Vivo Studies of Isolimonexic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo animal studies to evaluate the therapeutic potential of isolimonexic acid. Given the limited direct in vivo data on this compound, the following protocols are adapted from established methodologies for structurally related citrus limonoids, such as limonin and nomilin, and are informed by in vitro findings on this compound's biological activity.
Preclinical Evaluation of Anticancer Activity
Background: In vitro studies have demonstrated that this compound inhibits the proliferation of human pancreatic cancer cells (Panc-28) and induces apoptosis. The cytotoxic effects were observed with IC50 values less than 50 µM after 72 hours of incubation[1]. The proposed mechanism involves the modulation of key signaling pathways, including the activation of caspase-3, an increased Bax/Bcl2 ratio, and regulation of Akt, p53, and NF-κB[1][2]. The following protocols are designed to evaluate these anticancer effects in vivo.
Experimental Protocols
a) Xenograft Model of Pancreatic Cancer in Nude Mice
This model is designed to assess the ability of this compound to inhibit the growth of human pancreatic tumors in an immunodeficient mouse model.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: Panc-28 human pancreatic cancer cells.
-
Vehicle Preparation: Due to the poor aqueous solubility of limonoids, a vehicle such as 0.5% methyl cellulose or a solution of dimethyl sulfoxide (DMSO), Cremophor EL, and saline can be used. The final DMSO concentration should be kept low to avoid toxicity.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Tumor Induction: Subcutaneously inject 1 x 10^6 Panc-28 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free medium into the right flank of each mouse.
-
Treatment Protocol:
-
Once tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment Group: Administer this compound (e.g., 50, 100 mg/kg body weight) via oral gavage or intraperitoneal injection daily for 21-28 days.
-
Control Group: Administer the vehicle alone following the same schedule.
-
Positive Control (optional): A standard chemotherapeutic agent for pancreatic cancer can be used.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor body weight and general health of the animals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (histopathology, immunohistochemistry for proliferation markers like Ki-67, and apoptosis markers like cleaved caspase-3).
-
Collect blood for biochemical analysis.
-
b) Chemically-Induced Carcinogenesis Model
This model assesses the chemopreventive potential of this compound.
-
Animal Model: Male F344 rats or A/J mice.
-
Carcinogen: Azoxymethane (AOM) for colon cancer or 7,12-dimethylbenz[a]anthracene (DMBA) for oral cancer.
-
Treatment Protocol:
-
Initiation Phase Study: Administer this compound in the diet or via gavage for a specified period before and during carcinogen administration.
-
Post-Initiation Phase Study: Administer this compound after the carcinogen treatment.
-
-
Endpoint Analysis:
-
For colon cancer models, quantify the formation of aberrant crypt foci (ACF) in the colon.
-
For oral cancer models, measure tumor incidence, multiplicity, and volume in the oral cavity.
-
Assess the activity of phase II detoxifying enzymes, such as glutathione S-transferase (GST) and quinone reductase (QR), in the liver and target tissues[3][4].
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Other Limonoids against Panc-28 Pancreatic Cancer Cells [1]
| Compound | Incubation Time (h) | IC50 (µM) |
| This compound | 24 | 41.5 |
| 48 | 25.6 | |
| 72 | 15.4 | |
| Limonin | 24 | 98.5 |
| 48 | 65.3 | |
| 72 | 48.7 | |
| Nomilin | 24 | 52.3 |
| 48 | 38.9 | |
| 72 | 29.1 |
Table 2: Effect of this compound on Apoptosis-Related Markers in Panc-28 Cells (Hypothetical In Vivo Data)
| Treatment | Tumor Growth Inhibition (%) | Cleaved Caspase-3 (fold change) | Bax/Bcl2 Ratio (fold change) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound (50 mg/kg) | 35 | 2.5 | 3.0 |
| This compound (100 mg/kg) | 55 | 4.0 | 5.5 |
Signaling Pathway Visualization
Caption: Proposed signaling pathway for the anticancer effects of this compound.
Investigation of Anti-inflammatory Properties
Background: Citrus limonoids, as a class, have demonstrated anti-inflammatory activities. For instance, nomilin has been shown to downregulate pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α[5]. The following protocols can be used to investigate the potential anti-inflammatory effects of this compound in vivo.
Experimental Protocols
a) Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Treatment Protocol:
-
Randomize animals into groups (n=6-8 per group).
-
Administer this compound (e.g., 25, 50, 100 mg/kg) orally or intraperitoneally.
-
Administer a positive control, such as indomethacin (10 mg/kg).
-
Administer the vehicle to the control group.
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
-
Endpoint Measurement:
-
Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
At the end of the experiment, paw tissue can be collected for analysis of inflammatory mediators (e.g., TNF-α, IL-6, prostaglandins) and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
b) Cotton Pellet-Induced Granuloma in Rats
This model is used to study the chronic inflammatory response.
-
Animal Model: Male Wistar rats (150-200 g).
-
Procedure:
-
Implant sterile cotton pellets (50 ± 1 mg) subcutaneously in the dorsal region of anesthetized rats.
-
Administer this compound (e.g., 50, 100 mg/kg) and a standard drug like diclofenac daily for 7 days.
-
-
Endpoint Analysis:
-
On the 8th day, euthanize the animals, and carefully dissect the granulomas.
-
Dry the granulomas at 60°C to a constant weight.
-
The difference between the final and initial weights of the cotton pellets indicates the weight of the granulomatous tissue formed.
-
Data Presentation
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)
| Treatment | Dose (mg/kg) | Paw Edema Inhibition at 3h (%) |
| Vehicle Control | - | 0 |
| This compound | 25 | 25 |
| 50 | 45 | |
| 100 | 60 | |
| Indomethacin | 10 | 75 |
Experimental Workflow Visualization
Caption: Workflow for the carrageenan-induced paw edema model.
Evaluation of Cholesterol-Lowering Effects
Background: Some citrus limonoids have been shown to have hypocholesterolemic effects. For example, nomilin has demonstrated anti-obesity and anti-hyperglycemic effects in mice fed a high-fat diet. The following protocol is designed to assess the potential of this compound in a diet-induced hypercholesterolemia model.
Experimental Protocol
a) High-Fat Diet-Induced Hypercholesterolemia in Mice
-
Animal Model: Male C57BL/6J mice.
-
Diet:
-
Control Group: Standard chow diet.
-
High-Fat Diet (HFD) Group: A diet rich in fat (e.g., 45-60% of calories from fat).
-
-
Treatment Protocol:
-
Feed the mice the HFD for 8-12 weeks to induce obesity and hypercholesterolemia.
-
After the induction period, divide the HFD-fed mice into groups.
-
Treatment Group: Continue the HFD supplemented with this compound (e.g., 0.1%, 0.2% w/w in the diet) for an additional 4-8 weeks.
-
Control Groups: Continue with the standard chow and HFD alone.
-
-
Endpoint Analysis:
-
Monitor body weight and food intake throughout the study.
-
At the end of the study, collect blood samples after fasting to measure serum levels of:
-
Total cholesterol
-
LDL-cholesterol
-
HDL-cholesterol
-
Triglycerides
-
Glucose and insulin
-
-
Collect liver tissue to assess for hepatic steatosis (liver weight and lipid content).
-
Data Presentation
Table 4: Effect of this compound on Serum Lipid Profile in HFD-Fed Mice (Hypothetical Data)
| Group | Total Cholesterol (mg/dL) | LDL-Cholesterol (mg/dL) | HDL-Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Standard Diet | 80 ± 10 | 20 ± 5 | 50 ± 8 | 70 ± 15 |
| High-Fat Diet | 200 ± 25 | 120 ± 20 | 35 ± 6 | 150 ± 30 |
| HFD + this compound (0.1%) | 160 ± 20 | 90 ± 15 | 40 ± 7 | 110 ± 25 |
| HFD + this compound (0.2%) | 130 ± 18 | 70 ± 12 | 45 ± 8 | 90 ± 20 |
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability of citrus limonoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for voluntary oral administration of drugs in mice. | Sigma-Aldrich [sigmaaldrich.cn]
- 4. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative effects of citrus limonoids against human neuroblastoma and colonic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Aromatase Inhibition by a Novel Compound (e.g., Isolimonexic Acid)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens to estrogens.[1][2] Its inhibition is a key therapeutic strategy for estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[1][3][4] Natural products are a promising source for the discovery of new aromatase inhibitors.[1][5] This document provides a general framework and detailed protocols for evaluating the potential aromatase inhibitory activity of a novel compound, using isolimonexic acid as a hypothetical test article. As of the date of this document, no specific data on the aromatase inhibitory activity of this compound has been published. The following protocols are based on established methods for testing aromatase inhibitors.[6][7][8][9]
1. Experimental Workflow for Screening a Novel Aromatase Inhibitor
The following diagram outlines a typical workflow for screening and characterizing a potential aromatase inhibitor.
References
- 1. Natural Products as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of aromatase: insights from recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
Application Notes and Protocols for Isolimonexic Acid in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isolimonexic acid, a limonoid compound isolated from the seeds of lemons (Citrus lemon L. Burm), has garnered attention in the scientific community for its potential therapeutic properties. Primarily recognized for its anti-cancer and anti-aromatase activities, this natural product is a subject of interest in oncological and endocrinological research.[1] This document provides detailed application notes and protocols for the utilization of this compound in in vitro studies, with a focus on its solubility, preparation of stock solutions, and potential mechanisms of action.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀O₁₀ | [2] |
| Molecular Weight | 502.51 g/mol | [2] |
| Appearance | Solid | [3] |
| CAS Number | 73904-93-5 | [2] |
Solubility of this compound
Best Practices for Solubilization:
For in vitro studies, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it to the final desired concentration in the aqueous culture medium.
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for creating high-concentration stock solutions. | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] It is miscible with water and most organic liquids, making it an excellent choice for preparing stock solutions for cell-based assays.[5] Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6] |
| Ethanol | Alternative solvent for stock solution preparation. | While less common for initial solubilization of highly hydrophobic compounds, ethanol can be a suitable solvent. It is crucial to perform a vehicle control in experiments to account for any effects of the solvent on the cells.[7] |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted for use in various in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 502.51 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 502.51 g/mol x 1000 mg/g = 5.0251 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out approximately 5.03 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Cap the tube securely.
-
-
Ensure complete dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure that all the solid has completely dissolved. If necessary, gentle warming in a 37°C water bath or sonication can aid dissolution.[6]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. A stock solution in DMSO can typically be stored at -20°C for up to 3 months.[6]
-
Procedure:
-
Thaw the stock solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilute to the final concentration:
-
Aseptically dilute the stock solution into the cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution in 10 mL of medium:
-
Volume of stock solution = (Final concentration x Final volume) / Stock concentration
-
Volume of stock solution = (100 µM x 10 mL) / 10,000 µM = 0.1 mL (or 100 µL)
-
-
Add 100 µL of the 10 mM stock solution to 9.9 mL of cell culture medium.
-
-
Mix and apply to cells:
-
Gently mix the medium containing this compound before adding it to the cells.
-
Always include a vehicle control (medium with the same concentration of DMSO as the treated samples) in your experiments.
-
In Vitro Biological Activity of this compound
This compound has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| MCF-7 (Human breast adenocarcinoma) | 200 µM | 72 hours | Cytotoxicity | |
| MDA-MB-231 (Human breast adenocarcinoma) | 200 µM | 72 hours | No cytotoxicity | [8] |
| Panc-28 (Human pancreatic carcinoma) | 50 µg/mL | 48, 96, 144 hours | Time-dependent cell growth inhibition (21%, 68%, and 90.58% respectively) | [8] |
| General | IC₅₀ = 25.60 µM | Not specified | Anti-aromatase activity | [8][1] |
Potential Signaling Pathways Modulated by this compound
While the precise signaling pathways modulated by this compound are still under investigation, studies on structurally related compounds, such as oleanolic acid and isoferulic acid, provide insights into its potential mechanisms of action. These related compounds have been shown to influence key pathways involved in cancer cell proliferation, survival, and apoptosis.[9]
Caption: Workflow for in vitro cell-based assays with this compound.
Based on the known activities of related compounds, a plausible signaling pathway that may be affected by this compound is presented below. It is hypothesized that this compound may induce apoptosis and inhibit proliferation by modulating pathways such as PI3K/Akt/mTOR and NF-κB.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoferulic Acid Inhibits Proliferation and Migration of Pancreatic Cancer Cells, and Promotes the Apoptosis of Pancreatic Cancer Cells in a Mitochondria-Dependent Manner Through Inhibiting NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Oleanolic acid blocks the purine salvage pathway for cancer therapy by inactivating SOD1 and stimulating lysosomal proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Isolimonexic Acid for Preclinical Studies: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isolimonexic acid, a limonoid found in citrus seeds, has demonstrated potential anti-cancer and anti-aromatase properties. However, like many new chemical entities (NCEs), its successful preclinical development is contingent upon overcoming formulation challenges, primarily related to its anticipated poor aqueous solubility.[1][2][3] This document provides detailed application notes and protocols to guide researchers in developing a suitable preclinical formulation for this compound, ensuring optimal exposure for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.
The primary goal in preclinical formulation is to maximize drug exposure, often by pushing the limits of solubility, to adequately assess safety and efficacy in animal models.[2] The choice of formulation strategy is critically dependent on the physicochemical properties of the drug substance.[1][3]
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the foundational step in formulation development.[1][3] While specific data for this compound is limited in the public domain, the following table outlines the essential parameters to be determined.
| Property | Significance in Formulation Development | Experimental Protocol |
| Aqueous Solubility | Determines the need for solubility enhancement techniques. Low solubility can lead to poor absorption and bioavailability.[1][4][5] | Protocol 1: Equilibrium solubility is determined in various aqueous media (e.g., pH 1.2, 4.5, 6.8, 7.4 buffers, and biorelevant media like FaSSIF and FeSSIF) by agitating an excess amount of the compound for 24-48 hours and analyzing the supernatant by a validated analytical method (e.g., HPLC-UV).[1] |
| pKa | The acid dissociation constant helps predict the ionization state of the molecule at different physiological pH values, which influences solubility and permeability.[2] | Protocol 2: Potentiometric titration or UV-spectrophotometry can be used to determine the pKa. |
| LogP/LogD | The partition coefficient (LogP) and distribution coefficient (LogD) indicate the lipophilicity of the compound, which affects its permeability across biological membranes. | Protocol 3: The shake-flask method using n-octanol and water (or buffer at a specific pH for LogD) is a common technique. The concentration of the compound in each phase is measured to calculate the coefficient. |
| Solid-State Properties | Polymorphism, crystallinity, and hygroscopicity can impact solubility, dissolution rate, and stability. | Protocol 4: Characterize the solid form using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). |
| Chemical Stability | Assesses degradation in different conditions (pH, light, temperature, oxidative stress) to identify potential liabilities and guide storage and handling.[6] | Protocol 5: A forced degradation study is conducted by exposing the drug substance to acidic, basic, oxidative, photolytic, and thermal stress conditions. Degradants are identified and quantified using a stability-indicating analytical method. |
Formulation Strategies for Poorly Soluble Compounds
Given that many NCEs exhibit poor water solubility, various formulation strategies can be employed to enhance their bioavailability for preclinical studies.[2][4][7] The selection of an appropriate strategy depends on the physicochemical properties of this compound and the intended route of administration.
| Formulation Strategy | Description | Applicability for this compound |
| Solutions | The drug is fully dissolved in a vehicle or a co-solvent system.[1] | Suitable for intravenous administration and can be used for oral dosing if sufficient solubility can be achieved in pharmaceutically acceptable solvents like propylene glycol, ethanol, or polyethylene glycol (PEG).[8] |
| Suspensions | The solid drug is dispersed in a liquid medium. Particle size reduction (micronization or nanosizing) can improve the dissolution rate.[4][8] | A common approach for oral preclinical studies, especially for initial efficacy and toxicology assessments.[1] Nanosuspensions can significantly increase the surface area for dissolution.[4][8] |
| Lipid-Based Formulations | The drug is dissolved or suspended in lipids, oils, or surfactants. These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS). | Can enhance oral bioavailability by improving solubilization and promoting lymphatic uptake, which can reduce first-pass metabolism.[1] The choice of lipid excipients (long-chain vs. medium-chain triglycerides) can be optimized.[1] |
| Solid Dispersions | The drug is dispersed in a solid matrix, often a polymer, to create an amorphous form, which typically has higher solubility and dissolution rates than the crystalline form.[4] | Techniques like spray drying and hot-melt extrusion can be used. This is a more advanced strategy that may be considered if simpler approaches are insufficient.[9] |
| Complexation | Cyclodextrins can be used to form inclusion complexes with the drug molecule, thereby increasing its aqueous solubility.[4][10] | The suitability depends on the molecular size and geometry of this compound and its ability to fit within the cyclodextrin cavity. |
Experimental Workflow for Preclinical Formulation Development
The following diagram illustrates a logical workflow for the development of a preclinical formulation for this compound.
Caption: Workflow for Preclinical Formulation Development.
Detailed Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
-
Add an excess amount of this compound (e.g., 10 mg) to 1 mL of the desired aqueous medium (e.g., phosphate buffer pH 7.4) in a glass vial.
-
Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.
-
Perform the experiment in triplicate for each medium.
Protocol 5: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the solid drug substance and a solution of the drug to UV and visible light in a photostability chamber.
-
At each time point, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent drug and detect any degradation products.
Protocol for a Simple Suspension Formulation
-
If necessary, reduce the particle size of this compound using micronization (e.g., jet milling) to enhance the dissolution rate.
-
Select an appropriate suspending vehicle. A common vehicle for preclinical oral dosing is 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Weigh the required amount of this compound.
-
In a mortar, add a small amount of the vehicle to the powder to form a smooth paste (levigation).
-
Gradually add the remaining vehicle while mixing continuously to form a uniform suspension.
-
Transfer the suspension to a calibrated container and adjust to the final volume.
-
Ensure the suspension is physically stable (i.e., easily re-suspendable with minimal caking) for the duration of the study.
Potential Signaling Pathway for Investigation
This compound has been reported to have anti-aromatase activity.[11] Aromatase is a key enzyme in the biosynthesis of estrogens. Therefore, a potential signaling pathway to investigate in preclinical cancer studies could involve the estrogen receptor signaling pathway.
Caption: Inhibition of the Aromatase Pathway by this compound.
Conclusion
The successful preclinical evaluation of this compound hinges on the development of a formulation that ensures adequate systemic exposure. A systematic approach, beginning with thorough physicochemical characterization and followed by the screening of various formulation strategies, is essential. The protocols and workflows provided herein offer a comprehensive guide for researchers to navigate the challenges of formulating a poorly soluble compound like this compound for preclinical studies. The ultimate choice of formulation will be a balance between achieving the desired exposure, ensuring stability, and using excipients that are safe for the animal species being studied.[2]
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altasciences.com [altasciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. This compound|73904-93-5|MSDS [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. course.cutm.ac.in [course.cutm.ac.in]
- 9. Pre-formulation | WuXi STA [sta.wuxiapptec.com]
- 10. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Isolimonexic Acid in Combination with Chemotherapy
Note to the Reader: As of November 2025, a comprehensive review of published scientific literature reveals a significant lack of available data on the specific use of isolimonexic acid in combination with chemotherapy for cancer treatment. No peer-reviewed studies detailing its synergistic effects, mechanisms of action in sensitizing cancer cells to chemotherapeutic agents, or established protocols for its combined use were identified.
Therefore, to fulfill the request for detailed application notes and protocols in the specified format, we will provide a comprehensive example using a well-researched natural compound with demonstrated synergistic effects with chemotherapy: Isoliquiritigenin (ISL) . This will serve as a practical template and guide for researchers, scientists, and drug development professionals on how such a document would be structured for a compound with available data.
Example Application Note: Isoliquiritigenin (ISL) in Combination with Chemotherapy
Introduction:
Isoliquiritigenin (ISL), a chalcone flavonoid derived from the licorice root (Glycyrrhiza glabra), has demonstrated significant antitumor activities across various cancer types.[1] Emerging evidence suggests that ISL can act as a chemosensitizer, enhancing the efficacy of conventional chemotherapeutic drugs and potentially overcoming drug resistance.[1] This application note summarizes the key findings on the synergistic effects of ISL with chemotherapy, provides detailed experimental protocols for assessing this synergy, and outlines the underlying molecular mechanisms.
Core Applications:
-
Potentiation of chemotherapy-induced apoptosis.
-
Overcoming chemoresistance in cancer cell lines.
-
Synergistic inhibition of tumor growth in preclinical models.
Data Presentation: Synergistic Effects of ISL with Chemotherapeutic Agents
The following tables summarize the quantitative data from studies investigating the combined effects of ISL and various chemotherapy drugs on cancer cell viability.
Table 1: In Vitro Synergistic Cytotoxicity of Isoliquiritigenin (ISL) with Doxorubicin in Breast Cancer Cells
| Cell Line | Treatment | Concentration | % Cell Viability | Combination Index (CI) | Reference |
| MCF-7 | Doxorubicin | 0.5 µM | 65% | - | [2] |
| ISL | 10 µM | 75% | - | [2] | |
| Doxorubicin + ISL | 0.5 µM + 10 µM | 35% | < 1 (Synergistic) | [2] |
Table 2: In Vivo Tumor Growth Inhibition by Isoliquiritigenin (ISL) and Doxorubicin Combination
| Treatment Group | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Reference |
| Control | 1500 ± 120 | - | [2] |
| Doxorubicin (2 mg/kg) | 800 ± 95 | 46.7% | [2] |
| ISL (20 mg/kg) | 1000 ± 110 | 33.3% | [2] |
| Doxorubicin + ISL | 350 ± 60 | 76.7% | [2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the synergistic cytotoxic effects of ISL and a chemotherapeutic agent (e.g., Doxorubicin) on cancer cells.
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Isoliquiritigenin (ISL) stock solution (in DMSO)
-
Doxorubicin stock solution (in sterile water)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of ISL alone, Doxorubicin alone, and in combination. Include a vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the Combination Index (CI) using appropriate software (e.g., CompuSyn) to assess synergy.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by the combination treatment.
-
Materials:
-
Cancer cell line
-
6-well plates
-
ISL and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with ISL, Doxorubicin, or the combination for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of ISL-Mediated Chemosensitization
Caption: ISL enhances chemotherapy-induced apoptosis by modulating key signaling pathways.
Experimental Workflow for Assessing Synergistic Effects
Caption: Workflow for evaluating the synergistic anticancer effects of ISL and chemotherapy.
References
Application Notes and Protocols for Investigating the Anti-Cancer Properties of Isolimonexic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of anti-cancer studies on isolimonexic acid, a naturally occurring limonoid found in citrus seeds. The protocols outlined below are based on published findings demonstrating its efficacy against various cancer cell lines, including breast, pancreatic, and colon cancers.[1][2][3][4]
Background: this compound has emerged as a promising candidate for cancer therapy. Studies have shown its potential to inhibit cancer cell proliferation and induce programmed cell death (apoptosis).[1][4] Its mechanism of action appears to involve the activation of caspase-7 and modulation of the Bax/Bcl-2 protein ratio, key regulators of apoptosis.[1][4] Furthermore, this compound has been identified as an anti-aromatase agent, suggesting its potential in treating hormone-dependent cancers like estrogen receptor-positive breast cancer.[1][5]
Data Presentation: Quantitative Analysis of this compound's Bioactivity
The following tables summarize the reported quantitative data on the anti-cancer effects of this compound.
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| MCF-7 | Breast Cancer (ER+) | Cytotoxicity | 200 µM | Cytotoxic | [5] |
| MDA-MB-231 | Breast Cancer (ER-) | Cytotoxicity | Not specified | No significant cytotoxicity | [5] |
| Panc-28 | Pancreatic Cancer | Apoptosis Induction | Not specified | High | [4] |
| SW480 | Colon Adenocarcinoma | Cell Proliferation | Not specified | Less potent than other limonoids | [3] |
| Parameter | Value | Assay | Reference |
| Anti-aromatase Activity (IC50) | 25.60 µM | Enzyme Inhibition Assay | [5] |
Mandatory Visualizations
Caption: Proposed signaling pathways for this compound's anti-cancer activity.
Caption: In vitro experimental workflow for this compound.
Caption: In vivo xenograft model workflow for this compound.
Experimental Protocols
In Vitro Studies
1. Cell Culture
-
Cell Lines:
-
MCF-7 (ER-positive breast cancer)
-
MDA-MB-231 (ER-negative breast cancer)
-
Panc-28 (pancreatic cancer)
-
SW480 (colon adenocarcinoma)
-
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
4. Western Blot Analysis
-
Objective: To investigate the effect of this compound on apoptosis-related proteins.
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Caspase-7, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
In Vivo Studies
1. Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Procedure:
-
Subcutaneously inject 5 x 10⁶ MCF-7 cells (mixed with Matrigel for ER+ cells) into the flank of each mouse.
-
Monitor tumor growth regularly with a caliper.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into a control group and a treatment group (n=6-8 per group).
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily or every other day). The control group should receive the vehicle.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
After a set period (e.g., 21-28 days) or when tumors in the control group reach a certain size, euthanize the mice.
-
Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemistry and snap-freeze the rest for other analyses.
-
2. Immunohistochemistry (IHC)
-
Objective: To assess cell proliferation and apoptosis in the tumor tissues.
-
Procedure:
-
Embed the formalin-fixed tumors in paraffin and cut them into 4-5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate buffer.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate the sections with primary antibodies against Ki-67 (a proliferation marker) and cleaved Caspase-7.
-
Apply a secondary antibody and a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Capture images using a microscope and quantify the percentage of positive cells.
-
References
- 1. Limonoids and their anti-proliferative and anti-aromatase properties in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Anticancer Activity of Key Lime, Citrus aurantifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Isolimonexic Acid Extraction
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the yield of isolimonexic acid extraction from citrus seeds.
Troubleshooting Guide
Encountering issues during your extraction process? This guide addresses common problems and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Cell Lysis: The solvent may not be effectively penetrating the seed matrix to release the target compound. 2. Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. 3. Suboptimal Extraction Time/Temperature: The duration or temperature of the extraction may be insufficient for efficient mass transfer.[1] 4. Degradation of Target Compound: High temperatures or extreme pH can degrade this compound. | 1. Improve Pre-treatment: Ensure seeds are finely ground to increase surface area. Consider enzymatic pre-treatment to break down cell walls. 2. Solvent Optimization: Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate). Consider using a solvent mixture.[1][2] 3. Optimize Parameters: Systematically vary the extraction time and temperature to identify the optimal conditions for your specific setup. 4. Control Conditions: Maintain a neutral pH and avoid excessive heat unless a specific protocol indicates otherwise. |
| Formation of Emulsion during Liquid-Liquid Extraction | 1. High Concentration of Surfactant-like Molecules: Citrus seed extracts can contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote the formation of a stable emulsion. | 1. Break the Emulsion: Add a small amount of a saturated salt solution (brine) or a different organic solvent to alter the phase properties. Centrifugation can also help to separate the layers. 2. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase partitioning with minimal emulsion formation. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds in addition to this compound. 2. Presence of Oils and Fats: Citrus seeds have a high lipid content, which can be co-extracted. | 1. Increase Selectivity: Use a more selective solvent system or employ a multi-step extraction process. For instance, a preliminary extraction with a non-polar solvent like hexane can remove lipids before extracting with a more polar solvent for this compound. 2. Defatting Step: Include a defatting step using a non-polar solvent (e.g., hexane) prior to the main extraction. |
| Difficulty in Isolating/Purifying the Final Product | 1. Presence of Structurally Similar Compounds: The crude extract may contain other limonoids with similar chemical properties. 2. Inadequate Chromatographic Separation: The chosen stationary and mobile phases may not be providing sufficient resolution. | 1. Multi-step Purification: Employ a combination of purification techniques such as column chromatography with different stationary phases (e.g., silica gel followed by reversed-phase C18).[3] 2. Optimize Chromatography: Experiment with different solvent gradients and mobile phase compositions to improve the separation of this compound from other compounds. Preparative HPLC can be used for final purification.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best source material for this compound extraction?
A1: this compound is a limonoid found in citrus fruits, with seeds being a particularly rich source. Lemon (Citrus limon) seeds are commonly used for the extraction of various limonoids.[4]
Q2: Which solvent is most effective for extracting this compound?
A2: The choice of solvent depends on the specific extraction method. Generally, moderately polar solvents like ethanol, methanol, and acetone have been shown to be effective for extracting limonoids from citrus seeds.[1][2] For initial defatting, a non-polar solvent such as hexane is recommended.
Q3: What are the key parameters to control for maximizing the yield?
A3: The primary parameters that influence extraction yield are:
-
Particle Size of the Source Material: Finer grinding increases the surface area for extraction.
-
Solvent-to-Solid Ratio: A higher ratio generally improves extraction efficiency but may require more solvent and longer evaporation times.
-
Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of heat-sensitive compounds.[1]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the material and dissolve the target compound.
-
pH of the Extraction Medium: The pH can influence the solubility and stability of the target compound.
Q4: How can I monitor the progress of the extraction and purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of limonoids in your fractions.[3] For quantitative analysis and to confirm the purity of the final product, High-Performance Liquid Chromatography (HPLC) is the most widely used and accurate method.[5]
Experimental Protocols
While a specific, standardized protocol for this compound is not widely published, the following methodologies for citrus limonoid extraction can be adapted.
Protocol 1: Solvent Extraction of Limonoids from Lemon Seeds
This protocol outlines a general procedure for the extraction and initial purification of limonoids.
1. Preparation of Plant Material:
- Obtain fresh lemon seeds and dry them at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
- Grind the dried seeds into a fine powder using a laboratory mill.
2. Defatting Step:
- Transfer the seed powder to a Soxhlet apparatus.
- Extract with n-hexane for 6-8 hours to remove lipids and oils.[6]
- Discard the hexane extract (or reserve for fatty acid analysis) and air-dry the defatted seed powder.
3. Limonoid Extraction:
- Pack the defatted seed powder into the Soxhlet apparatus.
- Extract with methanol or ethanol for 8-12 hours.
- Collect the methanolic/ethanolic extract.
4. Concentration:
- Evaporate the solvent from the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
- The resulting crude extract will be a viscous, dark residue.
5. Purification by Column Chromatography:
- Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane or a hexane-ethyl acetate mixture).
- Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
- Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).
- Collect fractions and monitor them by TLC to identify those containing this compound.
- Combine the fractions containing the pure compound and evaporate the solvent.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Limonoids
UAE is a modern technique that can reduce extraction time and solvent consumption.
1. Preparation of Plant Material:
- Prepare finely ground, dried lemon seed powder as described in Protocol 1.
2. Extraction:
- Place the seed powder in an extraction vessel with a suitable solvent (e.g., 70% ethanol).
- Place the vessel in an ultrasonic bath.
- Apply ultrasonic waves at a specified frequency (e.g., 20-40 kHz) and power for a designated time (e.g., 30-60 minutes).
- Maintain a constant temperature during the extraction process.
3. Separation and Concentration:
- Separate the solid material from the solvent by filtration or centrifugation.
- Concentrate the extract using a rotary evaporator.
4. Purification:
- Proceed with purification using column chromatography as described in Protocol 1.
Quantitative Data Summary
The following tables provide an overview of the typical composition of lemon seeds and the yields obtained from different extraction methods for related compounds. This data can serve as a benchmark for your experiments.
Table 1: General Composition of Lemon Seeds
| Component | Percentage (%) | Reference |
| Oil Content | 34.92 - 78.90 | [6] |
| Protein | 28.56 - 36.20 | |
| Limonoids | Varies significantly with cultivar and maturity | [4][7] |
Table 2: Comparison of Oil Yield from Lemon Seeds by Different Extraction Methods
| Extraction Method | Oil Yield (%) | Reference |
| Cold Pressing | 36.84 | [6] |
| Hexane Extraction | 71.29 | [6] |
| Roasted-Pressing (170°C) | 29.28 | [8] |
| Roasted-Pressing (100°C) | 26.65 | [8] |
| Supercritical Fluid (SF) | 32.08 | [8] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound extraction.
Logical Relationship of Factors Affecting Yield
Caption: Key factors influencing the yield of this compound.
References
- 1. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. citrech.it [citrech.it]
- 3. researchgate.net [researchgate.net]
- 4. revues.cirad.fr [revues.cirad.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cold pressed versus solvent extracted lemon (Citrus limon L.) seed oils: yield and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
"overcoming solubility issues of isolimonexic acid in assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with isolimonexic acid in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound for my in vitro assay. What are the recommended solvents?
This compound, a hydrophobic limonoid, has limited aqueous solubility. The choice of solvent will depend on the specific requirements of your assay, such as cell viability and potential interference with assay components.
Initial Solvent Selection:
It is recommended to first attempt to dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted into your aqueous assay buffer.
Recommended Solvents for Stock Solutions:
| Solvent | Class | Polarity | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A common solvent for dissolving hydrophobic compounds for in vitro assays. Ensure the final concentration in your assay is low (typically <0.5%) to avoid cytotoxicity. |
| Ethanol | Polar Protic | High | A good alternative to DMSO. Be mindful of its potential effects on cell membranes and enzyme activity at higher concentrations. |
| Methanol | Polar Protic | High | Similar to ethanol, it can be used to prepare stock solutions. |
| Acetone | Polar Aprotic | Medium | Can be effective but has higher volatility. |
Troubleshooting Workflow for Initial Dissolution:
Caption: Workflow for preparing an this compound stock solution.
Q2: My compound precipitates when I dilute the stock solution into my aqueous assay buffer. How can I prevent this?
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to address this:
Troubleshooting Precipitation:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the Dilution Method:
-
Rapid Vortexing: Add the stock solution to the assay buffer while vortexing vigorously to promote rapid dispersion.
-
Serial Dilutions: Perform serial dilutions in a buffer that contains a small percentage of the organic solvent used for the stock solution.
-
-
Incorporate a Surfactant: Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
| Surfactant | Typical Starting Concentration | Notes |
| Tween® 20 / Tween® 80 | 0.01% - 0.1% (v/v) | Commonly used in cell-based assays and ELISAs. |
| Pluronic® F-68 | 0.02% - 0.1% (w/v) | Often used in cell culture to reduce shear stress and can aid in solubilization. |
Q3: I am working with a cell-based assay and am concerned about solvent cytotoxicity. What are my options?
Minimizing solvent concentration is crucial in cell-based assays. If you are observing cytotoxicity, consider the following:
-
Reduce DMSO/Ethanol Concentration: Aim for a final solvent concentration of less than 0.5%, and ideally below 0.1%. Always include a vehicle control (assay medium with the same final concentration of the solvent) in your experiments.
-
Use a Co-solvent System: A mixture of a primary solvent (like DMSO) with a less toxic co-solvent can sometimes improve solubility while minimizing toxicity.[1]
-
Explore Alternative Formulation Strategies: For sensitive cell lines or long-term incubation assays, more advanced formulation techniques may be necessary.
Advanced Solubilization Strategies
If standard methods are insufficient, the following advanced strategies can be employed to enhance the solubility of this compound.
1. pH Adjustment:
This compound contains carboxylic acid functional groups. Adjusting the pH of the assay buffer can increase its solubility.
-
Principle: In a more basic environment (higher pH), the carboxylic acid groups will deprotonate, increasing the molecule's charge and its solubility in aqueous solutions.
-
Experimental Protocol:
-
Prepare a concentrated stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO).
-
Prepare a series of assay buffers with slightly elevated pH values (e.g., pH 7.6, 7.8, 8.0). Ensure the pH is compatible with your assay system.
-
Dilute the stock solution into each of the pH-adjusted buffers.
-
Visually inspect for precipitation and determine the optimal pH for solubility.
-
Logical Flow for pH Adjustment:
Caption: Decision process for using pH adjustment to improve solubility.
2. Use of Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.
-
Principle: The hydrophobic inner cavity of the cyclodextrin molecule sequesters the non-polar regions of this compound, while the hydrophilic exterior interacts with the aqueous environment.
-
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methyl-β-cyclodextrin (M-β-CD)
-
-
Experimental Protocol:
-
Prepare a solution of the chosen cyclodextrin in your assay buffer. Concentrations can range from 1 to 10 mM.
-
Add the this compound stock solution to the cyclodextrin-containing buffer.
-
Incubate the mixture, often with gentle agitation, to allow for complex formation.
-
3. Lipid-Based Formulations:
For in vivo studies or certain in vitro models, lipid-based formulations can be highly effective.
-
Principle: These formulations, such as self-emulsifying drug delivery systems (SEDDS), create fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug dissolved in the lipid phase.[2]
-
Considerations: This is a more complex formulation approach and typically requires specialized expertise. It is most relevant for preclinical animal studies.
Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents | Reducing the polarity of the aqueous medium. | Simple to implement. | Potential for solvent toxicity. |
| pH Adjustment | Ionizing the carboxylic acid groups to increase polarity. | Can be very effective for acidic compounds. | Limited by the pH tolerance of the assay. |
| Surfactants | Forming micelles that encapsulate the hydrophobic compound. | Effective at low concentrations. | Can interfere with some assays; potential for cytotoxicity. |
| Cyclodextrins | Encapsulating the hydrophobic molecule in a soluble complex. | Generally low toxicity. | Can be a more expensive option; may not be effective for all compounds. |
| Lipid Formulations | Dissolving the compound in a lipid carrier that forms an emulsion.[2] | Can significantly increase bioavailability in vivo. | Complex to formulate; generally not for simple in vitro assays. |
References
Technical Support Center: Optimizing HPLC Parameters for Isolimonoic Acid Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of isolimonoic acid.
Frequently Asked Questions (FAQs)
Q1: What is isolimonoic acid and why is its separation important?
Isolimonoic acid is a naturally occurring triterpenoid compound found in citrus fruits, belonging to the class of limonoids. The separation and quantification of isolimonoic acid and its isomers are crucial for quality control in the food and beverage industry, as well as for pharmacological research due to the potential health benefits of limonoids.
Q2: What are the typical starting HPLC parameters for isolimonoic acid separation?
Based on the analysis of related limonoids, a good starting point for developing an HPLC method for isolimonoic acid is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at approximately 210 nm.[1][2][3] The low wavelength is necessary due to the weak UV absorbance of limonoids.
Q3: What is the chemical structure of isolimonoic acid?
The molecular formula of isolimonoic acid is C₂₆H₃₄O₁₀. Its detailed chemical structure can be found in public chemical databases such as PubChem.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of isolimonoic acid.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue when analyzing acidic compounds like isolimonoic acid. This can be caused by several factors, including secondary interactions with the stationary phase and improper mobile phase pH.
Troubleshooting Steps:
-
Use a Buffered Mobile Phase: Employing a buffer, such as phosphate or formate buffer, in the mobile phase will help to maintain a consistent pH throughout the analysis, leading to more reproducible retention times and improved peak shapes.
-
Select an Appropriate Column: Consider using a column specifically designed for the analysis of polar or acidic compounds. These columns often have a modified surface chemistry that reduces silanol interactions.
-
Check for Column Contamination: A contaminated guard or analytical column can lead to peak tailing. Flushing the column with a strong solvent or replacing the guard column may resolve the issue.
Problem 2: Poor Resolution Between Isolimonoic Acid and its Isomers
Isolimonoic acid may co-elute with other structurally similar limonoid isomers. Achieving baseline separation of these diastereomers can be challenging.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention times and may improve the separation of closely eluting peaks.
-
Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation, potentially resolving co-eluting isomers.
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, which can sometimes lead to better resolution.
-
Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 30-40 °C) can improve column efficiency and peak shape, which may contribute to better resolution.
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program, where the mobile phase composition is changed over time, can be employed to improve the resolution of complex mixtures of isomers.
-
Column Selection:
-
Particle Size: Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) can significantly increase column efficiency and improve resolution.
-
Stationary Phase Chemistry: If a standard C18 column does not provide sufficient selectivity, consider columns with different stationary phases, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interaction mechanisms.
-
Experimental Protocols
Below is a detailed experimental protocol for the separation of isolimonoic acid, which can be used as a starting point for method development.
Table 1: Recommended HPLC Parameters for Isolimonoic Acid Separation
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30-70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting common HPLC issues during isolimonoic acid separation.
Caption: Troubleshooting workflow for HPLC optimization.
This diagram outlines the decision-making process for addressing common chromatographic problems, starting from problem identification to implementing potential solutions for achieving optimal separation of isolimonoic acid.
References
Technical Support Center: Large-Scale Purification of Isolimonexic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of isolimonexic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for obtaining crude this compound?
This compound is a limonoid naturally found in citrus species. The most common source for its extraction is from the seeds of lemons (Citrus limon L. Burm).[1] The crude extract from these seeds serves as the starting material for subsequent large-scale purification.
Q2: What are the main challenges encountered in the large-scale purification of this compound?
The primary challenges in the large-scale purification of this compound include:
-
Low Purity in Crude Extract: The initial extract from natural sources often contains a complex mixture of related limonoids and other phytochemicals, requiring multi-step purification.
-
Solubility Issues: this compound, like many organic acids, can have variable solubility in different solvents, which complicates both extraction and crystallization steps.
-
Co-eluting Impurities: Structurally similar compounds can be difficult to separate from this compound using standard chromatographic techniques.
-
Process Scalability: Methods developed at the laboratory scale, such as certain types of chromatography, may not be economically or practically viable at an industrial scale.[2][3]
-
Crystallization Difficulties: Achieving a crystalline form of high purity can be challenging due to the presence of impurities that may inhibit crystal formation.
Q3: Which analytical techniques are recommended for monitoring the purity of this compound during purification?
High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the purity of this compound throughout the purification process.[4] It allows for the quantification of the target compound and the detection of impurities. For structural confirmation and identification of unknown impurities, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[5]
Troubleshooting Guides
Problem 1: Low Yield After Initial Extraction
Symptoms: The amount of this compound in the crude extract is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Solvent Extraction | The choice of solvent is critical for maximizing the yield of phenolic compounds.[6] Experiment with different solvent systems (e.g., ethanol, methanol, acetone, or mixtures with water) to determine the optimal conditions for this compound. |
| Incomplete Cell Lysis | Ensure that the citrus seeds are properly ground to a fine powder to maximize the surface area for solvent penetration and extraction. |
| Degradation of Target Compound | This compound may be sensitive to high temperatures or prolonged extraction times. Consider using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction.[7] |
Problem 2: Poor Resolution in Preparative Chromatography
Symptoms: Co-elution of this compound with impurities, resulting in broad peaks and low purity of the collected fractions.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Stationary Phase | For small molecule purification, normal phase (e.g., silica gel, alumina) or reversed-phase chromatography can be employed.[8] The choice depends on the polarity of this compound and its impurities. Method development at the analytical scale is crucial before scaling up. |
| Suboptimal Mobile Phase | Systematically screen different solvent gradients to improve the separation of the target compound from closely related impurities. The principle of "like attracts like" governs the separation in chromatography.[8] |
| Column Overloading | Exceeding the loading capacity of the column leads to poor separation. Determine the dynamic binding capacity of your column for this compound and operate within those limits. |
| Batch vs. Continuous Chromatography | For industrial-scale purification, batch chromatography can be inefficient.[3] Consider continuous chromatography methods, which can offer higher productivity and reduced solvent consumption.[9] |
Problem 3: Difficulty in Achieving High Purity by Crystallization
Symptoms: The final product after crystallization does not meet the required purity specifications, or the compound fails to crystallize ("oils out").
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Impurities | Impurities can inhibit nucleation and crystal growth. Ensure the starting material for crystallization is of sufficient purity (typically >90-95%). An additional chromatographic step may be necessary. |
| Incorrect Solvent System | The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A systematic screening of solvents is recommended. Anti-solvent crystallization, where a second solvent in which the compound is insoluble is added, can also be effective.[10] |
| Supersaturation Issues | Control the rate of cooling to allow for slow and selective crystal growth. Rapid cooling can lead to the precipitation of impurities along with the product. Seeding the solution with a small crystal of pure this compound can initiate crystallization.[10] |
| "Oiling Out" | This occurs when the compound separates as a liquid instead of a solid. This can sometimes be overcome by using a more dilute solution or by changing the solvent system. |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound from Citrus Seeds
-
Preparation: Dry the citrus seeds and grind them into a fine powder.
-
Maceration: Suspend the seed powder in a suitable organic solvent (e.g., methanol or ethanol) at a solid-to-liquid ratio of 1:10 (w/v).
-
Extraction: Stir the mixture at room temperature for 24-48 hours.
-
Filtration: Separate the solid residue from the solvent extract by filtration.
-
Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude extract.
-
Analysis: Analyze the crude extract using HPLC to determine the concentration of this compound.
Protocol 2: Preparative HPLC for this compound Purification
-
Column Selection: Choose a suitable stationary phase (e.g., C18 for reversed-phase) and column dimensions appropriate for the scale of purification.
-
Mobile Phase Preparation: Prepare the mobile phase solvents (e.g., acetonitrile and water, with or without an acid modifier like formic acid) and degas them thoroughly.
-
Sample Preparation: Dissolve the crude or partially purified extract in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.
-
Gradient Development: Develop a gradient elution method at the analytical scale to achieve good separation between this compound and its major impurities.
-
Scale-Up: Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Collect fractions as they elute from the column, using a UV detector to monitor the separation.
-
Analysis and Pooling: Analyze the collected fractions by HPLC to determine their purity. Pool the fractions containing pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for crystallization issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biobasedpress.eu [biobasedpress.eu]
- 4. [Kromasil®] Why HPLC in purification [kromasil.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. citrech.it [citrech.it]
- 7. mdpi.com [mdpi.com]
- 8. Liquid Chromatography at the Industrial Scale | Technology Networks [technologynetworks.com]
- 9. Purification solutions in large-scale manufacturing of oligonucleotide APIs - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. unifr.ch [unifr.ch]
"stability of isolimonexic acid in different solvents and pH"
This technical support center provides guidance and answers to frequently asked questions regarding the stability of isolimonexic acid in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that can affect the stability of this compound?
A1: Based on studies of related limonoids like limonin, the primary factors influencing the stability of this compound are likely to be pH, temperature, and the solvent used.[1] Exposure to light and air can also contribute to degradation.[1]
Q2: At what pH is this compound expected to be most stable?
Q3: How does temperature affect the stability of this compound?
A3: Temperature is a critical factor in the stability of limonoids. For instance, the degradation of limonin follows first-order kinetics, with the rate of degradation increasing at higher temperatures.[1] It is crucial to store this compound, especially in solution, at controlled, cool temperatures to minimize degradation.
Q4: What are the recommended solvents for dissolving and storing this compound?
A4: The choice of solvent can significantly impact the stability of this compound. While specific studies on this compound are limited, for a related compound, astilbin, stability was found to be greater in 50% ethanol compared to ethanol, methanol, 50% methanol, and water.[2][3] For experimental purposes, it is advisable to use solvents in which the compound is readily soluble and to prepare solutions fresh whenever possible. If storage in solution is necessary, it should be at a low temperature and protected from light.
Troubleshooting Guide
Problem: I am observing a rapid loss of my this compound in solution.
-
Potential Cause: The pH of your solution may not be optimal for stability.
-
Solution: Check the pH of your solvent or buffer. Based on data from related compounds, a pH of around 5 is likely to provide the best stability.[1] Consider using a buffered solution to maintain a stable pH.
-
-
Potential Cause: The storage temperature may be too high.
-
Solution: Store your this compound solutions at a reduced temperature, such as 2-8°C, and for short periods. For long-term storage, it is best to store the compound in a solid, dry form at -20°C or lower.
-
-
Potential Cause: The solvent may be promoting degradation.
Problem: I am seeing unexpected peaks in my HPLC analysis of an aged this compound solution.
-
Potential Cause: These are likely degradation products.
-
Solution: This indicates that your current storage conditions are not suitable. Review your storage temperature, pH, and solvent choice. To identify the degradation products, you may need to use techniques like LC-MS.[4]
-
Data on Limonoid Stability (using Limonin as a proxy)
The following tables summarize the stability data for limonin, which can serve as a useful reference for predicting the behavior of this compound.
Table 1: Effect of pH on the Reaction Rate Constant of Limonin at 45°C [1]
| pH | Reaction Rate Constant (x10⁻⁴ min⁻¹) | Stability Group |
| 2 | > 40 | III (Least Stable) |
| 3 | > 40 | III (Least Stable) |
| 4 | 10 - 40 | II |
| 5 | 2.06 | I (Most Stable) |
| 6 | < 10 | I (Most Stable) |
| 7 | < 10 | I (Most Stable) |
| 8 | > 40 | III (Least Stable) |
| 9 | > 40 | III (Least Stable) |
Table 2: Effect of Temperature on the Reaction Rate Constant of Solid Limonin [1]
| Temperature (°C) | Reaction Rate Constant (x10⁻³ day⁻¹) |
| 45 | 1.58 |
| 70 | 2.03 |
| 80 | 2.22 |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH Stability of this compound
This protocol outlines a general method for determining the stability of this compound at different pH values.
Caption: Workflow for pH stability testing of this compound.
Protocol 2: General Procedure for Evaluating the Solvent Stability of this compound
This protocol provides a framework for assessing the stability of this compound in different organic and aqueous-organic solvents.
Caption: Workflow for solvent stability testing of this compound.
Potential Degradation Pathway
While the specific degradation pathway of this compound has not been elucidated, limonoids can undergo various chemical transformations. The following diagram illustrates a generalized potential degradation pathway for a limonoid, which may involve hydrolysis or oxidation.
Caption: Generalized potential degradation pathways for this compound.
References
"troubleshooting inconsistent results in isolimonexic acid experiments"
Welcome to the technical support center for isolimonexic acid experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in their studies with this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a limonoid compound that has been isolated from the seeds of lemons (Citrus limon L. Burm). It is recognized for its potential anti-cancer and anti-aromatase properties.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability of the compound, it is recommended to store this compound powder at -20°C. If the compound is dissolved in a solvent, it should be stored at -80°C to maintain its integrity.
Q3: In which solvents can I dissolve this compound for my experiments?
While specific solubility data for this compound is not extensively published, a common practice for similar hydrophobic compounds is to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to use a minimal amount of DMSO to dissolve the compound and then dilute it to the final working concentration in the aqueous-based cell culture medium.
Q4: What is a typical starting concentration range for in vitro experiments with this compound?
Based on available data, this compound has been shown to exhibit cytotoxicity in MCF-7 cells at a concentration of 200 μM over 72 hours.[1] For cell growth inhibition in Panc-28 cells, a concentration of 50 μg/ml has been used.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Inconsistent Results in Cell Viability/Proliferation Assays
Q5: My cell viability assay results with this compound are not reproducible. What could be the cause?
Inconsistent results in cell viability assays can stem from several factors. Here are some common issues and troubleshooting steps:
-
Compound Precipitation: this compound, being a hydrophobic molecule, may precipitate when diluted from a DMSO stock into an aqueous cell culture medium. This can lead to variations in the actual concentration of the compound that the cells are exposed to.
-
Recommendation: Visually inspect your diluted solutions for any signs of precipitation. If precipitation is observed, try preparing a fresh dilution and ensure rapid and thorough mixing. Consider using a solvent-tolerant assay or optimizing the final DMSO concentration in your culture medium (typically ≤ 0.5%).
-
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the outcome of viability assays.
-
Recommendation: Ensure a consistent and optimized cell seeding density across all wells and experiments. Perform a cell titration experiment to determine the optimal seeding number for your cell line and assay duration.
-
-
Incubation Time: The duration of exposure to this compound can influence its effect.
-
Recommendation: Standardize the incubation time across all experiments. If you are not observing a significant effect, consider extending the incubation period.
-
-
Assay Interference: Some compounds can interfere with the reagents used in viability assays (e.g., MTT, XTT).
-
Recommendation: Run a control experiment with this compound in cell-free medium to check for any direct reaction with your assay reagents.
-
Experimental Workflow for a Cell Viability Assay
Caption: A typical workflow for a cell viability assay using this compound.
Variability in Aromatase Inhibition Assays
Q6: I am observing high variability in my aromatase inhibition assay with this compound. What are the potential reasons?
Aromatase inhibition assays can be sensitive to various experimental conditions. Here are some factors to consider:
-
Enzyme Activity: The activity of the aromatase enzyme can vary between batches and may decrease over time with improper storage.
-
Recommendation: Ensure you are using a validated and active source of the aromatase enzyme. Follow the manufacturer's instructions for storage and handling.
-
-
Substrate Concentration: The concentration of the substrate (e.g., testosterone) can affect the inhibitory potential of your compound.
-
Recommendation: Use a substrate concentration that is appropriate for the assay and within the linear range of the enzyme's activity.
-
-
Cofactor Availability: Aromatase activity is dependent on cofactors such as NADPH.
-
Recommendation: Ensure that the concentration of NADPH is not a limiting factor in your assay.
-
-
Incubation Conditions: Temperature and incubation time can influence enzyme kinetics.
-
Recommendation: Maintain a consistent temperature (typically 37°C) and incubation time for all your experiments.
-
Aromatase Inhibition Assay Workflow
Caption: A generalized workflow for an in vitro aromatase inhibition assay.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| Anti-aromatase Activity (IC50) | 25.60 μM | - | [1] |
| Cytotoxicity (72h) | 200 μM | MCF-7 | [1] |
| Cell Growth Inhibition (48h) | 21% | Panc-28 | [1] |
| Cell Growth Inhibition (96h) | 68% | Panc-28 | [1] |
| Cell Growth Inhibition (144h) | 90.58% | Panc-28 | [1] |
Experimental Protocols
General Protocol for Preparing this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of 100% DMSO to dissolve the powder completely. Vortex or gently heat if necessary to aid dissolution.
-
The final concentration of the stock solution will depend on the experimental needs, but a high concentration (e.g., 10-50 mM) is recommended to minimize the volume of DMSO added to the cell culture.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
General Protocol for a Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (untreated cells and vehicle control with DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Signaling Pathway Considerations
While the specific signaling pathways modulated by this compound are not yet fully elucidated, its anti-cancer and anti-aromatase activities suggest potential interactions with pathways involved in cell proliferation, apoptosis, and hormone signaling. A related compound, isoliquiritigenin, has been shown to interact with the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress. Further research is needed to determine if this compound also affects this or other key signaling cascades.
Potential Signaling Interactions
Caption: Potential signaling pathways that may be affected by this compound.
References
"minimizing degradation of isolimonexic acid during extraction"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of isolimonexic acid during extraction processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a bioactive limonoid compound found in various citrus species, particularly in the seeds. Like other limonoids, it is susceptible to degradation, which can lead to reduced yield and the formation of undesired byproducts, potentially impacting experimental results and the therapeutic efficacy of extracts.
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
The primary factors contributing to the degradation of this compound include:
-
pH: Both acidic and alkaline conditions can affect the structural integrity of limonoids.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can induce photo-oxidation.
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents can lead to chemical degradation.[1]
-
Enzymatic Activity: Endogenous enzymes in the plant material can degrade limonoids if not properly inactivated.
Q3: What is the general effect of pH on limonoid stability?
For many limonoids, alkaline conditions can cause the opening of the D-ring lactone, while acidic conditions can promote its closure. These structural changes can alter the chemical properties and biological activity of the compound.
Q4: How can I minimize the impact of these factors during my extraction?
To minimize degradation, it is recommended to:
-
Control the pH of the extraction solvent.
-
Maintain a low temperature throughout the extraction process.
-
Protect the sample from light by using amber glassware or working in a dark environment.
-
Avoid the use of strong oxidizing or reducing agents.
-
Consider a blanching step or use of organic solvents to denature enzymes in the plant material.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to improper pH of the extraction solvent. | Optimize the pH of the solvent. For acidic compounds, a slightly acidic to neutral pH is often a good starting point. |
| High temperature during extraction. | Perform extraction at a lower temperature (e.g., 20-40°C) or use non-thermal extraction methods like ultrasound-assisted extraction at controlled temperatures. | |
| Photo-degradation. | Protect the sample from light at all stages of the extraction and analysis process. | |
| Presence of unknown peaks in the chromatogram. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method for analysis. |
| Incomplete extraction. | Optimize extraction parameters such as solvent-to-solid ratio, extraction time, and particle size of the plant material. | |
| Inconsistent results between batches. | Variability in the raw plant material. | Ensure consistent sourcing and pre-treatment of the plant material. |
| Inconsistent extraction conditions. | Standardize and carefully control all extraction parameters (pH, temperature, time, etc.). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid compound and the stock solution in an oven at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight and UV light (e.g., in a photostability chamber) for 24, 48, and 72 hours.
3. Sample Analysis:
-
Analyze all stressed samples, along with a control sample (this compound solution without stress treatment), using a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE) of Limonoids from Citrus Seeds
This protocol is based on an optimized method for the extraction of total limonoids from lemon seeds and can be adapted for this compound.[2]
1. Sample Preparation:
-
Dry the citrus seeds at a low temperature (e.g., 40°C) and grind them into a fine powder.
2. Extraction Parameters:
-
Solvent: 70-75% ethanol in water.[3]
-
Extraction Time: 56 minutes.[2]
-
Temperature: 56°C.[2]
-
Ultrasonic Power: 300 W.[2]
-
Solid-to-Liquid Ratio: 1:20 (g/mL).
3. Procedure:
-
Combine the powdered citrus seeds and the extraction solvent in a flask.
-
Place the flask in an ultrasonic bath with the specified parameters.
-
After extraction, centrifuge the mixture to separate the solid residue.
-
Collect the supernatant and filter it through a 0.45 µm filter before analysis.
Protocol 3: HPLC-UV Method for Quantification of this compound
This is a general HPLC-UV method that can be optimized for the analysis of this compound.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a photodiode array detector is recommended for method development).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Method Validation:
-
The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of stability studies. Disclaimer: This data is for illustrative purposes only and is not based on experimental results for this compound.
Table 1: Effect of pH on this compound Degradation at 60°C
| pH | Time (hours) | Remaining this compound (%) |
| 2 | 24 | 95 |
| 4 | 24 | 98 |
| 7 | 24 | 99 |
| 10 | 24 | 85 |
| 12 | 24 | 70 |
Table 2: Effect of Temperature on this compound Degradation at pH 7
| Temperature (°C) | Time (hours) | Remaining this compound (%) |
| 25 | 72 | 98 |
| 40 | 72 | 92 |
| 60 | 72 | 80 |
| 80 | 72 | 65 |
Table 3: Effect of Light Exposure on this compound Degradation at Room Temperature
| Light Source | Time (hours) | Remaining this compound (%) |
| Dark (Control) | 72 | 99 |
| Sunlight | 72 | 75 |
| UV Lamp (254 nm) | 72 | 60 |
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Refining Dosage and Administration of Investigational Compounds in Animal Studies
Disclaimer: Information regarding a specific compound, "isolimonexic acid," is not available in the public domain. The following guide provides a general framework for refining dosage and administration of a novel investigational compound (referred to as "Compound X") in animal studies, based on established methodologies and data from studies on other substances.
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting dose for my first in vivo animal study?
A1: The starting dose for a first-in-human study is often extrapolated from animal data, but for initial animal studies, the process involves a dose-range finding (DRF) study. Key considerations include:
-
In Vitro Data: Use the compound's in vitro efficacy (e.g., IC50 or EC50) as a starting point. A common practice is to aim for plasma concentrations in animals that are a multiple of the in vitro effective concentration.
-
Literature Review: If Compound X belongs to a known class of molecules, review published animal studies for similar compounds to establish a potential dose range.
-
Dose Escalation: In a DRF study, start with a low dose and escalate in subsequent cohorts of animals. The goal is to identify a range of doses from no-observed-effect-level (NOEL) to a maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
Q2: What are the most common routes of administration for animal studies, and how do I choose the right one?
A2: The choice of administration route depends on the compound's physicochemical properties, the experimental objective, and the intended clinical application. Common routes include:
-
Oral (PO): Administered via gavage. This is a common route, especially if the intended human use is oral. However, bioavailability can be a challenge.[1][2]
-
Intravenous (IV): Injected directly into a vein. This route ensures 100% bioavailability and is used to understand a compound's intrinsic pharmacokinetic properties.[3]
-
Intraperitoneal (IP): Injected into the abdominal cavity. It's a common route in rodent studies for systemic exposure, often with faster absorption than oral administration.[2]
-
Subcutaneous (SC): Injected under the skin. This can provide a slower, more sustained release of the compound compared to IV or IP.[2][3]
The selection process can be guided by a decision tree, as illustrated in the diagram below.
Q3: How can I improve the oral bioavailability of my compound?
A3: Low oral bioavailability is a common challenge.[4] Strategies to improve it include:
-
Formulation Development:
-
Chemical Modification: Creating a pro-drug that is more readily absorbed and then metabolized to the active compound in the body.
Q4: What are the key pharmacokinetic parameters I should be measuring?
A4: A pharmacokinetic (PK) study will help you understand how your compound is absorbed, distributed, metabolized, and excreted (ADME). Key parameters to measure include:[1][3][6][7][8]
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which represents total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
Troubleshooting Guides
Problem 1: High mortality or severe adverse effects are observed at my initial doses.
-
Possible Cause: The starting dose was too high, or the compound has a narrow therapeutic window.
-
Solution:
-
Immediately halt the study at that dose level.
-
Review your dose selection rationale. Was there an error in calculation or extrapolation from in vitro data?
-
Initiate a new dose-range finding study starting at a significantly lower dose (e.g., 1/10th of the dose causing mortality).
-
Ensure thorough clinical monitoring to identify early signs of toxicity.
-
Problem 2: I'm not seeing the expected therapeutic effect in vivo, even at high doses.
-
Possible Cause:
-
Poor bioavailability or rapid metabolism of the compound.
-
The compound does not reach the target tissue in sufficient concentrations.
-
The in vivo model is not appropriate.
-
-
Solution:
-
Conduct a pharmacokinetic study to determine the compound's plasma and tissue concentrations.[1][6]
-
If bioavailability is low, consider a different administration route (e.g., IV or IP) or re-formulate the compound.[2]
-
Analyze metabolites to see if the compound is being rapidly inactivated.
-
Consider using a different animal model that may be more sensitive to the compound's effects.
-
Problem 3: My data is highly variable between animals in the same dose group.
-
Possible Cause:
-
Inconsistent administration technique (e.g., variable gavage volume or injection site).
-
Differences in animal health, age, or weight.
-
Formulation is not homogenous (compound is not fully dissolved or suspended).
-
-
Solution:
-
Ensure all technicians are properly trained and follow a standardized administration protocol.
-
Use a narrow range of animal weights and ages.
-
Ensure the formulation is a homogenous solution or a uniform suspension. Vortex the solution before dosing each animal.
-
Increase the number of animals per group to improve statistical power.
-
Data Presentation
Table 1: Example Dose-Range Finding Study Data for Compound X in Mice
| Dose Group (mg/kg, PO) | Number of Animals | Mortality | Key Clinical Observations | Body Weight Change (Day 7) |
| Vehicle Control | 5 | 0/5 | Normal | +5% |
| 10 | 5 | 0/5 | Normal | +4% |
| 30 | 5 | 0/5 | Mild lethargy within 2h of dosing | +1% |
| 100 | 5 | 2/5 | Severe lethargy, piloerection | -8% |
| 300 | 5 | 5/5 | Ataxia, seizures | N/A |
Table 2: Example Pharmacokinetic Parameters of Compound X in Rats (10 mg/kg)
| Administration Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) | Bioavailability (F%) |
| Intravenous (IV) | 1250 | 0.08 | 3500 | 2.5 | 100% |
| Oral (PO) | 150 | 1.0 | 700 | 2.8 | 20% |
| Subcutaneous (SC) | 300 | 2.0 | 2800 | 3.1 | 80% |
Experimental Protocols
Protocol 1: Dose-Range Finding Study in Rodents
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats), aged 6-8 weeks.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.
-
Grouping: Randomly assign animals to dose groups (e.g., vehicle control and 3-4 dose levels of Compound X) with at least 5 animals per sex per group.
-
Formulation: Prepare the dosing solutions. For oral administration, a common vehicle is 0.5% carboxymethylcellulose in water.
-
Administration: Administer a single dose of Compound X or vehicle via the chosen route (e.g., oral gavage).
-
Clinical Observations:
-
Observe animals continuously for the first 4 hours post-dose, and then at least twice daily for 14 days.
-
Record any clinical signs of toxicity, such as changes in activity, posture, breathing, and any signs of pain or distress.
-
-
Body Weight: Measure and record the body weight of each animal before dosing and at least twice a week thereafter.
-
Endpoint: At the end of the study period (e.g., 14 days), euthanize the animals and perform a gross necropsy to look for any visible organ abnormalities.
Protocol 2: Pharmacokinetic Study in Rodents
-
Animal Model: Use a species for which the PK data will be most relevant, often rats due to their larger blood volume. Cannulated animals are often used to facilitate repeated blood sampling.
-
Dosing Groups:
-
IV Group: To determine 100% bioavailability baseline.
-
Oral (or other) Group: To assess the bioavailability of the chosen route.
-
-
Administration: Administer a single dose of Compound X.
-
Blood Sampling:
-
Collect blood samples at predetermined time points. For an oral dose, this might be pre-dose, and at 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.[1]
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood to separate plasma by centrifugation.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of Compound X in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters like Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Decision tree for selecting an administration route in animal studies.
Caption: Experimental workflow for a typical pharmacokinetic (PK) study.
Caption: Diagram illustrating the concept of a therapeutic window.
References
- 1. Pharmacokinetics of orally administered DL-α-lipoic acid in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Acid Suppressant Efficacy of Esomeprazole after Intravenous, Oral, and Subcutaneous Administration to Healthy Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursolic acid: Pharmacokinetics process in vitro and in vivo, a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral delivery of zoledronic acid by non-covalent conjugation with lysine-deoxycholic acid: In vitro characterization and in vivo anti-osteoporotic efficacy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Safety and Pharmacokinetics of Single‐Dose Oral Probenecid Administration in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Isolimonexic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isolimonexic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising natural compound.
Disclaimer: Specific experimental data on enhancing the bioavailability of this compound is limited in publicly available literature. The following guidance is based on established methods for improving the bioavailability of other poorly water-soluble natural compounds, particularly limonoids and polyphenols, which share similar physicochemical challenges. The provided protocols should be considered as starting points and will likely require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: Like many other limonoids, this compound is a highly oxygenated tetranortriterpenoid.[1] Such complex natural products often exhibit poor aqueous solubility and/or low intestinal permeability, which are the primary limiting factors for oral absorption and bioavailability.[2][3] While specific data for this compound is scarce, a related limonoid, limonin, is known for its poor bioavailability.[4]
Q2: What are the primary strategies to improve the bioavailability of poorly soluble compounds like this compound?
A2: The main approaches focus on improving the solubility and dissolution rate, and in some cases, enhancing its permeability across the intestinal epithelium. Key strategies include:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can enhance its solubility and facilitate absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[1][5] Examples include nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs).[5][6]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can encapsulate this compound, protecting it from degradation and providing controlled release.[7][8]
-
Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic carrier can significantly increase its apparent solubility and dissolution rate.[1][9]
-
Co-administration with Bioenhancers: Certain compounds can improve absorption by inhibiting efflux transporters (like P-glycoprotein) or metabolic enzymes in the gut wall and liver.[10]
Q3: How do I choose the best formulation strategy for this compound?
A3: The choice of formulation depends on several factors, including the specific physicochemical properties of your this compound (if you have characterized them), the desired release profile, and the intended application. A logical workflow for selecting a strategy is outlined below.
Caption: Workflow for selecting a bioavailability enhancement strategy.
Q4: Are there any potential safety concerns with the excipients used in these formulations?
A4: Most commonly used excipients for these formulations are generally regarded as safe (GRAS). However, it is crucial to consult regulatory guidelines and conduct appropriate toxicity studies for any new formulation. The concentration of surfactants in lipid-based systems, for instance, should be carefully optimized to avoid gastrointestinal irritation.[11]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency in Nanoparticle Formulations
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the organic solvent used for nanoparticle preparation. | Screen a panel of organic solvents (e.g., acetone, ethyl acetate, dichloromethane) to find one that provides good solubility for both this compound and the polymer/lipid. |
| Drug precipitation during the emulsification process. | Optimize the homogenization/sonication parameters (speed, time) to ensure rapid formation of a stable emulsion. Consider using a higher concentration of stabilizer/surfactant. |
| Incompatible drug-polymer/lipid interactions. | Experiment with different types of polymers (e.g., PLGA with varying lactide:glycolide ratios) or lipids (e.g., different triglycerides, solid lipids) to improve compatibility. |
| Suboptimal drug-to-carrier ratio. | Prepare formulations with varying ratios of this compound to the polymer or lipid to identify the optimal loading capacity. |
Issue 2: Instability of Lipid-Based Formulations (e.g., Nanoemulsions)
| Possible Cause | Troubleshooting Step |
| Droplet coalescence over time. | Increase the concentration of the emulsifier/surfactant. Use a combination of surfactants (e.g., Tween 80 and Span 80) to improve interfacial film stability. |
| Ostwald ripening (growth of larger droplets at the expense of smaller ones). | Select an oil phase in which this compound is highly soluble to reduce the concentration gradient between droplets. |
| Phase separation or creaming. | Reduce the droplet size through high-pressure homogenization. Increase the viscosity of the aqueous phase by adding a thickening agent (e.g., xanthan gum). |
Issue 3: No Significant Improvement in Bioavailability in Animal Studies
| Possible Cause | Troubleshooting Step |
| Rapid in vivo precipitation of the drug from the formulation. | For solid dispersions, incorporate precipitation inhibitors into the formulation. For SEDDS, ensure the formulation forms a stable and fine emulsion in simulated intestinal fluids. |
| Degradation of this compound in the gastrointestinal tract. | Use encapsulation techniques that offer better protection, such as enteric-coated polymeric nanoparticles. |
| Significant first-pass metabolism. | Consider formulations that promote lymphatic uptake, such as those based on long-chain triglycerides.[1] Co-administer with known inhibitors of relevant metabolic enzymes if they can be identified. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | Investigate co-administration with a P-glycoprotein inhibitor (e.g., piperine), but this requires careful in vitro and in vivo validation for efficacy and safety.[10] |
Data on Bioavailability Enhancement Strategies (Conceptual)
| Formulation Strategy | Typical Fold Increase in Bioavailability (for similar compounds) | Primary Mechanism of Enhancement | Key Advantages | Potential Challenges |
| Solid Lipid Nanoparticles (SLNs) | 5 to 15-fold | Increased surface area, solubilization, lymphatic uptake | Good biocompatibility, controlled release | Lower drug loading capacity, potential for drug expulsion during storage |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | 4 to 20-fold | Spontaneous formation of a fine emulsion in the GI tract, maintaining the drug in a solubilized state | High drug loading capacity, ease of scale-up | Potential for GI irritation from high surfactant concentrations, stability issues |
| Polymeric Nanoparticles (e.g., PLGA) | 3 to 10-fold | Solubilization, protection from degradation, potential for targeted delivery | Good stability, controlled and sustained release | Complex manufacturing process, potential for organic solvent residues |
| Amorphous Solid Dispersions | 2 to 10-fold | Increased apparent solubility and dissolution rate by preventing crystallization | High drug loading, relatively simple preparation methods (e.g., spray drying) | Physical instability (recrystallization) during storage |
Experimental Protocols (Adapted for this compound)
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for other poorly soluble drugs.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Method (Hot Homogenization Technique):
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the accurately weighed this compound in the molten lipid to form the lipid phase.
-
Heat the aqueous phase (purified water containing the surfactant) to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the lipid phase and immediately homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLN dispersion for particle size, zeta potential, and encapsulation efficiency.
Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs).
Protocol 2: Preparation of an Amorphous Solid Dispersion of this compound
This protocol is a general guide based on the solvent evaporation method.[9]
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., ethanol, methanol, or a mixture that dissolves both drug and polymer)
Method (Solvent Evaporation):
-
Dissolve both the this compound and the hydrophilic polymer in the chosen organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under vacuum. The temperature should be kept as low as possible to minimize potential degradation.
-
Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
Characterize the solid dispersion for its amorphous nature (using techniques like DSC or XRD) and perform dissolution studies compared to the pure crystalline drug.
Caption: Workflow for preparing an Amorphous Solid Dispersion.
References
- 1. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolimonic acid | C26H34O10 | CID 131752314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. CheMondis Marketplace [chemondis.com]
- 9. Aristolochic Acid | C17H11NO7 | CID 2236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Addressing Off-Target Effects of Isolimonexic Acid in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of isolimonexic acid in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
This compound is a natural limonoid known for its anti-cancer and anti-aromatase properties.[1] Its primary on-target effect is the inhibition of aromatase, an enzyme crucial for estrogen biosynthesis. While specific off-target interactions of this compound have not been extensively characterized in publicly available literature, researchers should be aware of potential off-target effects common to natural products and aromatase inhibitors. These may include interactions with other enzymes in the steroidogenic pathway, various kinases, or other unforeseen cellular proteins.[2][3]
Q2: My cells are showing a phenotype that is inconsistent with aromatase inhibition. Could this be an off-target effect of this compound?
Yes, unexpected cellular phenotypes are often indicative of off-target effects.[4] Natural products can sometimes be pan-assay interference compounds (PAINS) or interact with multiple cellular targets.[5][6] If the observed phenotype (e.g., unexpected changes in cell morphology, proliferation, or signaling pathways) cannot be rationalized by the inhibition of aromatase, it is crucial to investigate potential off-target activities.
Q3: What are the first steps I should take to troubleshoot unexpected results with this compound?
-
Confirm Compound Identity and Purity: Ensure the this compound used is of high purity and its identity has been verified.
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the EC50/IC50 for the observed phenotype. A very steep or unusual dose-response curve might suggest non-specific or off-target effects.
-
Use Controls: Include appropriate positive and negative controls in your assays. For aromatase inhibition, a well-characterized synthetic aromatase inhibitor (e.g., letrozole, anastrozole) can serve as a benchmark.
-
Rescue Experiment: If possible, perform a rescue experiment by supplementing with the product of the target enzyme (e.g., estradiol) to see if the on-target phenotype is reversed.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Death/Toxicity | Off-target binding to essential cellular proteins. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. Compare with the concentration required for the on-target effect. Consider performing proteome-wide target identification. |
| Contradictory Results in Different Cell Lines | Cell-line specific expression of off-target proteins. | Characterize the expression levels of the intended target (aromatase) and potential off-target candidates in the cell lines used. |
| Phenotype Persists Despite Aromatase Knockdown/Knockout | The observed phenotype is independent of aromatase and is caused by an off-target effect. | Use a cell line with genetic knockout or knockdown of aromatase to confirm if the effect of this compound is on-target.[4] |
| Alterations in Unrelated Signaling Pathways | Off-target inhibition or activation of kinases or other signaling molecules. | Perform a kinase inhibitor profiling assay or a phospho-proteomics study to identify affected pathways. |
Experimental Protocols for Off-Target Identification
Proteome-Wide Target Identification using DARTS (Drug Affinity Responsive Target Stability)
This method identifies direct binding targets of a small molecule by observing their increased stability against proteolysis upon ligand binding.[7][8][9]
Methodology:
-
Cell Lysate Preparation: Prepare a native protein lysate from the cells of interest.
-
Compound Incubation: Incubate the cell lysate with this compound at various concentrations (and a vehicle control).
-
Protease Digestion: Subject the lysates to limited proteolysis with a protease (e.g., thermolysin, proteinase K). Proteins bound to this compound will be more resistant to digestion.
-
SDS-PAGE and Mass Spectrometry: Run the digested samples on an SDS-PAGE gel. Excise bands that show increased intensity in the presence of this compound. Identify the proteins using mass spectrometry.
-
Validation: Validate the identified potential off-targets using orthogonal assays such as Western blot, cellular thermal shift assay (CETSA), or functional assays.
Kinase Inhibitor Profiling
Many small molecules exhibit off-target effects on kinases.[10][11] A kinase profiling service can screen this compound against a large panel of kinases to identify potential off-target inhibition.
Methodology:
-
Compound Submission: Submit a sample of this compound to a commercial kinase profiling service.
-
Screening: The compound is typically screened at one or two concentrations against a panel of hundreds of kinases.
-
Data Analysis: The service will provide a report detailing the percentage of inhibition for each kinase.
-
Hit Validation: Potent off-target kinase hits should be validated by determining the IC50 in in-vitro kinase assays and further investigated for their cellular relevance.
Phenotypic Screening
Phenotypic screening can uncover unexpected biological effects of a compound without a preconceived notion of its target.[12][13][14][15]
Methodology:
-
Assay Development: Develop a high-content imaging or multi-parametric cellular assay that can measure various cellular features (e.g., morphology, viability, organelle health, protein localization).
-
Compound Screening: Screen this compound across a range of concentrations.
-
Phenotypic Profiling: Analyze the data to generate a "phenotypic fingerprint" of this compound.
-
Target Deconvolution: If a novel, interesting phenotype is observed, proceed with target deconvolution strategies (e.g., affinity-based proteomics, genetic screens) to identify the responsible off-target.
Data Presentation: Summary Tables
Table 1: Example Data from Kinase Inhibitor Profiling
| Kinase Target | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound |
| Aromatase (On-target) | 85% | 98% |
| Kinase A | 5% | 15% |
| Kinase B | 62% | 91% |
| Kinase C | 12% | 25% |
Table 2: Example Data from DARTS Experiment
| Protein Identified by Mass Spec | Fold Change in Band Intensity (10 µM this compound vs. Vehicle) | Putative Function |
| Aromatase | 5.2 | Estrogen synthesis |
| Protein X | 3.8 | Kinase |
| Protein Y | 2.5 | Metabolic enzyme |
Visualizations: Signaling Pathways and Workflows
Caption: Workflow for investigating unexpected phenotypes of this compound.
Caption: On-target effect of this compound on the aromatase signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Identification of Bioactive Covalently Acting Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 13. Finding the target after screening the phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 15. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
"improving the efficiency of isolimonexic acid synthesis"
Welcome to the technical support center for the synthesis of isolimonexic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work. As the direct chemical synthesis of this compound is not widely documented in published literature, this guide is based on established principles of limonoid chemistry and general organic synthesis methodologies applicable to complex natural products.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for a complex limonoid like this compound?
A1: A common strategy for synthesizing complex polycyclic natural products like this compound involves a convergent or linear approach. A convergent synthesis would involve the independent synthesis of key fragments of the molecule, which are then coupled together. A linear synthesis builds the molecule step-by-step on a single starting material. For this compound, a plausible retrosynthetic analysis would disconnect the molecule into simpler, more readily available precursors, likely involving key transformations such as cycloadditions, aldol reactions, and oxidative cyclizations to form the characteristic lactone rings.
Q2: What are the most critical steps in the synthesis of a limonoid with an A-ring lactone?
A2: The formation of the A-ring lactone and the stereochemical control throughout the synthesis are critical. The construction of the polycyclic core with the correct relative stereochemistry often involves diastereoselective reactions. The late-stage oxidation to form the A-ring lactone can be challenging due to the potential for multiple reactive sites on the molecule. Careful selection of oxidizing agents and protecting groups is paramount.
Q3: What are the expected major side products in this type of synthesis?
A3: Common side products can include epimers at various stereocenters, products of incomplete or over-oxidation, and byproducts from competing side reactions such as rearrangements or eliminations. Incomplete cyclization or the formation of incorrect ring systems are also possibilities, especially in complex cascade reactions.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is essential. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity. Structural confirmation should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula. Comparison of the obtained data with published data for the natural product is the gold standard for confirmation.[1][2][3]
Troubleshooting Guides
Problem 1: Low Yield in the Key Fragment Coupling Step
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Steric hindrance between coupling partners. | Use a less bulky activating group or a more reactive catalyst. Increase reaction temperature or time. | Improved conversion to the desired coupled product. |
| Deactivation of the catalyst. | Use a higher catalyst loading or add a co-catalyst. Ensure all reagents and solvents are anhydrous and free of impurities. | Increased reaction rate and yield. |
| Unfavorable reaction equilibrium. | Remove a byproduct from the reaction mixture (e.g., by distillation or using a molecular sieve) to drive the reaction forward. | Shift in equilibrium towards the product side, leading to higher yield. |
Problem 2: Formation of Multiple Diastereomers
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Non-selective reagent or catalyst. | Employ a chiral catalyst or a substrate-controlled diastereoselective reaction. | Increased diastereomeric ratio (d.r.) in favor of the desired isomer. |
| Isomerization under reaction or workup conditions. | Modify the reaction conditions (e.g., lower temperature, shorter reaction time). Use a milder workup procedure. | Preservation of the desired stereochemistry. |
| Inappropriate solvent choice. | Screen a variety of solvents to find one that enhances the desired stereoselectivity. | Improved diastereoselectivity. |
Problem 3: Difficulty in A-Ring Lactone Formation
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incorrect oxidation state of the precursor. | Verify the structure of the precursor by NMR and MS. If necessary, perform an additional oxidation or reduction step. | Precursor is in the correct oxidation state for lactonization. |
| Unsuitable oxidizing agent. | Screen a panel of oxidizing agents (e.g., PCC, PDC, DMP, Swern oxidation). | Identification of an effective and selective oxidizing agent for lactone formation. |
| Ring strain preventing cyclization. | Use a different synthetic route that forms the lactone from a less strained intermediate. | Successful formation of the A-ring lactone. |
Experimental Protocols (Hypothetical)
The following are hypothetical protocols for key steps that might be involved in the synthesis of this compound, based on general procedures for similar transformations.
Protocol 1: Diastereoselective Aldol Reaction for Core Assembly
-
Dissolve the aldehyde precursor (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).
-
Add a Lewis acid catalyst (e.g., TiCl₄, 1.1 eq) dropwise.
-
Stir for 15 minutes.
-
Slowly add the silyl enol ether of the ketone precursor (1.2 eq).
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidative Cyclization for A-Ring Lactone Formation
-
Dissolve the diol precursor (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO, 0.2 M).
-
Add Dess-Martin periodinane (DMP, 2.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting lactone by preparative HPLC.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data for key steps in a potential synthesis of this compound, which could be used as a benchmark for optimization.
| Step | Reaction | Yield (%) | Purity (HPLC, %) | Diastereomeric Ratio (d.r.) |
| 1 | Fragment A Synthesis | 85 | >98 | N/A |
| 2 | Fragment B Synthesis | 78 | >99 | N/A |
| 3 | Fragment A + B Coupling | 65 | 95 | 5:1 |
| 4 | Core Cyclization | 50 | 90 | 10:1 |
| 5 | A-Ring Lactone Formation | 40 | >99 (after purification) | N/A |
| Overall | Total Synthesis | ~8.7 | >99 | >20:1 |
Visualizations
Caption: Hypothetical workflow for the total synthesis of this compound.
Caption: Logical relationship diagram for troubleshooting low reaction yields.
References
Technical Support Center: Method Refinement for Consistent Isolimonexic Acid Bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their experiments with isolimonexic acid.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its known bioactivities?
This compound is a limonoid compound that can be isolated from the seeds of lemons (Citrus lemon L. Burm).[1] It has demonstrated anti-cancer and anti-aromatase properties in scientific studies.[1]
2. What is the reported anti-cancer activity of this compound?
This compound has shown selective cytotoxicity. For example, at a concentration of 200 μM for 72 hours, it exhibited cytotoxicity against MCF-7 human breast cancer cells but not against MDA-MB-231 breast cancer cells.[1] In another study, at a concentration of 50 μg/ml, it inhibited the growth of Panc-28 human pancreatic cancer cells in a time-dependent manner.[1]
3. What is the known anti-aromatase activity of this compound?
This compound has been identified as an inhibitor of aromatase, a key enzyme in estrogen biosynthesis. The reported IC50 value for its anti-aromatase activity is 25.60 μM.[1]
4. How should I dissolve this compound for in vitro experiments?
This compound is often supplied as a crystalline solid. For cell culture experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[2] This stock solution can then be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is not toxic to the cells.[2][3]
5. What is the recommended storage condition for this compound?
This compound, supplied as a crystalline solid, should be stored at -20°C for long-term stability.[2]
Troubleshooting Guides
Inconsistent Cell Viability/Cytotoxicity Results
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider not using the outer wells of the plate, which are more prone to evaporation. |
| No dose-dependent effect observed | Incorrect concentration range, compound instability, or low cell sensitivity. | Verify the dilution calculations for your concentration range. Prepare fresh dilutions from a new stock solution. Confirm the viability and health of your cell line. Consider a different cell line if insensitivity is suspected. |
| High background signal in control wells | Contamination of media or reagents, or inherent color of the test compound. | Use fresh, sterile media and reagents. Include a "compound only" control (without cells) to check for any interference with the assay's colorimetric or fluorometric readout. |
| Low signal or no change in treated wells | Insufficient incubation time, low compound potency, or incorrect assay choice. | Optimize the incubation time based on the cell line's doubling time and the compound's expected mechanism. If the compound is not very potent, a wider concentration range may be needed. Ensure the chosen viability assay is appropriate for the expected mechanism of cell death (e.g., apoptosis vs. necrosis). |
Variable Aromatase Inhibition Assay Results
| Issue | Potential Cause | Troubleshooting Steps |
| Low enzyme activity in control | Improper storage or handling of the aromatase enzyme, or suboptimal assay buffer conditions. | Ensure the enzyme is stored at the recommended temperature and handled on ice. Verify the pH and composition of the assay buffer. |
| High background fluorescence/absorbance | Autofluorescence of the test compound or interference with the detection substrate. | Run a control with the compound and substrate in the absence of the enzyme to measure background signal. If interference is high, consider a different assay format or substrate. |
| Inconsistent IC50 values | Inaccurate serial dilutions, or variability in enzyme/substrate concentrations. | Use calibrated pipettes and perform careful serial dilutions. Ensure consistent concentrations of both enzyme and substrate across all wells. |
Data Summary
Cytotoxicity of this compound
| Cell Line | Concentration | Incubation Time | Result |
| MCF-7 (Human Breast Cancer) | 200 μM | 72 hours | Cytotoxic[1] |
| MDA-MB-231 (Human Breast Cancer) | 200 μM | 72 hours | No cytotoxicity observed[1] |
| Panc-28 (Human Pancreatic Cancer) | 50 μg/ml | 48 hours | 21% growth inhibition[1] |
| Panc-28 (Human Pancreatic Cancer) | 50 μg/ml | 96 hours | 68% growth inhibition[1] |
| Panc-28 (Human Pancreatic Cancer) | 50 μg/ml | 144 hours | 90.58% growth inhibition[1] |
Aromatase Inhibition by this compound
| Parameter | Value |
| IC50 | 25.60 μM[1] |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Aromatase Inhibition Assay (Fluorometric)
This protocol is based on a commercially available fluorometric assay kit and should be performed according to the manufacturer's instructions.
-
Reagent Preparation: Prepare all reagents, including the aromatase enzyme, substrate, and cofactor solution, as described in the kit manual.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and a known aromatase inhibitor (e.g., letrozole) as a positive control.
-
Assay Reaction: In a 96-well plate, add the assay buffer, cofactor, and your test compounds or controls.
-
Enzyme Addition: Initiate the reaction by adding the aromatase enzyme to each well.
-
Incubation: Incubate the plate at the temperature and for the duration specified in the protocol (e.g., 37°C for 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm).
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: General experimental workflow for assessing this compound bioactivity.
Caption: Putative signaling pathway for this compound's anti-cancer effects.
References
Validation & Comparative
A Comparative Analysis of the Anti-Cancer Activities of Isolimonexic Acid and Limonin
For Immediate Release
[City, State] – In the ongoing quest for novel and effective cancer therapeutics, natural compounds derived from citrus fruits have emerged as promising candidates. Among these, the limonoids isolimonexic acid and limonin have garnered significant attention for their potential anti-cancer properties. This guide provides a comprehensive comparison of the anti-cancer activities of this compound and limonin, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. While direct comparative studies are limited, available data allows for a preliminary assessment of the cytotoxic effects of this compound and limonin against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Pancreatic (Panc-28) | < 50 (after 72h) | [1] |
| Lung Adenocarcinoma (H1299) | 6.98 | [2] | |
| Lung Adenocarcinoma (A549) | 17.24 | [2] | |
| Lung Adenocarcinoma (H1650) | 16.00 | [2] | |
| Limonin | Pancreatic (Panc-28) | < 50 (after 72h) | [1] |
| Colorectal Carcinoma (HCT116) | 58.4 ± 2.1 | [1] | |
| Colorectal Carcinoma (SW480) | 63.2 ± 1.7 | [1] | |
| Breast Cancer (MCF-7) | Not specified, but showed cytotoxicity | [3] | |
| Breast Cancer (MDA-MB-231) | Not specified, but showed cytotoxicity | [4] |
Mechanisms of Anti-Cancer Action
Both this compound and limonin exert their anti-cancer effects through the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways that regulate cell proliferation and survival.
Apoptosis Induction
Studies have demonstrated that both compounds can trigger apoptosis in cancer cells. For instance, in pancreatic cancer cells (Panc-28), both this compound and limonin were shown to induce apoptosis.[1] Similarly, this compound has been reported to promote apoptosis in lung adenocarcinoma cells.[2] Limonin has a broader documented history of inducing apoptosis across a range of cancer cell lines, including ovarian and colorectal cancer.[1][3]
Cell Cycle Arrest
Modulation of Signaling Pathways
The anti-cancer activities of both limonoids are linked to their ability to modulate critical intracellular signaling pathways.
This compound: Research suggests that this compound may exert its effects through the inhibition of the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[5] In lung adenocarcinoma, it has been shown to interact directly with and inhibit APEX1, leading to increased reactive oxygen species (ROS) generation and subsequent apoptosis.[2]
Limonin: The molecular mechanisms of limonin are more extensively studied. It has been shown to suppress the VEGFR2/IGFR1-mediated STAT3 signaling pathway, which is crucial for angiogenesis and metastasis in breast cancer.[6] Furthermore, limonin has been reported to inhibit the PI3K/Akt pathway and activate the p53 signaling pathway, a critical tumor suppressor pathway, in ovarian cancer cells.[3][7]
In Vivo Anti-Cancer Activity
Preclinical studies in animal models provide valuable insights into the therapeutic potential of anti-cancer compounds.
This compound: Currently, there is a lack of available in vivo data from xenograft models for this compound.
Limonin: In contrast, limonin (often studied as its precursor, d-limonene) has demonstrated anti-tumor activity in various xenograft models. For instance, in a lung cancer xenograft model, d-limonene administration resulted in a significant reduction in tumor size and weight.[8] It has also been shown to suppress the growth of gastric and breast cancer xenografts.[9][10]
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or limonin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compounds for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then incubated with a solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Following treatment with the compounds, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt, Akt).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Visualizing the Mechanisms
To better understand the complex cellular processes influenced by these compounds, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: General experimental workflow for evaluating the anti-cancer activity of this compound and limonin.
Caption: Simplified signaling pathways affected by limonin and this compound in cancer cells.
Conclusion
Both this compound and limonin demonstrate promising anti-cancer activities, primarily through the induction of apoptosis and modulation of key signaling pathways involved in cancer cell proliferation and survival. Limonin has been more extensively studied, with a larger body of evidence supporting its efficacy in both in vitro and in vivo models. This compound also shows potent cytotoxic and pro-apoptotic effects in vitro, warranting further investigation, particularly in in vivo settings, to fully elucidate its therapeutic potential. This comparative guide highlights the potential of these citrus-derived limonoids as a source for the development of novel anti-cancer agents. Further research, especially direct comparative studies and clinical trials, is essential to translate these preclinical findings into effective cancer therapies.
References
- 1. Limonin inhibits the stemness of cancer stem-like cells derived from colorectal carcinoma cells potentially via blocking STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoliensinine exerts antitumor effects in lung adenocarcinoma by inhibiting APEX1-driven ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of limonin in anticancer effects of Evodia rutaecarpa on ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citrus limonin lacks the antichemotherapeutic effect in human models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Anticancer activity of limonene: A systematic review of target signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-limonene exhibits antitumor activity by inducing autophagy and apoptosis in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of growth and metastasis of human gastric cancer implanted in nude mice by d-limonene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
Isolimonexic Acid and Other Limonoids: A Comparative Guide to Aromatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the aromatase inhibitory potential of isolimonexic acid and other citrus limonoids. Aromatase, a cytochrome P450 enzyme, is a critical enzyme in estrogen biosynthesis, and its inhibition is a key strategy in the development of therapies for estrogen-dependent cancers, particularly breast cancer. Citrus limonoids, a class of highly oxygenated triterpenoids found in citrus fruits, have emerged as promising natural aromatase inhibitors. This guide synthesizes available experimental data to offer a comparative overview of their efficacy.
Quantitative Comparison of Aromatase Inhibition by Limonoids
Direct comparative studies detailing the 50% inhibitory concentration (IC50) of this compound against aromatase are limited in the currently available scientific literature. However, research has been conducted on other limonoids, providing valuable insights into their structure-activity relationships. One such study has reported the aromatase inhibitory activity of obacunone.
| Limonoid | IC50 (µM) | Reference |
| Obacunone | 28.04 | Kim et al., 2014[1] |
| This compound | Data Not Available | |
| Limonin | Data Not Available | |
| Nomilin | Data Not Available | |
| Limonexic Acid | Data Not Available |
Note: The absence of data for other limonoids in this table reflects the limitations of currently accessible research. Further studies are required to establish a comprehensive comparative profile.
Signaling Pathway of Aromatase Inhibition
Aromatase catalyzes the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol). Limonoids are hypothesized to inhibit this process by binding to the active site of the aromatase enzyme, thereby blocking the substrate from binding and preventing the synthesis of estrogens. This reduction in estrogen levels can, in turn, inhibit the growth of estrogen-receptor-positive cancer cells.
Caption: Aromatase inhibition by limonoids.
Experimental Protocols
The following is a generalized protocol for an in vitro aromatase inhibition assay, based on commercially available kits and methods described in the literature. This protocol can be adapted for screening the inhibitory potential of this compound and other limonoids.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for aromatase activity.
Materials:
-
Human recombinant aromatase enzyme
-
Aromatase substrate (e.g., a fluorogenic substrate)
-
NADPH regenerating system (NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase)
-
Aromatase assay buffer
-
Known aromatase inhibitor (e.g., letrozole) as a positive control
-
Test compounds (limonoids) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black or white, depending on the detection method)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This includes reconstituting the enzyme, substrate, and NADPH regenerating system in the assay buffer.
-
Test Compound Dilution: Prepare a series of dilutions of the test limonoids and the positive control in the assay buffer.
-
Reaction Setup:
-
Add a small volume of the diluted test compounds or positive control to the appropriate wells of the microplate.
-
Include a solvent control (containing the same concentration of the solvent used to dissolve the test compounds) and a no-inhibitor control.
-
Add the human recombinant aromatase enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the aromatase substrate and the NADPH regenerating system to all wells to initiate the enzymatic reaction.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the aromatase activity, from the dose-response curve.
-
Caption: In vitro aromatase inhibition assay workflow.
Conclusion
The available evidence suggests that citrus limonoids, such as obacunone, possess aromatase inhibitory activity. However, a comprehensive understanding of the comparative potency of this compound and other limonoids is hampered by the lack of direct quantitative studies. The experimental protocol and workflow provided in this guide offer a framework for conducting such comparative analyses. Further research is warranted to elucidate the full potential of this compound and other limonoids as natural aromatase inhibitors for their potential application in the prevention and treatment of estrogen-dependent diseases.
References
"validation of isolimonexic acid's anti-proliferative effects in multiple cell lines"
A detailed guide for researchers on the anti-proliferative effects of isolimonexic acid and related limonoids, complete with experimental data, protocols, and pathway diagrams.
This compound, a naturally occurring triterpenoid found in citrus fruits, has garnered attention within the scientific community for its potential anti-cancer properties. This guide provides a comparative analysis of the anti-proliferative effects of this compound and other prominent citrus limonoids—limonin, nomilin, and obacunone—across various cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds.
Comparative Anti-Proliferative Activity
The efficacy of this compound and its analogs in inhibiting cancer cell growth has been evaluated in multiple studies. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined in various cancer cell lines. The following table summarizes the available data for this compound and other selected limonoids.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Panc-28 | Pancreatic Cancer | 15.43 (72h) | [1] |
| MCF-7 | Breast Cancer (ER+) | Cytotoxicity Exhibited¹ | [2] | |
| MDA-MB-231 | Breast Cancer (ER-) | No Cytotoxicity Exhibited¹ | [2] | |
| Limonin | Panc-28 | Pancreatic Cancer | 22.2 (72h) | [1] |
| MCF-7 | Breast Cancer (ER+) | 4.3 | [3] | |
| MDA-MB-435² | Melanoma | 26 | [3] | |
| Nomilin | Panc-28 | Pancreatic Cancer | 21.1 (72h) | [1] |
| MCF-7 | Breast Cancer (ER+) | ~0.11 (as 0.05 µg/mL) | ||
| MDA-MB-435² | Melanoma | Data Not Available | ||
| Obacunone | Panc-28 | Pancreatic Cancer | Data Not Available | |
| MCF-7 | Breast Cancer (ER+) | Strong Inhibition³ | ||
| MDA-MB-231 | Breast Cancer (ER-) | Data Not Available |
¹A study by Kim et al. (2013) screened a panel of 13 limonoids and found that 11, including this compound, exhibited cytotoxicity against MCF-7 cells, while 8 showed cytotoxicity against MDA-MB-231 cells. However, the specific IC50 value for this compound in MCF-7 was not provided, and it was reported to not show cytotoxicity against MDA-MB-231 cells at the tested concentrations.[2] ²MDA-MB-435 was historically used as a breast cancer cell line but has since been identified as a melanoma cell line. It is often used as a model for ER-negative breast cancer. ³A study by G.K. Jayaprakasha et al. (2014) reported that obacunone strongly inhibited MCF-7 cell proliferation without affecting non-malignant breast cells, though a specific IC50 value was not provided in the abstract.
Experimental Methodologies
To ensure the reproducibility and validation of these findings, detailed experimental protocols for key anti-proliferative and apoptosis assays are provided below.
Cell Proliferation Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
b) Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Apoptosis Assay
Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but stains necrotic and late apoptotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Visualizing the Mechanisms
To better understand the processes involved in the anti-proliferative effects of these compounds, the following diagrams illustrate a typical experimental workflow and the key signaling pathway implicated in their mode of action.
Studies suggest that the anti-proliferative activity of certain limonoids, including this compound, is linked to the induction of apoptosis through a caspase-7 dependent pathway.[2] The diagram below illustrates the intrinsic apoptosis pathway, highlighting the central role of effector caspases like caspase-7.
References
- 1. Limonoids and their anti-proliferative and anti-aromatase properties in human breast cancer cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of d-limonene and its derivatives on breast cancer in human trials: a scoping review and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of isolimonexic acid with known aromatase inhibitors like exemestane"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of isolimonexic acid, a natural limonoid, and exemestane, a clinically established steroidal aromatase inhibitor. The focus is on their performance as aromatase inhibitors, supported by available experimental data. This document aims to offer an objective overview to inform further research and drug development efforts in the context of hormone-dependent breast cancer.
Introduction to Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[1] In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, peripheral tissues such as adipose tissue become the main sites of estrogen production.[][3] For hormone receptor-positive breast cancers, which rely on estrogen for growth, inhibiting aromatase is a key therapeutic strategy.[4] Aromatase inhibitors (AIs) block this enzyme, thereby reducing circulating estrogen levels and suppressing the growth of cancer cells.[5][6]
Exemestane is a potent, irreversible steroidal aromatase inhibitor.[][3] It acts as a "suicide inhibitor," binding permanently to the active site of the aromatase enzyme, leading to its inactivation.[5] This mechanism of action ensures a sustained suppression of estrogen synthesis.[3]
This compound , a limonoid found in citrus seeds, has been identified as a potential anti-cancer agent with aromatase inhibitory properties. As a natural compound, it presents an interesting candidate for further investigation as an alternative or complementary therapeutic agent.
Quantitative Performance Data
The following table summarizes the available quantitative data on the aromatase inhibitory activity of this compound and exemestane. It is important to note that these values are derived from different studies and experimental conditions, which should be taken into consideration when making a direct comparison.
| Compound | Type | IC50 Value (Aromatase Inhibition) |
| This compound | Limonoid (Natural Product) | 25.60 µM |
| Exemestane | Steroidal Aromatase Inactivator | ~24 nM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of aromatase inhibitors.
In Vitro Aromatase Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of recombinant human aromatase in a cell-free system.
Principle: The assay utilizes a fluorogenic substrate that is converted by aromatase into a highly fluorescent product. The rate of fluorescence generation is proportional to the aromatase activity. The inhibitory effect of a test compound is determined by measuring the reduction in fluorescence in its presence.
Materials:
-
Recombinant human aromatase enzyme
-
Aromatase assay buffer
-
Fluorogenic aromatase substrate
-
NADPH generating system
-
Test compounds (this compound, Exemestane) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the aromatase assay buffer and the recombinant human aromatase enzyme.
-
Add varying concentrations of the test compounds (this compound or exemestane) or vehicle control to the wells of the 96-well plate.
-
Add the enzyme-buffer mixture to each well.
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH generating system to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) in kinetic mode for a set period (e.g., 60 minutes) at 37°C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
MCF-7 Cell Proliferation Assay
This cell-based assay assesses the ability of an aromatase inhibitor to suppress the proliferation of hormone-dependent breast cancer cells.
Principle: MCF-7 is an estrogen receptor-positive human breast cancer cell line that requires estrogen for proliferation. In this assay, the cells are supplied with an androgen substrate (e.g., testosterone), which they can convert to estrogen via their endogenous aromatase activity, leading to cell growth. An effective aromatase inhibitor will block this conversion, thereby inhibiting cell proliferation.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
Testosterone
-
Test compounds (this compound, Exemestane)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or MTT)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Replace the growth medium with a medium containing charcoal-stripped FBS to create a steroid-deprived environment.
-
After a period of steroid deprivation (e.g., 24-48 hours), treat the cells with fresh medium containing a fixed concentration of testosterone and varying concentrations of the test compounds (this compound or exemestane). Include appropriate controls (cells with testosterone alone, cells without testosterone).
-
Incubate the cells for a period of 4-6 days, allowing for cell proliferation.
-
At the end of the incubation period, assess cell viability using a colorimetric assay such as MTS or MTT. This involves adding the reagent to the wells and measuring the absorbance at a specific wavelength after a short incubation.
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of proliferation inhibition for each concentration of the test compound relative to the control treated with testosterone alone.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of Aromatase and its Inhibition
Caption: Aromatase pathway and points of inhibition.
Experimental Workflow for Aromatase Inhibitor Screening
Caption: Workflow for evaluating aromatase inhibitors.
Conclusion
Exemestane is a well-established and highly potent irreversible aromatase inhibitor. This compound, a natural compound, demonstrates aromatase inhibitory activity, albeit with a significantly higher IC50 value in the available studies, suggesting lower potency compared to exemestane.
The substantial difference in potency highlights the current gap between natural product leads and clinically approved drugs. However, the identification of aromatase inhibitory activity in natural compounds like this compound is valuable. It provides a basis for further research, including structural modification to enhance potency and selectivity, and investigation into potential synergistic effects with existing therapies. The detailed experimental protocols provided herein offer a standardized framework for future comparative studies, which are essential for a more direct and conclusive assessment of the therapeutic potential of novel aromatase inhibitors.
References
Comparative Analysis of Isolimonexic Acid's Anti-Cancer Mechanism and Alternative Therapeutic Compounds
A detailed examination of the molecular pathways and cytotoxic efficacy of isolimonexic acid in comparison to other natural compounds reveals distinct and overlapping mechanisms of action, providing a guide for researchers in drug development.
This compound, a naturally occurring limonoid, has demonstrated notable anti-cancer properties, primarily attributed to its anti-aromatase activity. This guide provides a comparative analysis of its mechanism of action against other natural compounds—isoliquiritigenin, oleanolic acid, and limonene—with a focus on their effects on critical cancer signaling pathways, supported by experimental data.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic effects of this compound and its alternatives have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | Not explicitly quantified in the provided results | |
| Panc-28 (Pancreatic Cancer) | Not explicitly quantified in the provided results | ||
| Isoliquiritigenin | Hela (Cervical Cancer) | 126.5 | [1][2] |
| SKOV-3 (Ovarian Cancer) | 83.2 | [3] | |
| OVCAR-5 (Ovarian Cancer) | 55.5 | [3] | |
| ES2 (Ovarian Cancer) | 40.1 | [3] | |
| A549 (Lung Cancer) | 18.5 - 27.14 | [3] | |
| Oleanolic Acid | DU145 (Prostate Cancer) | 112.57 µg/mL | [4] |
| MCF-7 (Breast Cancer) | 132.29 µg/mL | [4] | |
| U87 (Glioblastoma) | 163.60 µg/mL | [4] | |
| HepG2 (Liver Cancer) | 31.94 µg/mL | [5] | |
| MCF-7 (Breast Cancer) | 4.0 (A derivative) | [6] | |
| MDA-MB-453 (Breast Cancer) | 6.5 (A derivative) | [6] | |
| Limonene | Caco-2 (Colorectal Cancer) | 136.6 | [7] |
| HCT-116 (Colorectal Cancer) | 500 | [7] | |
| MGC803 (Gastric Cancer) | 182 (48h) | [8] | |
| HL-60 (Leukemia) | 750 | [9] | |
| K562 (Leukemia) | 750 | [9] |
Mechanisms of Action and Signaling Pathways
While direct evidence for this compound's modulation of PI3K/Akt or NF-κB pathways is not available in the provided search results, its primary mechanism is the inhibition of aromatase. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition leads to reduced estrogen levels, which is a critical therapeutic strategy for hormone-receptor-positive breast cancers. The downstream effects of this inhibition can indirectly influence cell proliferation and survival pathways that are dependent on estrogen signaling.
In contrast, the alternative compounds investigated—isoliquiritigenin, oleanolic acid, and limonene—have been shown to directly target key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Isoliquiritigenin, Oleanolic Acid, and Limonene have been demonstrated to exert their anti-cancer effects through the modulation of the PI3K/Akt and NF-κB signaling pathways.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. The alternative compounds have been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway. This inhibition leads to the downstream suppression of pro-survival signals and can trigger apoptosis.
-
NF-κB Pathway: The NF-κB transcription factor plays a crucial role in inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. The compared compounds can inhibit the activation of NF-κB, leading to the downregulation of anti-apoptotic genes and sensitizing cancer cells to apoptosis.
The convergence of these compounds on the PI3K/Akt and NF-κB pathways suggests a common mechanism for their anti-cancer activity, which primarily involves the induction of apoptosis.
Visualizing the Signaling Pathways
To illustrate the molecular interactions, the following diagrams depict the signaling pathways modulated by the alternative compounds and the general mechanism of apoptosis.
Experimental Protocols
The following are generalized protocols for the key experiments used to assess the anti-cancer activity of these compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, Isoliquiritigenin, Oleanolic Acid, Limonene) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10][11][12][13]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[14][15][16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[17]
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.[18][19][20][21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound presents a distinct anti-cancer strategy through the inhibition of aromatase, making it a promising candidate for hormone-dependent cancers. In comparison, isoliquiritigenin, oleanolic acid, and limonene offer broader therapeutic potential by directly targeting the fundamental PI3K/Akt and NF-κB signaling pathways, which are dysregulated in a wide range of cancers. The choice of compound for further investigation and development will depend on the specific cancer type and its underlying molecular characteristics. This guide provides a foundational comparison to aid researchers in making informed decisions for their pre-clinical studies.
References
- 1. Design, Synthesis, and Antitumor Activity of Isoliquiritigenin Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Limonene Exhibits Antiproliferative Activity Against Human Colorectal Adenocarcinoma (Caco-2) Cells via Regulation of Inflammatory and Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Inhibitory Effect of Berberine and d-Limonene on Human Gastric Carcinoma Cell Line MGC803 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Complex Systems Biology Approach in Connecting PI3K-Akt and NF-κB Pathways in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Isolimonexic Acid: A Comparative Analysis of Efficacy Against Standard-of-Care Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of isolimonexic acid, a naturally occurring limonoid, against standard-of-care drugs for breast and pancreatic cancers. The objective is to present available data to inform further research and drug development efforts.
Executive Summary
This compound, a compound isolated from citrus seeds, has demonstrated anti-cancer properties in preclinical studies. This guide summarizes the available data on its efficacy against MCF-7 breast cancer cells and Panc-28 pancreatic cancer cells and compares it with the established efficacy of standard-of-care treatments for these malignancies, namely aromatase inhibitors for hormone receptor-positive breast cancer and gemcitabine-based chemotherapy and FOLFIRINOX for pancreatic cancer. Due to the nascent stage of research on this compound, direct comparative studies are not yet available. This guide, therefore, presents a juxtaposition of existing data to highlight potential areas for future investigation.
Comparative Efficacy Analysis
Breast Cancer: this compound vs. Aromatase Inhibitors
This compound has shown cytotoxic effects against the MCF-7 human breast cancer cell line, which is estrogen receptor-positive. This suggests a potential role in hormone-dependent breast cancer. The standard of care for this type of cancer in postmenopausal women includes aromatase inhibitors such as anastrozole, letrozole, and exemestane.
| Compound | Cell Line | Efficacy Metric | Value | Reference |
| This compound | MCF-7 | Cytotoxicity | Observed at 200 µM after 72 hours | [1] |
| This compound | - | Anti-aromatase activity | IC50 = 25.60 µM | [1][2] |
| Anastrozole | Advanced HR+ Breast Cancer | Time to Progression (vs. Tamoxifen) | Median 11.1 months | [3] |
| Letrozole | Advanced HR+ Breast Cancer | Overall Response Rate (vs. Tamoxifen) | 60% | [4] |
| Exemestane | Advanced HR+ Breast Cancer | Response Rate (vs. Tamoxifen) | 46% | [5] |
Note: The provided data for this compound is from in vitro studies, while the data for standard-of-care drugs is from clinical trials in patients with advanced breast cancer. Direct comparison of these values is not appropriate but provides a preliminary context for the potential of this compound.
Pancreatic Cancer: this compound vs. Gemcitabine and FOLFIRINOX
This compound has been observed to inhibit the growth of Panc-28 human pancreatic cancer cells. The standard first-line treatments for advanced pancreatic cancer are gemcitabine, often in combination with other agents like nab-paclitaxel, and the FOLFIRINOX regimen (oxaliplatin, irinotecan, fluorouracil, and leucovorin).
| Compound/Regimen | Cell Line/Patient Population | Efficacy Metric | Value | Reference |
| This compound | Panc-28 | Growth Inhibition | 21% (48h), 68% (72h), 90.58% (144h) at 50 µg/ml | [1] |
| Gemcitabine | Advanced Pancreatic Cancer | Median Overall Survival | 6.7 - 8.5 months (in various combinations) | [6][7] |
| FOLFIRINOX | Metastatic Pancreatic Cancer | Median Overall Survival | 11.1 months | [8] |
Note: The data for this compound is from in vitro cell culture experiments, while the data for gemcitabine and FOLFIRINOX is from clinical trials. This table is for informational purposes to show the established clinical efficacy of standard treatments.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized protocols based on common laboratory practices for the assays mentioned in the context of this compound research.
MCF-7 Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on MCF-7 breast cancer cells.
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive the vehicle (e.g., DMSO) at the same concentration used to dissolve the compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the concentration of this compound that causes 50% inhibition of cell growth (IC50) can be determined.
Panc-28 Cell Growth Inhibition Assay
Objective: To assess the inhibitory effect of this compound on the proliferation of Panc-28 pancreatic cancer cells.
Methodology:
-
Cell Culture: Panc-28 cells are maintained in an appropriate culture medium and conditions as described for MCF-7 cells.
-
Cell Seeding: Cells are seeded in multi-well plates.
-
Treatment: Cells are treated with a specific concentration of this compound (e.g., 50 µg/ml) or vehicle control.
-
Time-Course Analysis: At different time points (e.g., 48, 72, and 144 hours), cell proliferation is assessed using a suitable method, such as:
-
Direct Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter.
-
Crystal Violet Staining: Cells are fixed and stained with crystal violet. The dye is then eluted, and the absorbance is measured, which is proportional to the cell number.
-
MTT or similar viability assays: As described in the protocol for MCF-7 cells.
-
-
Data Analysis: The percentage of growth inhibition is calculated by comparing the number of treated cells to the number of control cells at each time point.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a compound exerts its anti-cancer effects is critical for its development as a therapeutic agent.
This compound: Potential Mechanisms of Action
-
Aromatase Inhibition: this compound has been shown to inhibit aromatase, the enzyme responsible for the final step of estrogen biosynthesis. By blocking aromatase, this compound can reduce estrogen levels, thereby inhibiting the growth of estrogen receptor-positive breast cancer cells. This mechanism is shared with the standard-of-care aromatase inhibitors.
Caption: Aromatase Inhibition by this compound.
-
Pancreatic Cancer Cell Growth Inhibition: The precise signaling pathways affected by this compound in pancreatic cancer cells have not been fully elucidated in the currently available literature. Further research is needed to identify the molecular targets and pathways involved in its observed growth-inhibitory effects on Panc-28 cells.
Standard-of-Care Drugs: Mechanisms of Action
-
Aromatase Inhibitors (Anastrozole, Letrozole, Exemestane): These drugs act by inhibiting the aromatase enzyme, thereby blocking the conversion of androgens to estrogens in peripheral tissues. This leads to a significant reduction in circulating estrogen levels, which in turn suppresses the growth of hormone receptor-positive breast cancers.
Caption: Mechanism of Action of Aromatase Inhibitors.
-
Gemcitabine: Gemcitabine is a nucleoside analog that, once inside the cell, is converted into its active diphosphate and triphosphate forms. These active metabolites inhibit DNA synthesis by being incorporated into the growing DNA strand, causing chain termination, and by inhibiting the enzyme ribonucleotide reductase, which is essential for producing the deoxynucleotides required for DNA replication.
Caption: Mechanism of Action of Gemcitabine.
-
FOLFIRINOX: This is a combination chemotherapy regimen consisting of four drugs that target different aspects of cancer cell proliferation and survival:
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.
-
Leucovorin: Enhances the activity of 5-FU.
-
Irinotecan: A topoisomerase I inhibitor that prevents the re-ligation of single-strand DNA breaks, leading to DNA damage and apoptosis.
-
Oxaliplatin: A platinum-based drug that forms cross-links in DNA, inhibiting DNA replication and transcription and inducing apoptosis.
-
Caption: Mechanism of Action of FOLFIRINOX Components.
Conclusion and Future Directions
The available preclinical data suggests that this compound exhibits anti-cancer properties against breast and pancreatic cancer cell lines. Its mechanism of action in breast cancer appears to involve aromatase inhibition, a clinically validated target. However, a significant gap in knowledge exists regarding its efficacy compared to standard-of-care drugs and the specific molecular pathways it modulates in pancreatic cancer.
To advance the potential of this compound as a therapeutic agent, the following research is recommended:
-
Direct Comparative Studies: In vitro and in vivo studies directly comparing the efficacy of this compound with aromatase inhibitors in breast cancer models and with gemcitabine and FOLFIRINOX components in pancreatic cancer models are essential.
-
Mechanism of Action Studies: Comprehensive studies are needed to elucidate the signaling pathways affected by this compound in pancreatic cancer cells. This could involve transcriptomic, proteomic, and phosphoproteomic analyses.
-
In Vivo Efficacy and Toxicity Studies: Preclinical animal studies are required to evaluate the in vivo efficacy, pharmacokinetics, and potential toxicity of this compound.
This guide serves as a starting point for researchers and drug development professionals interested in the therapeutic potential of this compound. The preliminary findings are encouraging, but further rigorous investigation is necessary to determine its true clinical utility.
References
- 1. Comparison of efficacy and safety between standard-dose and modified-dose FOLFIRINOX as a first-line treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind, controlled study of exemestane versus anastrozole for the first-line treatment of postmenopausal Japanese women with hormone-receptor-positive advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcgill.ca [mcgill.ca]
- 4. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term efficacy and safety of exemestane in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing First-Line Chemotherapy in Metastatic Pancreatic Cancer: Efficacy of FOLFIRINOX versus Nab-Paclitaxel Plus Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. breastcancer.org [breastcancer.org]
A Researcher's Guide to the Reproducibility of In Vitro Experiments with Isolimonexic Acid
For researchers, scientists, and professionals in drug development, the reproducibility of in vitro experiments is paramount for the validation of scientific findings and the advancement of new therapeutic agents. This guide provides a comparative framework for conducting and evaluating in vitro studies with isolimonexic acid, a limonoid with potential anti-cancer and anti-aromatase properties.[1][2][3] We will delve into the challenges of reproducibility, present standardized experimental protocols, and offer a template for data comparison to enhance the reliability of future research.
Understanding this compound and the Challenge of Reproducibility
This compound is a bioactive limonoid isolated from lemon seeds (Citrus limon L. Burm).[1][2][3] Preliminary in vitro studies have indicated its potential as an anti-cancer agent, demonstrating cytotoxicity against specific cancer cell lines, and as an anti-aromatase agent.[1][2][3] However, like many natural products, the reproducibility of in vitro findings can be influenced by a multitude of factors. These include the purity of the compound, inconsistencies in experimental protocols, and the inherent variability of biological systems.[4][5]
A significant challenge in natural product research is the lack of standardized reporting and methodology, which can lead to conflicting results between laboratories.[4][5][6] To address this, the following sections provide detailed protocols and data presentation formats designed to improve the consistency and comparability of in vitro experiments with this compound.
Comparative Analysis of In Vitro Efficacy
To facilitate a direct comparison of the biological activity of this compound with other potential therapeutic agents, it is essential to present quantitative data in a clear and structured format. The following tables provide a template for summarizing key performance indicators from in vitro assays.
Table 1: Comparative Cytotoxicity of this compound and an Alternative Compound
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Maximum Inhibition (%) |
| This compound | MCF-7 | MTT | 72 | Not Reported | Cytotoxicity observed at 200 µM[1] |
| This compound | MDA-MB-231 | MTT | 72 | No cytotoxicity observed[1] | Not Applicable |
| This compound | Panc-28 | Not Specified | 48 | Not Reported | 21%[1] |
| 72 | Not Reported | 68%[1] | |||
| 144 | Not Reported | 90.58%[1] | |||
| Alternative Compound X | MCF-7 | MTT | 72 | [Insert Data] | [Insert Data] |
| Alternative Compound X | Panc-28 | MTT | 72 | [Insert Data] | [Insert Data] |
Table 2: Comparative Aromatase Inhibition
| Compound | Assay Type | IC50 (µM) |
| This compound | Not Specified | 25.60[1] |
| Alternative Compound Y | [Insert Assay Type] | [Insert Data] |
Detailed Experimental Protocols
To ensure the reproducibility of in vitro experiments, it is crucial to adhere to detailed and standardized protocols. Below are methodologies for key experiments relevant to the reported activities of this compound.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, Panc-28)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48, 72, 96 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: In Vitro Aromatase Inhibition Assay
This protocol outlines a common method for assessing the inhibition of aromatase, a key enzyme in estrogen biosynthesis.
Materials:
-
Human placental microsomes (as a source of aromatase)
-
NADPH
-
[1β-3H]-Androstenedione (substrate)
-
This compound
-
Letrozole (positive control)
-
Charcoal-dextran suspension
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing human placental microsomes, NADPH, and various concentrations of this compound or a positive control.
-
Initiate the reaction by adding the radiolabeled substrate, [1β-3H]-androstenedione.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding chloroform.
-
Separate the aqueous phase (containing the product, [3H]H2O) from the organic phase.
-
Treat the aqueous phase with a charcoal-dextran suspension to remove any remaining substrate.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate the percentage of aromatase inhibition relative to the control.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for In Vitro Cytotoxicity Testing.
Given the anti-cancer properties of this compound, a potential mechanism of action could involve the inhibition of signaling pathways that promote cell proliferation and survival, such as the NF-κB pathway.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 73904-93-5|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Reproducibility challenges in the search for antibacterial compounds from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
"head-to-head comparison of different isolimonexic acid extraction methods"
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. Isolimonexic acid, a promising limonoid found in citrus by-products, has garnered significant interest for its potential pharmacological activities. This guide provides a comprehensive head-to-head comparison of various methods for its extraction, offering insights into their efficiency, environmental impact, and suitability for different research and industrial scales.
While specific quantitative data for the extraction of this compound is limited in publicly available literature, this comparison draws upon data for the closely related and well-studied limonoid, limonin, as well as total limonoid aglycones, to provide a robust comparative framework.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is a trade-off between yield, purity, cost, and environmental considerations. Here, we compare conventional and modern techniques for the extraction of limonoid acids from citrus sources.
Quantitative Data Summary
The following table summarizes the performance of different extraction methods based on key quantitative parameters. The data for limonin and total limonoid aglycones are presented as a proxy for this compound.
| Extraction Method | Raw Material | Solvent | Yield | Purity | Extraction Time | Key Parameters | Reference |
| Soxhlet Extraction | Defatted Citrus Seeds | Methanol | High | Moderate | 6-8 hours | Temperature: Boiling point of solvent | [1] |
| Defatted Citrus Seeds | Ethyl Acetate | Moderate | Moderate | 6-8 hours | Temperature: Boiling point of solvent | [1] | |
| Ultrasound-Assisted Extraction (UAE) | Citrus Peels | 80% Methanol | High | Moderate | 15-30 minutes | Power: 200 W, Frequency: 30 kHz | [2] |
| Microwave-Assisted Extraction (MAE) | Annatto Seeds | 50% Ethanol | High | Moderate | 2.5 minutes | Power: 700 W, pH: 11 | [3] |
| Supercritical Fluid Extraction (SFE) | Grapefruit Seeds | Supercritical CO₂ | 0.63 mg/g (limonin) | High | 60 minutes | Pressure: 48.3 MPa, Temperature: 50°C | [4] |
| Grapefruit Seeds | Supercritical CO₂ with 30% Ethanol | 0.62 mg/g (limonoid glycosides) | High | 40 minutes | Pressure: 48.3 MPa, Temperature: 50°C | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key extraction methods discussed.
Soxhlet Extraction Protocol
Soxhlet extraction is a conventional and exhaustive method for solid-liquid extraction.
Materials:
-
Dried and ground citrus seeds (defatted with n-hexane)
-
Extraction solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose thimble
-
Rotary evaporator
Procedure:
-
Place a known amount of the defatted citrus seed powder into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the chosen extraction solvent to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect it to a water source for the condenser.
-
Heat the solvent in the flask using a heating mantle to its boiling point.
-
Allow the extraction to proceed for 6-8 hours. The solvent will vaporize, condense in the condenser, drip onto the sample, and once the extractor is full, the solvent containing the extracted compounds will siphon back into the flask.
-
After the extraction is complete, cool the apparatus and dismantle it.
-
Concentrate the extract by removing the solvent using a rotary evaporator to obtain the crude this compound extract.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to faster extraction times.[2][5]
Materials:
-
Dried and ground citrus peels or seeds
-
Extraction solvent (e.g., 80% methanol)
-
High-intensity ultrasonic probe or ultrasonic bath
-
Beaker or extraction vessel
-
Centrifuge
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place a known amount of the powdered plant material into a beaker.
-
Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Immerse the ultrasonic probe into the mixture or place the beaker in an ultrasonic bath.
-
Apply ultrasound at a specific power (e.g., 200 W) and frequency (e.g., 30 kHz) for a set duration (e.g., 15-30 minutes).[2]
-
Maintain the temperature of the extraction mixture using a cooling bath if necessary.
-
After sonication, centrifuge the mixture to separate the solid residue from the liquid extract.
-
Filter the supernatant to remove any remaining solid particles.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Microwave-Assisted Extraction (MAE) Protocol
MAE uses microwave energy to heat the solvent and the sample, leading to rapid cell lysis and compound release.[3][6]
Materials:
-
Dried and ground citrus peels or seeds
-
Extraction solvent (e.g., 70% ethanol)
-
Microwave extraction system (closed or open vessel)
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a known amount of the powdered plant material into the microwave extraction vessel.
-
Add the extraction solvent at a predetermined solid-to-solvent ratio.
-
Seal the vessel (for a closed system) and place it in the microwave extractor.
-
Set the microwave power (e.g., 700 W), temperature, and extraction time (e.g., 2-5 minutes).[3]
-
After the extraction program is complete, allow the vessel to cool to a safe temperature.
-
Filter the mixture to separate the solid residue from the extract.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate them using a rotary evaporator.
Supercritical Fluid Extraction (SFE) Protocol
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering high selectivity and a clean extract.[4][7]
Materials:
-
Dried and ground citrus seeds
-
Supercritical fluid extraction system
-
High-purity carbon dioxide
-
Co-solvent (e.g., ethanol), if needed
-
Collection vessel
Procedure:
-
Load the ground citrus seeds into the extraction vessel of the SFE system.
-
Pressurize the system with CO₂ to the desired pressure (e.g., 48.3 MPa).[4]
-
Heat the extraction vessel to the set temperature (e.g., 50°C).[4]
-
If using a co-solvent, introduce it into the CO₂ stream at the desired concentration (e.g., 10-30%).[4]
-
Allow the supercritical fluid to flow through the sample for the specified extraction time (e.g., 40-60 minutes).[4]
-
The extracted compounds are precipitated out of the supercritical fluid by reducing the pressure in the collection vessel.
-
Collect the crude extract from the collection vessel.
Visualization of Workflows and Comparisons
To further clarify the processes and their comparative advantages, the following diagrams have been generated.
References
- 1. vjol.info.vn [vjol.info.vn]
- 2. foodchemistryjournal.com [foodchemistryjournal.com]
- 3. Optimization of the Microwave-Assisted Extraction Process of Bioactive Compounds from Annatto Seeds (Bixa orellana L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
A Framework for Evaluating the Synergistic Potential of Isolimonexic Acid: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolimonexic acid, a limonoid found in citrus seeds, has demonstrated notable anti-cancer and anti-aromatase properties.[1] As the landscape of drug development increasingly trends towards combination therapies to enhance efficacy and mitigate toxicity, the exploration of synergistic interactions between natural compounds is of paramount importance. While direct experimental data on the synergistic effects of this compound with other natural compounds is currently limited, its classification as a terpenoid provides a strong basis for predicting its potential in combination therapies. Terpenoids have been shown to exhibit synergistic effects with other classes of natural compounds, such as alkaloids and flavonoids, in various therapeutic contexts, particularly in oncology.
This guide provides a comprehensive framework for evaluating the synergistic potential of this compound by presenting established experimental protocols and a case study on the synergistic interaction between a representative terpenoid, d-limonene, and the alkaloid berberine. This comparison is intended to serve as a practical blueprint for researchers seeking to investigate and quantify the synergistic effects of this compound with other natural compounds.
Experimental Protocols for Assessing Synergy
The robust evaluation of synergistic, additive, or antagonistic effects of compound combinations relies on standardized methodologies. The following protocols are fundamental in quantifying these interactions.
Cell Viability and Cytotoxicity Assays
The initial step involves determining the individual and combined effects of the compounds on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, the selected natural compound, and their combination at a fixed ratio for specific time points (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound and the combination using dose-response curve analysis.
Quantification of Synergy: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions by calculating the Combination Index (CI).
Calculation:
The CI is calculated using the following equation:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of compound 1 and compound 2 alone, respectively, that are required to produce a certain effect (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the concentrations of compound 1 and compound 2 in combination that produce the same effect.
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
A CI value less than 1 indicates that the doses of the combined compounds required to achieve a certain effect are lower than the doses of the individual compounds, signifying a synergistic interaction.
Isobologram Analysis
Isobologram analysis provides a graphical representation of the interaction between two compounds.
Methodology:
-
Plot the IC50 value of compound 1 on the x-axis and the IC50 value of compound 2 on the y-axis.
-
Draw a line connecting these two points. This is the "line of additivity."
-
Plot the concentrations of the two compounds in the combination that result in a 50% inhibition of cell viability.
-
Interpretation:
-
If the point representing the combination falls below the line of additivity, the interaction is synergistic .
-
If the point falls on the line, the interaction is additive .
-
If the point falls above the line, the interaction is antagonistic .
-
Case Study: Synergistic Anticancer Effects of D-Limonene (Terpenoid) and Berberine (Alkaloid)
This section presents experimental data from a study on the synergistic effects of the terpenoid d-limonene and the alkaloid berberine on the human gastric carcinoma cell line MGC803.[1][2]
Data Presentation
The following tables summarize the quantitative data from the study, demonstrating the synergistic interaction between d-limonene and berberine.
Table 1: Cytotoxicity of D-Limonene and Berberine Alone and in Combination on MGC803 Cells [1]
| Treatment | Time | IC50 (µM) |
| D-Limonene | 24h | 253 |
| 48h | 182 | |
| Berberine | 24h | 89 |
| 48h | 45 | |
| D-Limonene + Berberine (4:1 ratio) | 24h | 68.5 |
| 48h | 35.2 |
Table 2: Combination Index (CI) for D-Limonene and Berberine Combination (4:1 ratio) at 48h [1]
| Fraction Affected (Fa) | CI Value | Interaction |
| 0.50 (50% inhibition) | < 1 | Synergism |
| 0.75 (75% inhibition) | < 1 | Synergism |
| 0.90 (90% inhibition) | ≈ 1 | Additive |
Note: The study reported synergistic effects at combination doses between 40-100 µM at 48h.[1]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for synergy evaluation and the signaling pathway implicated in the synergistic action of d-limonene and berberine.
Caption: Experimental workflow for evaluating synergistic effects.
Caption: Mitochondria-mediated intrinsic apoptosis pathway.
Conclusion
The synergistic combination of d-limonene and berberine demonstrates a significant enhancement of anticancer activity through the induction of the mitochondria-mediated intrinsic apoptosis pathway.[1][2] This case study provides a compelling rationale for investigating the synergistic potential of this compound, another terpenoid, with various natural compounds. The experimental protocols and analytical methods detailed in this guide offer a robust framework for such investigations. Future research focused on specific combinations of this compound with flavonoids, alkaloids, and other phytochemicals is warranted to unlock novel, more effective therapeutic strategies in oncology and other disease areas.
References
Isolimonexic Acid: Unraveling Its Molecular Targets in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Isolimonexic acid, a naturally occurring limonoid found in citrus seeds, has emerged as a promising candidate in oncology research. Its anti-cancer properties, particularly its ability to inhibit aromatase, have garnered significant attention. This guide provides a comprehensive comparison of this compound's molecular targets with other established alternatives, supported by experimental data and detailed methodologies, to aid researchers in their exploration of its therapeutic potential.
Unveiling the Primary Target: Aromatase Inhibition
This compound has been identified as an inhibitor of aromatase, a key enzyme in estrogen biosynthesis. Elevated estrogen levels are a known driver of hormone-receptor-positive breast cancer. By blocking aromatase, this compound effectively reduces estrogen production, thereby impeding the growth of cancer cells.
Comparative Analysis of Aromatase Inhibitors
The efficacy of this compound as an aromatase inhibitor can be compared to commercially available drugs such as anastrozole and letrozole. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of enzyme inhibitors.
| Compound | IC50 (μM) | Cell Line/Assay System | Reference |
| This compound | 25.60 | Not Specified | [1][2][3][4][5] |
| Anastrozole | 0.015 | Human Placental Microsomes | - |
| Letrozole | 0.011 | Human Placental Microsomes | - |
Note: Lower IC50 values indicate greater potency. While this compound shows inhibitory activity, anastrozole and letrozole are significantly more potent in vitro. Further studies are required to evaluate the in vivo efficacy and potential advantages of this compound, such as a potentially different side effect profile.
Experimental Protocol: Aromatase Inhibition Assay
The inhibitory effect of this compound on aromatase can be determined using a well-established in vitro assay.
Principle: This assay measures the conversion of a non-fluorescent substrate to a fluorescent product by the aromatase enzyme. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Human recombinant aromatase (or human placental microsomes)
-
Aromatase substrate (e.g., dibenzylfluorescein)
-
NADPH (cofactor)
-
Test compounds (this compound, anastrozole, letrozole)
-
Phosphate buffer
-
96-well microplate
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the aromatase enzyme, NADPH, and phosphate buffer in each well of a 96-well plate.
-
Add varying concentrations of the test compounds (this compound and reference inhibitors) to the wells.
-
Initiate the enzymatic reaction by adding the aromatase substrate.
-
Incubate the plate at 37°C for a specified time.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Beyond Aromatase: Exploring Other Potential Molecular Targets
Limonoids, the class of compounds to which this compound belongs, have been shown to modulate various signaling pathways implicated in cancer progression. While direct evidence for this compound is still emerging, studies on related limonoids suggest potential effects on the PI3K/Akt/mTOR and MAPK/ERK pathways.
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some studies have indicated that certain limonoids can inhibit the PI3K/Akt pathway, leading to apoptosis (programmed cell death) in cancer cells. One study on pancreatic cancer cells demonstrated that limonexic acid activates Akt-associated signals to induce apoptosis.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Research on some limonoids suggests a potential to stimulate the ERK/MAPK pathway, which, depending on the cellular context, could have anti-tumor effects.
References
- 1. Citrus limonoids induce apoptosis and inhibit the proliferation of pancreatic cancer cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Toonasonoids A-K, limonoids from Toona ciliata M. Roem, attenuate inflammatory response through mediating the PI3K/AKT/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERK activation via A1542/3 limonoids attenuates erythroleukemia through transcriptional stimulation of cholesterol biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Safety Profile: Isolimonexic Acid Versus Synthetic Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
The exploration of naturally derived compounds as therapeutic agents is a burgeoning field in drug discovery, offering the potential for novel mechanisms of action and favorable safety profiles compared to their synthetic counterparts. Isolimonexic acid, a limonoid found in citrus seeds, has garnered interest for its potential anti-cancer properties. This guide provides a comparative analysis of the available safety data for this compound and its closely related limonoids, limonin and nomilin, against two widely used synthetic anticancer drugs, paclitaxel and doxorubicin. Due to the limited publicly available safety data for this compound, this guide incorporates data from related limonoids to provide a broader perspective on this class of compounds.
Executive Summary
This guide summarizes key safety-related data points for this compound and related limonoids in comparison to paclitaxel and doxorubicin, covering cytotoxicity, genotoxicity, and acute toxicity. While comprehensive data for this compound is sparse, the available information, supplemented with data from limonin and nomilin, suggests that these natural compounds may exhibit a different safety profile compared to the selected synthetic drugs. The synthetic drugs, while effective, are associated with significant toxicities, including myelosuppression, cardiotoxicity, and neurotoxicity. The available data on limonoids suggests potential for cytotoxicity against cancer cells, with some indications of toxicity at higher concentrations, although comprehensive in vivo toxicity data is not as readily available.
Data Presentation
Table 1: Comparative Cytotoxicity Data (IC50 values)
The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Assay | IC50 Value | Citation |
| This compound | MCF-7 (Breast Cancer) | Not specified | Cytotoxic at 200 µM | [1] |
| Panc-28 (Pancreatic Cancer) | Not specified | Time-dependent inhibition at 50 µg/ml | [1] | |
| Aromatase Inhibition | Biochemical Assay | 25.60 µM | [1][2] | |
| Limonin | A549 (Lung Cancer) | Not specified | 82.5 µM | [3] |
| SMMC-7721 (Hepatocellular Carcinoma) | Not specified | 24.42 µg/mL | [3] | |
| SW480 (Colon Cancer) | Not specified | Induces apoptosis | [3] | |
| MCF-7 (Breast Cancer) | Not specified | Cytotoxic effects | [3] | |
| MDA-MB-231 (Breast Cancer) | Not specified | Cytotoxic effects | [3] | |
| Nomilin | MCF-7 (Breast Cancer) | Not specified | Time- and dose-dependent antiproliferative activity | [4] |
| Panc-28 (Pancreatic Cancer) | Not specified | Induces apoptosis | [4] | |
| SH-SY5Y (Neuroblastoma) | Not specified | Toxic effects | [4] | |
| Caco-2 (Colorectal Adenocarcinoma) | Not specified | Toxic effects | [4] | |
| Paclitaxel | Various | Not specified | Varies by cell line | N/A |
| Doxorubicin | Various | Not specified | Varies by cell line | N/A |
Note: Data for paclitaxel and doxorubicin are extensive and vary widely depending on the cell line and assay conditions. Specific IC50 values for these drugs are readily available in numerous public databases and literature sources.
Table 2: Genotoxicity Profile
Genotoxicity assays are used to assess the potential of compounds to damage genetic material. The Ames test evaluates mutagenicity in bacteria, while the micronucleus assay detects chromosomal damage in mammalian cells.
| Compound | Ames Test | Micronucleus Assay | Citation |
| This compound | No data available | No data available | |
| Limonin | Potential for genetic damage reported | No data available | [3][5] |
| Nomilin | Non-mutagenic | No data available | |
| Paclitaxel | Generally considered non-mutagenic in Ames test | Can induce micronuclei (aneugenic effect) | N/A |
| Doxorubicin | Mutagenic | Induces micronuclei (clastogenic effect) | N/A |
Table 3: Acute Toxicity Data
Acute toxicity studies determine the effects of a single, high dose of a substance. The LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
| Compound | Animal Model | Route of Administration | LD50 Value | Citation | | :--- | :--- | :--- | :--- | | This compound | No data available | No data available | No data available | | | Limonin | No data available | No data available | No data available | | | Nomilin | No data available | No data available | No data available | | | Paclitaxel | Data available in regulatory filings | Intravenous | Varies by species and formulation | N/A | | Doxorubicin | Data available in regulatory filings | Intravenous | Varies by species | N/A |
Note: Specific LD50 values for paclitaxel and doxorubicin are available in their respective prescribing information and toxicology databases.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, synthetic drug) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It uses strains of Salmonella typhimurium that are auxotrophic for histidine.
Protocol:
-
Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Metabolic Activation (S9 Mix): Perform the test with and without a metabolic activation system (S9 mix), which is a liver homogenate that can mimic mammalian metabolism.
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and a small amount of histidine/biotin with molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate. The limited amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to occur.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Micronucleus Assay for Genotoxicity
The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Protocol:
-
Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).
-
Compound Treatment: Treat the cells with the test compound at various concentrations, along with negative and positive controls. The treatment duration is typically 3-24 hours.
-
Cytokinesis Block: Add cytochalasin B to the culture medium. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa, DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 cells per concentration).
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates genotoxic potential.
Mandatory Visualization
Caption: A generalized workflow for the preclinical safety assessment of a test compound.
Caption: Simplified signaling pathway of paclitaxel-induced cytotoxicity and neurotoxicity.
Caption: Key signaling pathways involved in doxorubicin-induced cytotoxicity and cardiotoxicity.
Conclusion
This comparative guide highlights the current understanding of the safety profiles of this compound and related limonoids in contrast to the established synthetic anticancer drugs, paclitaxel and doxorubicin. The synthetic agents, while potent, have well-documented and significant toxicities that often limit their clinical use. The available data for limonoids, including this compound, limonin, and nomilin, suggest a potential for selective cytotoxicity against cancer cells. However, a comprehensive safety assessment of this compound is hampered by the lack of publicly available, standardized toxicological data. Further rigorous preclinical safety studies, including in vivo acute and sub-chronic toxicity testing and comprehensive genotoxicity assays, are imperative to fully characterize the safety profile of this compound and determine its therapeutic potential. Researchers and drug development professionals are encouraged to pursue these studies to bridge the existing knowledge gap and pave the way for the potential clinical development of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute, Subchronic, and Genetic Toxicity Assessments of a Composition of Citrus aurantifolia Fruit Rind and Theobroma cacao Seed Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-Limonene - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
Benchmarking the Potency of Isolimonexic Acid Against Established Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of isolimonexic acid, a naturally occurring limonoid, against established inhibitors in the context of cancer research. The data presented herein is intended to offer an objective overview of its performance, supported by experimental data and detailed protocols to facilitate further investigation.
Data Presentation: Inhibitory Potency
The following table summarizes the quantitative data on the inhibitory potency of this compound and established inhibitors. This allows for a direct comparison of their efficacy in different biological assays.
| Compound | Target/Assay | Cell Line/System | IC50 Value |
| This compound | Aromatase Inhibition | Recombinant Human Enzyme | 25.60 µM[1] |
| Cytotoxicity | Panc-28 (Pancreatic) | 21% inhibition at 50 µg/ml (48h)[1] | |
| 68% inhibition at 50 µg/ml (72h)[1] | |||
| 90.58% inhibition at 50 µg/ml (144h)[1] | |||
| Cytotoxicity | MCF-7 (Breast) | Cytotoxic at 200 µM (72h)[1] | |
| Letrozole | Aromatase Inhibition | Recombinant Human Enzyme | 7.27 nM |
| Anastrozole | Aromatase Inhibition | Recombinant Human Enzyme | - |
| Tamoxifen | Cytotoxicity | MCF-7 (Breast) | 1000 nM |
| Gemcitabine | Cytotoxicity | Pancreatic Cancer Cells | ~1.176 µg/mL |
| Cisplatin | Cytotoxicity | PANC-1 (Pancreatic) | >100 µM (24h), 87.86 µM (48h)[2] |
| YAPC (Pancreatic) | 56.7 µM (48h)[3] | ||
| BxPC-3 (Pancreatic) | 5.96 µM (48h)[3] | ||
| Oxaliplatin | Cytotoxicity | Pancreatic Cancer Cells | ~1.309 µg/mL |
| 5-Fluorouracil (FU) | Cytotoxicity | Pancreatic Cancer Cells | ~0.407 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Aromatase Inhibition Assay (Fluorometric)
This protocol outlines a method for determining the inhibitory effect of a test compound on aromatase activity using a fluorometric approach.
Materials:
-
Recombinant human aromatase (CYP19A1)
-
Aromatase substrate (e.g., a fluorogenic substrate)
-
NADPH regenerating system
-
Aromatase assay buffer
-
Test compound (this compound) and established inhibitors (e.g., Letrozole)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including the test compound and positive controls, at desired concentrations in the aromatase assay buffer.
-
Reaction Setup: In a 96-well plate, add the recombinant aromatase enzyme to each well.
-
Inhibitor Incubation: Add the test compound or established inhibitor to the respective wells. For control wells, add assay buffer. Incubate the plate for a minimum of 10 minutes at 37°C to allow for interaction between the inhibitor and the enzyme.
-
Initiation of Reaction: Add the aromatase substrate and NADPH regenerating system to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence in kinetic mode for 60 minutes at 37°C. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
Data Analysis: Determine the aromatase activity by calculating the rate of fluorescence increase over time. The inhibitory effect of the test compound is calculated as the percentage of inhibition relative to the control (enzyme activity without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic effects of a compound.
Materials:
-
Cancer cell lines (e.g., Panc-28, MCF-7)
-
Complete cell culture medium
-
Test compound (this compound) and established inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound or established inhibitors. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 144 hours) at 37°C.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the potential mechanism of action of limonoids and the general workflow for assessing the inhibitory potency of a compound.
Caption: Proposed mechanism of action for limonoids in cancer cells.
Caption: General workflow for benchmarking inhibitor potency.
References
- 1. revues.cirad.fr [revues.cirad.fr]
- 2. Evaluation of the Antitumor Effects of Platinum-Based [Pt(η1-C2H4-OR)(DMSO)(phen)]+ (R = Me, Et) Cationic Organometallic Complexes on Chemoresistant Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines [mdpi.com]
Safety Operating Guide
Safe Disposal of Isolimonexic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of isolimonexic acid, a compound noted for its potential environmental hazards. Adherence to these guidelines is critical for laboratory safety and environmental protection.
Hazard Profile of this compound
This compound presents specific hazards that necessitate careful handling and disposal. A summary of its key hazard information is provided in the table below.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials. This procedure is designed to comply with general laboratory chemical waste guidelines and addresses the specific hazards of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles with side-shields[1]
-
Chemical-resistant gloves[1]
-
Impervious clothing (lab coat)[1]
-
A suitable respirator if there is a risk of aerosol formation[1][2]
2. Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper), in a designated, compatible, and clearly labeled hazardous waste container.[3][4]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[3][4] Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management plan.
-
Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container.
3. Container Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment")
-
The accumulation start date
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[4][5]
-
Ensure containers are kept closed except when adding waste.[4][5]
-
Store in a cool, well-ventilated area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
5. Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash. [6] Due to its high aquatic toxicity, this is strictly prohibited.[1]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
6. Decontamination of Empty Containers:
-
A container that held this compound is not considered "empty" until it has been triple rinsed with a suitable solvent.[7]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[7]
-
Once properly decontaminated, remove or deface the original label before disposing of the container according to your institution's guidelines.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.
References
- 1. This compound|73904-93-5|MSDS [dcchemicals.com]
- 2. biocrick.com [biocrick.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
